molecular formula C26H22N2O6 B613371 Fmoc-pro-onp CAS No. 71989-32-7

Fmoc-pro-onp

Cat. No.: B613371
CAS No.: 71989-32-7
M. Wt: 458.47
InChI Key: DPQKQTHUEOUIMN-DEOSSOPVSA-N
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Description

Fmoc-pro-onp, also known as this compound, is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQKQTHUEOUIMN-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139632
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-32-7
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Pro-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline 4-nitrophenyl ester (Fmoc-Pro-ONp), a key reagent in peptide synthesis. This document details its chemical and physical characteristics, provides an experimental protocol for its use, and illustrates relevant chemical transformations.

Core Chemical Properties

This compound is a derivative of the amino acid proline, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a 4-nitrophenyl (ONp) ester activating group on the carboxyl end. This dual functionality makes it a valuable building block in the stepwise synthesis of peptides.

Physicochemical Data
PropertyValueSource
Chemical Formula C26H22N2O6[1]
Molecular Weight 458.46 g/mol [1][2]
Appearance Light yellow powder[2]
Predicted Boiling Point 642.8 ± 55.0 °C[1]
Predicted Density 1.361 ± 0.06 g/cm³[1]
Predicted pKa -3.95 ± 0.40[1]
Storage Temperature -15°C[1][2]

Experimental Protocol: Peptide Bond Formation using this compound in Solution-Phase Synthesis

This protocol outlines a general procedure for the coupling of this compound to an amino acid or peptide fragment in the solution phase. Activated esters, such as 4-nitrophenyl esters, are particularly well-suited for this method.

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminal amine (dissolved in an appropriate solvent)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve the amino acid or peptide with the free amine in the chosen anhydrous solvent.

  • Addition of Base: Add 1.2 equivalents of a tertiary base, such as DIPEA, to the solution to neutralize any salts and facilitate the reaction.

  • Addition of this compound: Add 1.0 to 1.2 equivalents of this compound to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel to yield the desired Fmoc-protected dipeptide.

Chemical Transformations and Workflows

The following diagrams illustrate the key chemical structures and the workflow of peptide synthesis utilizing this compound.

G Chemical Structure of this compound struct PeptideBondFormation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Fmoc_Pro_ONp This compound Fmoc_Dipeptide Fmoc-Protected Dipeptide Fmoc_Pro_ONp->Fmoc_Dipeptide Coupling p_Nitrophenol 4-Nitrophenol (Byproduct) Fmoc_Pro_ONp->p_Nitrophenol Amino_Acid Amino Acid/Peptide (with free amine) Amino_Acid->Fmoc_Dipeptide Solvent Anhydrous Solvent (e.g., DCM, DMF) Base Tertiary Base (e.g., DIPEA) FmocDeprotection cluster_starting_material Starting Material cluster_reagents Reagents cluster_products Products Fmoc_Peptide Fmoc-Protected Peptide Deprotected_Peptide Peptide with Free Amine Fmoc_Peptide->Deprotected_Peptide Deprotection DBF_Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->DBF_Piperidine_Adduct Piperidine 20% Piperidine in DMF Piperidine->Deprotected_Peptide

References

An In-depth Technical Guide to Fmoc-Pro-ONp: Structure, Molecular Weight, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp), a key building block in peptide synthesis. This document details its chemical structure, molecular weight, and its application within the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.

This compound: Core Data

This compound is a derivative of the amino acid proline, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as a p-nitrophenyl (ONp) ester. This pre-activation facilitates peptide bond formation.

ParameterValueReference
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline p-nitrophenyl esterN/A
Synonyms Fmoc-L-proline 4-nitrophenyl ester, this compoundN/A
CAS Number 71989-32-7N/A
Molecular Formula C₂₆H₂₂N₂O₆[1]
Molecular Weight 458.46 g/mol [1]

Role in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the chain elongation step of Fmoc-SPPS, a cornerstone technique for the chemical synthesis of peptides. The synthesis proceeds from the C-terminus to the N-terminus on a solid support (resin). The Fmoc group provides temporary protection for the N-terminus, which can be removed under mild basic conditions, while the ONp ester is a "pre-activated" form of the carboxylic acid, ready to react with the free amine of the growing peptide chain.

While effective, it is important to note that active esters like p-nitrophenyl esters have seen somewhat restricted application in modern SPPS, with a preference for more rapid and efficient in-situ coupling reagents such as HBTU, HATU, or DIC/Oxyma. However, the use of pre-formed active esters can be advantageous in specific applications, including small-scale manual synthesis.

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the coupling of an Fmoc-amino acid p-nitrophenyl ester, such as this compound, to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to the resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit (or other ninhydrin-based test)

Procedure:

  • Resin Swelling: The peptide-resin is initially swelled in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 5-10 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct. This washing step is critical to ensure a clean coupling reaction.

  • Coupling of this compound:

    • A solution of this compound (3-5 equivalents) in DMF is prepared.

    • This solution is added to the washed, deprotected peptide-resin.

    • The reaction is allowed to proceed with agitation for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test, which detects free primary amines. A negative Kaiser test (the beads remain colorless or yellowish) indicates the completion of the coupling.

  • Washing: Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted this compound and the p-nitrophenol byproduct.

  • Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

Visualizing the Workflow: Fmoc-SPPS Cycle

The cyclical nature of Fmoc-SPPS is well-suited for visual representation. The following diagram, generated using the DOT language, illustrates the key steps in the elongation of a peptide chain.

Fmoc_SPPS_Workflow start Start: Resin-bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (this compound in DMF) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end_cycle Peptide Elongated by one Residue wash2->end_cycle end_cycle->deprotection Repeat for next amino acid

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Pro-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp), a critical reagent in solid-phase peptide synthesis. The following sections detail the experimental protocols, present key quantitative data, and illustrate the workflow for producing this essential building block.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the protection of the amino group of L-proline with the fluorenylmethoxycarbonyl (Fmoc) group to yield Fmoc-Pro-OH. The second step is the esterification of the carboxylic acid of Fmoc-Pro-OH with p-nitrophenol, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC), to produce the final product, this compound.

Synthesis_Purification_Workflow cluster_1 Second Stage Reactants L-Proline + Fmoc-Cl or Fmoc-OSu Step1 Step 1: Fmoc Protection Reactants->Step1 Intermediate Fmoc-Pro-OH Step1->Intermediate Purification1 Purification of Fmoc-Pro-OH (Acid-Base Extraction) Intermediate->Purification1 Reactants2 Fmoc-Pro-OH + p-Nitrophenol + DCC Purification1->Reactants2 Step2 Step 2: Esterification Reactants2->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification2 Purification of This compound (Recrystallization) Crude_Product->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH)

This procedure details the protection of L-proline using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • L-proline

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of L-proline (1 equivalent) and sodium carbonate (2 equivalents) is prepared in a mixture of water and acetone.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of Fmoc-Cl (1 equivalent) in acetone is added dropwise to the cooled L-proline solution with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours.

  • The acetone is removed under reduced pressure.

  • The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.

  • The aqueous layer is acidified to a pH of 2-3 with 1M HCl, resulting in the precipitation of a white solid.

  • The precipitate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield Fmoc-Pro-OH as a white solid.

Purification of Fmoc-Pro-OH: The crude Fmoc-Pro-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a crystalline white solid.

Step 2: Synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (this compound)

This protocol describes the esterification of Fmoc-Pro-OH with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Fmoc-Pro-OH

  • p-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Fmoc-Pro-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) are dissolved in anhydrous ethyl acetate or a mixture of ethyl acetate and dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of DCC (1.1 equivalents) in anhydrous ethyl acetate is added dropwise to the cooled reaction mixture with constant stirring.

  • The reaction is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature and stirred overnight.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed successively with 5% sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound: The crude product is purified by recrystallization from a solvent mixture such as ethyl acetate/hexane or isopropanol to afford pure this compound as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
L-ProlineC₅H₉NO₂115.13228-233 (dec.)-
Fmoc-Pro-OHC₂₀H₁₉NO₄337.37114-11685-95
This compound C₂₆H₂₂N₂O₆ 458.47 138-141 70-85

Logical Relationships in the Synthesis

The synthesis of this compound involves a series of logical steps, from starting materials to the final purified product, with intermediate quality control and purification stages.

Logical_Flow Start Starting Materials: L-Proline, Fmoc-Cl Reaction1 Fmoc Protection Reaction Start->Reaction1 Workup1 Aqueous Workup & Acid-Base Extraction Reaction1->Workup1 Intermediate Isolated Fmoc-Pro-OH Workup1->Intermediate Reaction2 Esterification with p-Nitrophenol & DCC Intermediate->Reaction2 Workup2 Filtration of DCU & Aqueous Washes Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization Characterization: (MP, NMR, Purity) FinalProduct->Characterization

Caption: Logical flow diagram of the this compound synthesis process.

Technical Guide: Fmoc-Pro-ONp for Peptide Synthesis and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Pro-ONp (N-α-Fmoc-L-proline p-nitrophenyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). We will cover its chemical properties, supplier information, detailed experimental protocols for its use, and its relevance in the context of proline-rich motifs in cellular signaling.

Core Concepts and Properties of this compound

This compound is a derivative of the amino acid L-proline, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a suitable solvent. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a cornerstone of the widely used Fmoc-SPPS strategy.

The p-nitrophenyl ester is an "active ester." This pre-activation of the carboxyl group allows for efficient peptide bond formation upon reaction with a free amino group on the growing peptide chain, often without the need for additional, in-situ coupling reagents.

Chemical Data Summary
PropertyValue
CAS Number 71989-32-7
Linear Formula C26H22N2O6
Molecular Weight 458.46 g/mol
Synonyms FMOC-L-PROLINE 4-NITROPHENYL ESTER, this compound, FMOC-PROLINE-ONP, N-ALPHA-FMOC-L-PROLINE P-NITROPHENYL ESTER
Appearance Light yellow powder
Storage Temperature -15°C
Supplier Information

This compound is available from several reputable chemical suppliers, including:

  • Sigma-Aldrich: A well-established supplier of research chemicals.

  • ECHEMI: An online platform connecting buyers with chemical manufacturers.

  • Chemdad Co., Ltd.: A supplier of fine chemicals and pharmaceutical intermediates.

Experimental Protocols: this compound in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of a proline residue into a peptide chain on a solid support using this compound. This protocol assumes a standard Fmoc-SPPS workflow.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with the N-terminal Fmoc group removed

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Diisopropylethylamine (DIPEA) (optional, for use with HOBt)

  • Methanol (MeOH)

  • Kaiser test kit (or other ninhydrin-based test)

Protocol for Coupling of this compound

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Ensure the resin from the previous synthesis cycle has been thoroughly washed with DMF to remove any residual piperidine from the Fmoc deprotection step.

    • Perform a Kaiser test to confirm the presence of a free primary amine on the resin. The beads should turn a deep blue. Note: The Kaiser test is not always reliable for secondary amines like proline at the N-terminus of the growing chain.

  • Coupling Reaction:

    • In a separate reaction vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Optional but recommended: To improve coupling efficiency and minimize side reactions, dissolve 1-Hydroxybenzotriazole (HOBt) (1.5 to 3 equivalents) in DMF and add it to the this compound solution. A small amount of DIPEA (0.1 equivalents) can be added to the resin just before the coupling solution to ensure the amine is not protonated.

    • Add the this compound solution (with or without HOBt) to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1 to 4 hours. The reaction time can be extended for difficult couplings.

  • Monitoring the Coupling:

    • After the desired reaction time, take a small sample of the resin and wash it thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (3 to 5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (2 to 3 times) to prepare for the next deprotection step or final cleavage.

Subsequent Steps

Following the successful coupling of this compound, the synthesis continues with the standard Fmoc-SPPS cycle:

  • Fmoc Deprotection: The Fmoc group is removed from the newly added proline residue using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Next Coupling: The next Fmoc-protected amino acid is coupled to the deprotected proline residue.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Proline-Rich Motifs in Cellular Signaling: The Role of SH3 Domains

Proline's unique cyclic structure imparts significant conformational constraints on a peptide backbone. Peptides containing multiple proline residues often form a specific three-dimensional structure known as a polyproline type II (PPII) helix. These proline-rich motifs (PRMs) are crucial in mediating protein-protein interactions within the cell.

One of the most well-characterized families of protein domains that recognize and bind to PRMs is the Src Homology 3 (SH3) domain . SH3 domains are found in a wide array of intracellular signaling proteins, including adaptor proteins, kinases, and cytoskeletal proteins. The interaction between an SH3 domain and a proline-rich motif is a fundamental mechanism for the assembly of signaling complexes and the propagation of cellular signals.

Signaling Pathway Example: Grb2 and Receptor Tyrosine Kinase Signaling

A classic example of an SH3-mediated signaling pathway is the activation of the Ras-MAPK pathway downstream of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR). The adaptor protein Grb2 plays a central role in this process. Grb2 consists of a central SH2 domain flanked by two SH3 domains.

The following diagram illustrates the experimental workflow and the logical relationship of the key players in this signaling cascade.

Caption: Grb2-mediated activation of the Ras-MAPK pathway.

This signaling cascade highlights the importance of proline-rich motifs in cellular communication. The synthesis of specific proline-containing peptides using reagents like this compound is a critical tool for researchers studying these pathways, allowing for the creation of probes, inhibitors, and other molecular tools to dissect these complex biological processes.

The Core Mechanism of Fmoc-Pro-ONP in Peptide Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action for N-α-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONP) in solid-phase peptide synthesis (SPPS). We will delve into the intricacies of the coupling reaction, explore potential side reactions, and provide detailed experimental protocols and quantitative data to inform and guide researchers in the field of peptide chemistry and drug development.

Introduction to this compound in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of amino acids is a cornerstone of modern peptide chemistry. The selection of an appropriate activating agent for the carboxyl group is critical for efficient peptide bond formation. This compound is a classical activated ester of proline, where the carboxyl group is esterified with p-nitrophenol. This activation strategy facilitates the nucleophilic attack by the free amino group of the growing peptide chain anchored to a solid support.

While a variety of more rapid coupling reagents are now in common use, understanding the mechanism and application of active esters like this compound remains fundamental for peptide chemists. Proline's unique cyclic structure introduces specific stereochemical constraints that can influence coupling efficiency and increase the propensity for certain side reactions, most notably diketopiperazine formation.

The Mechanism of Peptide Coupling with this compound

The coupling of this compound to a resin-bound peptide with a free N-terminal amine proceeds through a well-defined nucleophilic acyl substitution reaction. The p-nitrophenyl group serves as a good leaving group, facilitating the formation of the new peptide bond.

The overall workflow of a standard Fmoc-SPPS cycle, including the coupling step with this compound, can be visualized as follows:

Fmoc_SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling Fmoc_Pro_ONP This compound Fmoc_Pro_ONP->Coupling Coupled_Peptide Resin with Elongated Peptide (Fmoc-Protected) Coupling->Coupled_Peptide Peptide Bond Formation Washing_After_Coupling Washing Coupled_Peptide->Washing_After_Coupling Removal of Excess Reagents Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing_After_Deprotection Washing Deprotection->Washing_After_Deprotection Removal of Piperidine and Dibenzofulvene Adduct Washing Washing Steps Next_Cycle Ready for Next Coupling Cycle Washing_After_Coupling->Deprotection Washing_After_Deprotection->Next_Cycle

Figure 1: General workflow of an Fmoc-SPPS cycle.

The core of the coupling reaction is the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carbonyl carbon of this compound.

Peptide_Coupling_Mechanism Reactants Resin-Bound Peptide with Free Amine H₂N-CHR'-CO-...-Resin This compound Fmoc-N(CH₂)₃CH-CO-O-C₆H₄-NO₂ Transition_State Tetrahedral Intermediate Reactants:f1->Transition_State Nucleophilic Attack Reactants:f3->Transition_State Products Elongated Peptide Fmoc-Pro-NH-CHR'-CO-...-Resin p-Nitrophenol (Leaving Group) HO-C₆H₄-NO₂ Transition_State->Products Collapse of Intermediate & Leaving Group Departure

Figure 2: Mechanism of peptide bond formation using this compound.

Quantitative Data on Coupling Performance

The efficiency of peptide coupling reactions is paramount for the successful synthesis of the target peptide. While this compound is a reliable activating reagent, its reaction kinetics are generally slower compared to modern coupling reagents.

Coupling Reagent ClassExample Reagent(s)Typical Coupling TimeRelative Coupling EfficiencyPotential for Side Reactions
Active Esters This compound 1 - 4 hours Moderate to High Diketopiperazine formation
Uronium/Aminium SaltsHBTU, HATU, HCTU15 - 60 minutesVery HighRacemization (amino acid dependent), Guanidinylation
Phosphonium SaltsPyBOP, PyAOP30 - 120 minutesHighMinimal Racemization
CarbodiimidesDIC/HOBt, DIC/Oxyma60 - 180 minutesHighRacemization, Dehydration of Asn/Gln

Note: Coupling times and efficiency are dependent on the specific amino acid sequence, resin, and reaction conditions.

Key Side Reaction: Diketopiperazine (DKP) Formation

A significant side reaction, particularly when proline is the C-terminal or penultimate C-terminal residue, is the formation of a cyclic dipeptide known as a diketopiperazine (DKP). This intramolecular cyclization cleaves the dipeptide from the resin, leading to a truncated final product and reduced yield.

The propensity for DKP formation is heightened after the coupling of the second amino acid (in this case, proline) and subsequent deprotection of its Fmoc group. The liberated N-terminal amine of the proline residue can readily attack the ester linkage to the resin.

DKP_Formation_Mechanism Dipeptide_Resin Dipeptide on Resin after Fmoc Deprotection H₂N-Pro-CHR-CO-O-Resin Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin:f1->Intramolecular_Attack N-terminal amine attacks ester linkage DKP_Product Diketopiperazine (DKP) cyclo(-Pro-CHR-) Cleaved from Resin Intramolecular_Attack->DKP_Product Cyclization and Cleavage Resin_OH Resin with Hydroxyl Group Intramolecular_Attack->Resin_OH

Figure 3: Logical pathway of Diketopiperazine (DKP) formation.

Strategies to minimize DKP formation include:

  • Use of 2-chlorotrityl chloride resin: The steric hindrance of this resin can suppress the intramolecular cyclization.

  • Coupling of a dipeptide: Instead of coupling single amino acids, a pre-formed Fmoc-dipeptide can be used to bypass the susceptible stage.

  • Modification of deprotection conditions: Using milder basic conditions for Fmoc removal can reduce the rate of DKP formation.

Experimental Protocols

The following are generalized protocols for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Appropriate solid-phase resin (e.g., Wang resin, Rink Amide resin, 2-chlorotrityl chloride resin) with the first amino acid attached and N-terminally deprotected.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Methanol

  • Kaiser test kit

Protocol for Coupling of this compound
  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminus) in DMF for 30-60 minutes in a reaction vessel.

  • Preparation of Coupling Solution: Dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

Protocol for Fmoc Deprotection
  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes.

  • Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Capping (Optional)

If the coupling reaction is incomplete after an extended period, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

  • Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Conclusion

This compound remains a valuable reagent in the peptide chemist's toolbox, particularly for educational purposes and for syntheses where rapid coupling kinetics are not the primary concern. A thorough understanding of its mechanism of action, coupled with an awareness of potential side reactions like diketopiperazine formation, is essential for its successful application. By employing the appropriate experimental conditions and control strategies, researchers can effectively utilize this compound to incorporate proline residues into synthetic peptides for a wide range of applications in research and drug development.

The o-Nitrophenyl Group: A Versatile Leaving Group in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ortho-nitrophenyl (o-NP) group is a crucial entity in organic chemistry, serving as a versatile leaving group in a variety of chemical transformations. Its unique electronic properties, conferred by the presence of a nitro group in the ortho position of a phenyl ring, render it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a key component of photolabile protecting groups, and a reliable substrate for enzymatic assays. This technical guide provides a comprehensive overview of the role of the o-nitrophenyl leaving group, with a focus on its applications in research and drug development.

The o-Nitrophenyl Group in Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary role of the o-nitrophenyl group as a leaving group is in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the departure of the leaving group.[1][2] This reactivity has been harnessed in the synthesis of a wide array of complex molecules.

Mechanism of SNAr Reactions

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the o-nitrophenyl leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. In the second, faster step, the o-nitrophenoxide anion is expelled, and the aromaticity of the ring is restored.

Quantitative Data on SNAr Reactions

The reactivity of aryl halides in SNAr reactions is significantly influenced by the nature and position of the electron-withdrawing groups. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to that observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions.[1] While specific kinetic data for the o-nitrophenyl leaving group is dispersed throughout the literature, the following table provides a comparative overview of rate constants for related activated aromatic systems.

SubstrateNucleophileSolventRate Constant (k)Reference
1-Fluoro-2,4-dinitrobenzenePiperidineMethanol3.50 M⁻¹s⁻¹ (at 20 °C)[5]
1-Chloro-2,4-dinitrobenzenePiperidineMethanol0.00970 M⁻¹s⁻¹ (at 20 °C)[5]
1-Bromo-2,4-dinitrobenzenePiperidineMethanol0.00928 M⁻¹s⁻¹ (at 20 °C)[5]
1-Iodo-2,4-dinitrobenzenePiperidineMethanol0.00217 M⁻¹s⁻¹ (at 20 °C)[5]
1-(4-Nitrophenoxy)-2,4-dinitrobenzenePiperidineAcetonitrileβnuc = 0.84 (uncatalyzed)[6]

The o-Nitrobenzyl Group as a Photolabile Protecting Group

The o-nitrobenzyl group, a derivative of the o-nitrophenyl moiety, is a widely used photolabile protecting group (PPG) for a variety of functional groups, including alcohols, amines, and carboxylic acids.[7][8] Upon irradiation with UV light, typically in the range of 350-420 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to its cleavage from the protected molecule.[9][10] This property allows for the precise spatial and temporal control of the release of bioactive molecules, a valuable tool in drug delivery and cell biology.[11]

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[12] This intermediate then rearranges to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.

Quantitative Data on Photocleavage

The efficiency of photocleavage is described by the quantum yield (Φ), which is the number of molecules cleaved per photon absorbed. The quantum yields for o-nitrobenzyl derivatives are influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.

o-Nitrobenzyl DerivativeLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
4,5-Dimethoxy-2-nitrobenzylVarious~350-4200.1 - 1%[7][9][13]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)-3650.41[8]
o-Nitrobenzyl estersCarboxylic acids~350-

The o-Nitrophenyl Group in Enzymatic Assays

o-Nitrophenyl-substituted glycosides, particularly o-nitrophenyl-β-D-galactopyranoside (ONPG), are invaluable chromogenic substrates for enzymatic assays.[14][15] The cleavage of the glycosidic bond by enzymes such as β-galactosidase releases o-nitrophenol, which, in its deprotonated form (o-nitrophenoxide) at basic pH, exhibits a distinct yellow color that can be quantified spectrophotometrically at 405-420 nm.[9][16] This allows for a simple and sensitive method to measure enzyme activity.

Application in High-Throughput Screening

The use of ONPG and similar substrates is particularly advantageous in high-throughput screening (HTS) for enzyme inhibitors.[17] The colorimetric readout can be easily adapted to a microplate format, enabling the rapid screening of large compound libraries.

Experimental Protocols

Synthesis of an o-Nitrophenyl Ether via Ullmann Condensation

This protocol describes the synthesis of p-nitrophenyl phenyl ether, a reaction analogous to the synthesis of o-nitrophenyl ethers.[14][18][19][20][21][22]

Materials:

  • Phenol

  • Potassium hydroxide

  • p-Nitrochlorobenzene (or o-nitrochlorobenzene for the ortho isomer)

  • Copper catalyst (e.g., copper powder or copper(I) salt)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve phenol (1.7 moles) and potassium hydroxide (1.43 moles) by heating to 130-140 °C.

  • Cool the resulting potassium phenoxide to 100-110 °C.

  • Add the copper catalyst (0.5 g) and p-nitrochlorobenzene (0.5 mole).

  • Heat the mixture to 150-160 °C with stirring. An exothermic reaction should commence.

  • After the initial reaction subsides (5-7 minutes), continue heating for an additional 30 minutes.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Enzymatic Assay of β-Galactosidase using ONPG

This protocol outlines a general procedure for measuring β-galactosidase activity in cell lysates.[9][10][18][23][24][25]

Materials:

  • Cell lysate containing β-galactosidase

  • Z buffer (0.06 M Na₂HPO₄, 0.04 M NaH₂PO₄, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Spectrophotometer or microplate reader

Procedure:

  • Grow and harvest cells expressing β-galactosidase.

  • Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw).

  • In a microcentrifuge tube or a well of a microplate, combine a suitable volume of cell extract (e.g., 10-150 µL) with Z buffer to a final volume of, for example, 300 µL.

  • Pre-incubate the mixture at the desired assay temperature (e.g., 28 °C or 37 °C) for 5 minutes.

  • Initiate the reaction by adding a defined volume of the ONPG solution (e.g., 66 µL). Record the start time.

  • Incubate the reaction until a pale yellow color develops.

  • Stop the reaction by adding a volume of 1 M Na₂CO₃ solution (e.g., 0.5 mL). Record the stop time.

  • Clarify the reaction mixture by centrifugation to remove cell debris.

  • Measure the absorbance of the supernatant at 420 nm.

  • Calculate the enzyme activity based on the absorbance, reaction time, and the amount of protein in the lysate.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A Aryl Halide (Ar-X) (with o-NO2 group) C Meisenheimer Complex (Resonance Stabilized Anion) A->C Nucleophilic Attack (Rate-determining step) B Nucleophile (Nu-) B->C D Substituted Product (Ar-Nu) C->D Elimination E Leaving Group (X-) C->E

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Photocleavage_Mechanism A o-Nitrobenzyl Protected Molecule (R-O-CH2-Ar-NO2) B Excited State A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Released Molecule (R-OH) C->D Rearrangement & Cleavage E o-Nitrosobenzaldehyde Byproduct C->E

Caption: Photocleavage of an o-nitrobenzyl protecting group.

HTS_Workflow A Compound Library in Microplates B Dispense Compounds into Assay Plates A->B C Add Enzyme (e.g., β-galactosidase) B->C D Add Substrate (e.g., ONPG) C->D E Incubate D->E F Stop Reaction E->F G Read Absorbance (420 nm) F->G H Data Analysis (Identify Hits) G->H

Caption: High-throughput screening workflow for enzyme inhibitors.

References

Fmoc-Pro-ONp: A Technical Guide to Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) is a critical reagent in solid-phase peptide synthesis (SPPS). As an activated ester, its purity and stability are paramount to ensure the fidelity and yield of synthetic peptides. This technical guide provides an in-depth analysis of the stability of this compound, outlines its primary degradation pathways, and establishes recommendations for its proper storage and handling. Detailed experimental protocols for assessing stability are also provided to enable researchers to implement robust quality control measures.

Introduction: The Role of this compound in Peptide Synthesis

This compound is an activated amino acid derivative used to introduce proline residues into a growing peptide chain. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the p-nitrophenyl (ONp) ester is an excellent leaving group that facilitates the nucleophilic attack by the free N-terminal amine of the peptide chain, forming a new peptide bond. The purity of this reagent is critical, as impurities can lead to truncated or modified peptide sequences, complicating purification and potentially altering biological activity.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its two key functional moieties: the base-labile Fmoc protecting group and the hydrolysis-susceptible p-nitrophenyl ester.

Hydrolysis of the p-Nitrophenyl Ester

The primary degradation pathway for this compound is the hydrolysis of the p-nitrophenyl ester bond, which is susceptible to cleavage by water, especially under neutral to basic conditions. This reaction yields Fmoc-L-proline and p-nitrophenol. The rate of hydrolysis is dependent on temperature, pH, and the presence of moisture.

Decomposition of the Fmoc Group

The Fmoc group is notoriously labile to basic conditions. While stable under the acidic conditions often used for side-chain deprotection, it can be prematurely cleaved by exposure to bases, including amines. This degradation proceeds via a β-elimination mechanism, resulting in the formation of dibenzofulvene and the free amine of the proline ester.

A visual representation of the primary degradation pathways is provided below.

FmocProONp This compound FmocProOH Fmoc-Pro-OH FmocProONp->FmocProOH Hydrolysis (H₂O) pNitrophenol p-Nitrophenol FmocProONp->pNitrophenol Hydrolysis (H₂O) ProONp Pro-ONp FmocProONp->ProONp Base-catalyzed decomposition Dibenzofulvene Dibenzofulvene FmocProONp->Dibenzofulvene Base-catalyzed decomposition

Figure 1. Primary degradation pathways of this compound.

Recommended Storage Conditions and Handling

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

Temperature

For long-term storage, it is recommended to store this compound at -20°C .[1][2] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is advisable to aliquot the reagent into smaller, single-use vials.

Moisture

This compound is highly sensitive to moisture due to the risk of hydrolysis.[1] The product should be stored in a tightly sealed container with a desiccant. Before opening a refrigerated or frozen vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.[1][2]

Light and Atmosphere

While not as critical as temperature and moisture, it is good practice to store this compound protected from light. To prevent oxidation, particularly for long-term storage, the container can be purged with an inert gas such as argon or nitrogen before sealing.

Quantitative Stability Data

While extensive, publicly available quantitative stability data for this compound is limited, the following table provides a representative summary of expected stability based on the known properties of active esters and Fmoc-protected amino acids. These values should be considered estimates, and in-house stability studies are recommended for critical applications.

Storage ConditionTimeExpected Purity
-20°C (sealed, desiccated)1 year> 98%
2 years> 97%
4°C (sealed, desiccated)1 month> 99%
6 months> 95%
25°C (ambient, sealed)1 week> 95%
1 month< 90%
25°C (exposed to humidity)24 hours< 90%

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves monitoring its purity over time under controlled conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

cluster_setup Study Setup cluster_analysis Time-Point Analysis cluster_data Data Interpretation start Obtain high-purity This compound aliquot Aliquot into vials start->aliquot conditions Place aliquots under different storage conditions (-20°C, 4°C, 25°C, 25°C/60% RH) aliquot->conditions pull_sample Pull samples at defined time points (T=0, 1, 3, 6, 12 months) conditions->pull_sample prep_sample Prepare samples for HPLC analysis pull_sample->prep_sample hplc Analyze by RP-HPLC prep_sample->hplc quantify Quantify purity and identify degradation products hplc->quantify report Generate stability report and shelf-life estimation quantify->report

Figure 2. Workflow for a typical stability study of this compound.
Detailed HPLC Method for Purity Assessment

This method is designed to separate this compound from its primary degradation products, Fmoc-Pro-OH and p-nitrophenol.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample Solvent: 50% acetonitrile in water.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve this compound in the sample solvent to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm and 310 nm (for p-nitrophenol).

      • Gradient:

        Time (min) % Mobile Phase B
        0 30
        20 90
        25 90
        26 30

        | 30 | 30 |

    • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area (this compound) relative to the total peak area. Identify and quantify degradation products by comparing their retention times with those of reference standards.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of high-quality peptides. By understanding its degradation pathways and adhering to stringent storage and handling protocols, researchers can minimize the formation of impurities and ensure the reliability of their synthetic processes. The implementation of routine stability testing using methods such as HPLC is strongly recommended to verify the integrity of this essential reagent, particularly for long-term storage or in regulated environments. The recommended storage condition for long-term stability is at -20°C in a sealed, desiccated container.

References

Navigating the Synthesis Challenge: A Technical Guide to the Solubility of Fmoc-Pro-ONp in SPPS Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a critical determinant of coupling efficiency in SPPS. Poor solubility can lead to several challenges, including incomplete acylation reactions, which results in the formation of deletion sequences in the target peptide. These impurities can be difficult to remove during purification, ultimately impacting the final yield and purity of the synthesized peptide.

The solubility of a given Fmoc-amino acid derivative is influenced by several factors:

  • The nature of the amino acid side chain: The inherent hydrophobicity or hydrophilicity of the side chain plays a significant role.

  • The presence of the Fmoc protecting group: The bulky and hydrophobic nature of the fluorenylmethyloxycarbonyl (Fmoc) group generally confers good solubility in polar aprotic solvents.

  • The properties of the solvent: The polarity and solvating power of the solvent are crucial for effectively dissolving the amino acid derivative.

Qualitative Solubility Profile of Fmoc-Proline Derivatives

While specific data for the p-nitrophenyl ester (ONp) of Fmoc-proline is scarce, qualitative information for the closely related compound, Fmoc-Pro-OH, indicates that it is readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2][3][4][5]. One source provides a quantitative solubility for Fmoc-Pro-OH in dimethyl sulfoxide (DMSO) of 100 mg/mL, which equates to a concentration of 296.41 mM[6]. Given the structural similarities, it is anticipated that Fmoc-Pro-ONp would also exhibit good solubility in these polar aprotic solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Common SPPS Solvents

SolventAbbreviationAnticipated SolubilityRationale & Considerations
N,N-DimethylformamideDMFHighA standard and effective solvent for most Fmoc-amino acids. However, DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group[7].
N-Methyl-2-pyrrolidoneNMPHighOften considered a stronger solvent than DMF and is an excellent choice for dissolving Fmoc-amino acids[7].
DichloromethaneDCMModerate to LowWhile used in Boc-SPPS, DCM is less effective at solvating peptide chains and is generally not the primary choice for Fmoc-SPPS coupling steps[7].
Dimethyl SulfoxideDMSOHighA powerful solvent that can enhance the solubility of difficult-to-dissolve Fmoc-amino acids, often used as a co-solvent[8].

Experimental Protocol for Quantitative Solubility Determination

For research and process development requiring precise solubility data, empirical determination is essential. The following protocol, adapted from established methodologies for other Fmoc-amino acids, outlines a reliable method for determining the solubility of this compound using High-Performance Liquid Chromatography (HPLC)[9][10].

Materials and Equipment
  • This compound

  • Selected SPPS solvents (e.g., DMF, NMP, DCM, DMSO) of high purity

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC system with a UV detector (detection at 265 nm or 301 nm is suitable for the Fmoc group)

  • Reverse-phase C18 HPLC column

  • Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid (TFA))

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in separate, sealed vials. The excess solid should be clearly visible.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient duration (e.g., 24 hours) using a thermostatic shaker to ensure the solution reaches saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw a precise volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will likely be required.

  • HPLC Analysis:

    • Inject the diluted samples into the HPLC system.

    • Use a suitable gradient method with a reverse-phase C18 column (e.g., a gradient of acetonitrile in water with 0.1% TFA).

    • Detect the this compound peak based on its retention time and UV absorbance.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the quantitative solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G A Preparation of Saturated Solutions B Equilibration (e.g., 24h at 25°C) A->B Agitation C Centrifugation B->C Phase Separation D Supernatant Withdrawal & Dilution C->D Sample Prep E HPLC Analysis D->E Injection F Quantification via Calibration Curve E->F Data Analysis G Solubility Data (mg/mL or M) F->G Final Result

References

Purity Analysis of Fmoc-Pro-ONp Raw Material by HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of Nα-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) raw material using High-Performance Liquid Chromatography (HPLC). Ensuring the purity of this critical raw material is paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. Impurities can lead to the incorporation of incorrect amino acids, truncated or modified peptides, and potentially elicit unintended biological responses.

The Critical Role of Purity in Peptide Synthesis

This compound is an activated amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The purity of this building block directly impacts the quality, yield, and biological activity of the final peptide. Even minor impurities can lead to significant issues, including:

  • Insertion of incorrect amino acids: Impurities such as other Fmoc-amino acids can be mistakenly incorporated into the peptide chain.

  • Chain termination: Reactive impurities can cap the growing peptide chain, leading to truncated sequences.

  • Formation of diastereomers: The presence of the D-enantiomer of proline will result in peptides with altered three-dimensional structures and potentially different biological activities.

  • Difficult purification: A higher level of impurities in the raw material complicates the purification of the final peptide product.

  • Altered Biological Activity: Impurities in the final peptide can lead to reduced efficacy, altered receptor binding, or unintended immunological responses.[1][2][3]

Common Impurities in Fmoc-Amino Acid Raw Materials

Impurities in Fmoc-protected amino acids can originate from the synthesis of the amino acid itself or the attachment of the Fmoc protecting group. Common impurities include:

  • Diastereomers (D-isomers): Racemization during the synthesis process can lead to the presence of the D-enantiomer.

  • Fmoc-dipeptides: The reaction of the Fmoc-amino acid with another amino acid molecule.

  • Free amino acid: Incomplete reaction leaving un-protected proline.

  • β-Alanine derivatives: A known impurity that can be incorporated into the peptide chain.[4][5]

  • Degradation products: Resulting from improper storage or handling.

HPLC Methodology for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for assessing the purity of this compound. Chiral HPLC is specifically required to determine the enantiomeric purity.

Experimental Protocol: Chemical Purity by RP-HPLC

This protocol outlines a standard method for determining the chemical purity of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Solvent: Acetonitrile/Water (50:50, v/v).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm (for the Fmoc group) and 310 nm (for the p-nitrophenyl group).

    • Gradient Program: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. The gradient should be optimized to achieve the best separation of all potential impurities.

Data Analysis:

The purity of the this compound is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram, expressed as a percentage.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is essential for quantifying the amount of the unwanted D-enantiomer.

Instrumentation:

  • HPLC system as described above.

Materials:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1 or similar).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific column and enantiomers.

  • Sample Solvent: Mobile phase.

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare the sample as described for the chemical purity analysis, using the mobile phase as the solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 5 µL.[6]

    • Column Temperature: Ambient.[6]

    • Detection Wavelength: 220 nm.[6]

Data Analysis:

The enantiomeric purity is determined by calculating the percentage of the L-enantiomer peak area relative to the total area of both the L- and D-enantiomer peaks.

Data Presentation

The following tables summarize typical specifications and representative results for the purity analysis of a high-quality this compound raw material batch.

Table 1: Typical Quality Specifications for this compound

ParameterSpecificationMethod
Chemical Purity≥ 99.0%RP-HPLC
Enantiomeric Purity≥ 99.8% (L-isomer)Chiral HPLC
Fmoc-D-Pro-ONp≤ 0.2%Chiral HPLC
Fmoc-dipeptides≤ 0.1%RP-HPLC
Free Proline≤ 0.2%RP-HPLC with pre-column derivatization
Water Content≤ 1.0%Karl Fischer Titration

Table 2: Representative Purity Analysis Results for a Batch of this compound

Analyte/ImpurityRetention Time (min)Peak Area (%)Specification Met
Fmoc-L-Pro-ONp 15.2 99.6 Yes
Fmoc-D-Pro-ONp14.8 (Chiral)0.1Yes
Unknown Impurity 112.50.15N/A
Unknown Impurity 216.80.1N/A
Fmoc-dipeptide18.20.05Yes

Visualizing the Workflow and Logical Relationships

Diagram 1: Experimental Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Diagram 2: Impact of Impurities on Peptide Synthesis and Biological Assays

G cluster_impurities Raw Material Impurities cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_bioassay Biological Consequences d_isomer D-Isomer diastereomer Diastereomeric Peptides d_isomer->diastereomer dipeptide Fmoc-Dipeptide insertion Insertion Sequences dipeptide->insertion free_aa Free Amino Acid truncation Truncated Peptides free_aa->truncation altered_activity Altered Biological Activity diastereomer->altered_activity poor_data Inaccurate Research Data diastereomer->poor_data immune_response Unintended Immune Response insertion->immune_response insertion->poor_data truncation->poor_data

Caption: Consequences of this compound impurities.

Conclusion

The purity of this compound is a critical determinant of the success of peptide synthesis and the reliability of subsequent biological studies. A thorough purity analysis using a combination of RP-HPLC and chiral HPLC is essential to ensure that the raw material meets the stringent quality standards required for research and drug development. By implementing robust analytical methods and understanding the potential impact of impurities, researchers can minimize variability and enhance the quality and reliability of their work.

References

An In-depth Technical Guide to the Core Differences Between Fmoc-Pro-ONP and Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Among the vast array of available amino acid derivatives, N-α-9-fluorenylmethoxycarbonyl-L-proline (Fmoc-Pro-OH) and its p-nitrophenyl ester derivative (Fmoc-Pro-ONP) represent two distinct approaches to the incorporation of proline residues in solid-phase peptide synthesis (SPPS). This guide provides a detailed technical comparison of these two reagents, elucidating their fundamental chemical differences, performance characteristics, and practical applications.

Core Chemical Distinction: The Activated Carboxyl Group

The primary difference between Fmoc-Pro-OH and this compound lies in the state of the carboxyl group. Fmoc-Pro-OH is the standard, stable N-α-protected amino acid, which requires an external coupling reagent to activate its carboxylic acid for amide bond formation. In contrast, this compound is a pre-activated p-nitrophenyl ester. The p-nitrophenyl group is an effective leaving group, rendering the carboxyl carbon sufficiently electrophilic to react directly with a primary or secondary amine without the need for additional activation steps.

Caption: Chemical structures of Fmoc-Pro-OH and this compound.

Quantitative Data Summary

The choice between these two reagents has significant implications for the practical execution of peptide synthesis. The following table summarizes their key quantitative and qualitative characteristics for easy comparison.

PropertyFmoc-Pro-OHThis compound
Molecular Weight 337.37 g/mol 458.47 g/mol
Appearance White to off-white solidLight yellow powder
Activation Requirement Requires an external coupling reagent (e.g., HBTU, HATU, DIC)Pre-activated; no additional coupling reagent needed
Reactivity/Coupling Speed High and tunable, dependent on the chosen coupling reagent (typically 30-60 minutes for standard couplings)Lower reactivity compared to modern activation methods; coupling times are generally longer (several hours)
Solubility Readily soluble in common SPPS solvents such as DMF and NMP.[1][2]Generally soluble in DMF and other polar aprotic solvents.
Stability High shelf stability as a solid and in solution (e.g., DMF) for typical durations of automated synthesis.As an active ester, it is more susceptible to hydrolysis than Fmoc-Pro-OH, especially in the presence of moisture or basic impurities.
Primary Side Reaction Diketopiperazine (DKP) formation, particularly when proline is at the C-terminus of a dipeptide on the resin. The risk is sequence-dependent and influenced by the base used for Fmoc deprotection.[3][4]Diketopiperazine (DKP) formation. The slower coupling kinetics may increase the time the deprotected dipeptide-resin is exposed, potentially increasing DKP risk in susceptible sequences.

Signaling Pathways and Experimental Workflows

The operational workflows for incorporating these two proline derivatives into a growing peptide chain differ significantly due to their activation states.

Synthesis of this compound

This compound is typically synthesized from Fmoc-Pro-OH by esterification with p-nitrophenol, often facilitated by a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

G cluster_reactants Reactants FmocProOH Fmoc-Pro-OH FmocProONP This compound FmocProOH->FmocProONP pNitrophenol p-Nitrophenol pNitrophenol->FmocProONP DCC DCC DCC->FmocProONP DCU Dicyclohexylurea (DCU) (by-product) DCC->DCU

Caption: Synthesis of this compound from Fmoc-Pro-OH.

Peptide Coupling Mechanisms

The coupling of Fmoc-Pro-OH requires a two-step process in situ: activation followed by aminolysis. Modern coupling reagents like HBTU efficiently generate a highly reactive HOBt-ester intermediate, which then rapidly reacts with the resin-bound amine.

G FmocProOH Fmoc-Pro-OH ActiveEster Activated HOBt-ester (in situ) FmocProOH->ActiveEster Activation HBTU HBTU + DIPEA HBTU->ActiveEster CoupledPeptide Fmoc-Pro-Peptide-Resin ActiveEster->CoupledPeptide Coupling ResinAmine H₂N-Peptide-Resin ResinAmine->CoupledPeptide

Caption: Workflow for Fmoc-Pro-OH activation and coupling.

The coupling of This compound is a more direct, single-step process where the pre-activated ester reacts with the resin-bound amine.

G FmocProONP This compound CoupledPeptide Fmoc-Pro-Peptide-Resin FmocProONP->CoupledPeptide Direct Coupling pNitrophenol p-Nitrophenol (by-product) FmocProONP->pNitrophenol ResinAmine H₂N-Peptide-Resin ResinAmine->CoupledPeptide

Caption: Direct coupling workflow for this compound.

Key Side Reaction: Diketopiperazine (DKP) Formation

A significant challenge, particularly when proline is the C-terminal or penultimate residue, is the formation of a stable six-membered ring called a diketopiperazine (DKP).[5] This side reaction occurs after the Fmoc group of the second amino acid is removed, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.

G DipeptideResin H₂N-Pro-Pro-Resin IntramolecularAttack Intramolecular Nucleophilic Attack DipeptideResin->IntramolecularAttack Spontaneous DKP Cyclic Diketopiperazine (cleaved from resin) IntramolecularAttack->DKP Resin HO-Resin IntramolecularAttack->Resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

Experimental Protocols

Detailed methodologies for the use of each reagent in a manual solid-phase synthesis context are provided below.

Protocol 1: Coupling of Fmoc-Pro-OH using HBTU/DIPEA

This protocol outlines a standard procedure for coupling Fmoc-Pro-OH on a solid support.[3][6]

Materials and Reagents:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Pro-OH (3-5 equivalents relative to resin loading)

  • HBTU (0.95 equivalents relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Reaction vessel for manual synthesis

Methodology:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Pro-OH (3-5 eq.) and HBTU (2.9-4.9 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. Note that proline gives a characteristic reddish-brown or yellow result, not the typical blue of primary amines.

Protocol 2: Coupling of this compound

This protocol describes the direct coupling of the pre-activated this compound.

Materials and Reagents:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Reaction vessel for manual synthesis

Methodology:

  • Resin Preparation: Perform Fmoc deprotection as described in Protocol 1, Step 1.

  • Coupling Reaction: Dissolve this compound (3-5 eq.) in DMF and add the solution to the deprotected resin. Agitate the mixture at room temperature. Note that longer reaction times (e.g., 4-12 hours) may be required for complete coupling compared to modern activation methods.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagent and the p-nitrophenol by-product.

  • Monitoring (Optional): Perform a Kaiser test as described in Protocol 1, Step 5.

Summary and Recommendations

The key differences between Fmoc-Pro-OH and this compound stem from their activation state, which dictates their reactivity, stability, and workflow in peptide synthesis.

  • Fmoc-Pro-OH is the industry standard for modern SPPS. Its stability, coupled with the high efficiency and rapid kinetics afforded by contemporary coupling reagents like HBTU, makes it the superior choice for routine and automated peptide synthesis. While it requires an additional activation step, this process is highly optimized and reliable.

  • This compound , as a pre-activated ester, offers a simpler coupling workflow by eliminating the need for an in situ activation step. However, this simplicity comes at the cost of significantly lower reactivity and coupling speed. Its use in modern SPPS is limited, as the faster and more efficient methods based on Fmoc-Pro-OH and uronium/phosphonium salt activators generally provide higher purity peptides in shorter timeframes. The slower reaction rate of this compound could also potentially exacerbate side reactions like diketopiperazine formation in susceptible sequences.

References

Methodological & Application

Standard Protocol for the Use of Fmoc-Pro-ONP in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing proline, utilizing the p-nitrophenyl (ONp) active ester of Fmoc-protected proline (Fmoc-Pro-ONP). While modern SPPS often employs faster activating agents, the use of active esters like this compound remains a valid method, particularly in specific research contexts. This protocol outlines the key steps, from resin preparation to final peptide cleavage, with a focus on manual application.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1] The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[2]

This compound is an activated form of Fmoc-proline where the carboxyl group is esterified with p-nitrophenol. This pre-activated form allows for direct coupling to the free amine of the growing peptide chain on the resin without the need for in-situ activation, which can be advantageous in simplifying the coupling step.[3][4] However, the coupling reaction with ONp esters is generally slower than with more modern reagents, necessitating careful monitoring to ensure complete reaction.[5]

Experimental Protocols

The following protocols are designed for manual SPPS on a laboratory scale (e.g., 0.1 mmol). All operations should be performed in a fume hood with appropriate personal protective equipment.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., acid or amide).[6] For a C-terminal carboxylic acid, Wang resin is a common choice.[6][7]

  • Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., for a 0.1 mmol scale with a resin loading of 0.5 mmol/g, use 200 mg of resin).

  • Transfer to Reaction Vessel: Transfer the resin to a fritted syringe or a dedicated peptide synthesis vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 1 hour at room temperature with occasional agitation.[8] After swelling, drain the DMF.

First Amino Acid Loading (if starting with an unloaded resin)

This protocol assumes the use of a pre-loaded resin. If starting with an un-loaded Wang resin, the first Fmoc-amino acid needs to be esterified to the resin, typically using a coupling agent like DIC/DMAP.

Fmoc-Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling reaction.[2]

  • Initial Wash: Wash the resin with DMF (3 x 5 mL).

  • Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[1]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.

Coupling of this compound

This step involves the formation of a peptide bond between the pre-activated this compound and the free amine on the resin.

  • Preparation of Coupling Solution: Dissolve this compound (typically 2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound solution to the deprotected resin. Agitate the mixture at room temperature. Due to the slower kinetics of ONp esters, the coupling time may range from 4 to 24 hours.[5]

  • Monitoring the Coupling Reaction: It is crucial to monitor the reaction for completion. The Kaiser test (Ninhydrin test) is a common qualitative method to detect the presence of free primary amines.[8]

    • Take a few beads of resin, wash them thoroughly with DMF and then dichloromethane (DCM).

    • Perform the Kaiser test according to standard procedures. A blue color indicates the presence of free amines and an incomplete reaction, while a yellow/brown color indicates a complete reaction (note: proline, being a secondary amine, gives a characteristic reddish-brown color with the Kaiser test).

  • Recoupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Chain Elongation

Repeat the deprotection (Section 2.3) and coupling (Section 2.4, using the appropriate Fmoc-amino acid) steps for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step as described in Section 2.3 to remove the Fmoc group from the N-terminus.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups simultaneously.[9]

  • Resin Preparation: Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[10]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues (like Cys, Met, Trp) is Reagent B.[11] For peptides containing sensitive residues, a scavenger cocktail is necessary to prevent side reactions.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (approximately 10 times the volume of the filtrate) to the filtrate to precipitate the crude peptide.[9]

  • Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.

Data Presentation

The following tables summarize the key quantitative parameters for the manual SPPS protocol using this compound.

Table 1: Reagents and Molar Equivalents for a 0.1 mmol Synthesis

Reagent/MaterialPurposeAmount/Equivalents
Wang Resin (pre-loaded)Solid Support200 mg (assuming 0.5 mmol/g loading)
Piperidine in DMF (20%)Fmoc Deprotection~10 mL per deprotection
This compoundAmino Acid Coupling2-3 equivalents (0.2-0.3 mmol)
Subsequent Fmoc-Amino AcidsAmino Acid Coupling2-3 equivalents (0.2-0.3 mmol)
Cleavage Cocktail (e.g., Reagent B)Cleavage & Deprotection~2 mL
Diethyl Ether (cold)Peptide Precipitation~20 mL

Table 2: Typical Reaction Conditions and Durations

StepReagent/SolventTemperatureDurationMonitoring
Resin SwellingDMFRoom Temperature≥ 1 hourVisual
Fmoc Deprotection20% Piperidine in DMFRoom Temperature2 x (3 + 15 min)N/A
This compound CouplingDMFRoom Temperature4 - 24 hoursKaiser Test
CleavageCleavage CocktailRoom Temperature2 - 3 hoursN/A

Mandatory Visualization

The following diagrams illustrate the workflow of the manual SPPS process.

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (this compound in DMF) wash1->coupling monitor Monitoring (Kaiser Test) coupling->monitor monitor->coupling Incomplete wash2 DMF/DCM Wash monitor->wash2 Complete repeat Repeat for next Amino Acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid repeat->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: Workflow for manual SPPS using this compound.

Signaling_Pathway resin Resin-Bound Peptide (Free Amine) coupling_step Peptide Bond Formation (Coupling) resin->coupling_step fmoc_pro_onp This compound fmoc_pro_onp->coupling_step new_peptide Resin-Bound Peptide (N-terminally Fmoc-Pro) coupling_step->new_peptide deprotection_step Fmoc Removal (Deprotection) new_peptide->deprotection_step elongated_peptide Resin-Bound Peptide (Free Proline Amine) deprotection_step->elongated_peptide

Caption: Key chemical transformations in a single coupling cycle.

Potential Side Reactions

  • Diketopiperazine (DKP) Formation: Peptides containing proline at the C-terminus or the penultimate position are particularly susceptible to DKP formation, especially during the basic conditions of Fmoc deprotection.[12] This side reaction leads to the cleavage of the dipeptide from the resin.[3]

  • Incomplete Coupling: Due to the slower reaction kinetics of ONp esters, incomplete coupling can be a concern.[5] Thorough monitoring with the Kaiser test is essential to mitigate this.

  • Racemization: While proline itself is less prone to racemization, the choice of coupling conditions can affect the stereochemical integrity of the peptide.[12] The use of active esters without strong bases helps to minimize this risk.

Conclusion

The use of this compound in manual SPPS provides a straightforward method for incorporating proline into a peptide sequence without the need for in-situ activation reagents. The key to success with this method lies in careful monitoring of the coupling reaction to ensure its completion. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this classic approach for the synthesis of proline-containing peptides.

References

Application Notes and Protocols for Fmoc-Pro-ONP Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and optimization strategies for the coupling of Fmoc-Pro-ONP (N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester). This document covers the principles of active ester chemistry, protocols for both solid-phase and solution-phase peptide synthesis, and strategies for optimizing coupling efficiency.

Introduction and Principle

This compound is an activated form of Fmoc-L-proline where the carboxylic acid is converted to a p-nitrophenyl ester. This "active ester" strategy is a classical method for peptide bond formation. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, facilitating the formation of a peptide bond.

While effective, particularly in minimizing side reactions like dehydration, the use of active esters such as ONp in modern Solid-Phase Peptide Synthesis (SPPS) has become less common.[1][2] This is primarily due to their slower reaction kinetics compared to the more rapid and highly efficient in situ activation methods employing reagents like HBTU, HATU, or DIC/HOBt.[3] However, Fmoc-amino acid-ONp esters can still be valuable in specific applications, including solution-phase synthesis and for coupling sensitive residues where slower, controlled reaction rates are desirable.[2][4]

Data Presentation: Reaction Parameters

The following tables summarize typical and recommended quantitative parameters for this compound coupling reactions. These values are based on general principles of active ester chemistry and available literature, and may require optimization for specific peptide sequences.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Parameters

ParameterRecommended RangeNotes
Equivalents of this compound 2.0 - 5.0A higher excess can help drive the reaction to completion, especially for difficult couplings.
Solvent DMF, NMPHigh-purity, peptide synthesis grade solvents are crucial. NMP can be beneficial in disrupting peptide aggregation.
Reaction Time 4 - 24 hoursSlower kinetics compared to modern coupling reagents necessitate longer reaction times. Reaction completion should be monitored.
Temperature Room Temperature (20-25°C)Elevated temperatures are generally not required and may increase the risk of side reactions.
Additives (Optional) 1-Hydroxybenzotriazole (HOBt) (1.0 - 2.0 eq.)While more commonly used with other active esters like OPfp, HOBt may potentially catalyze the aminolysis of ONp esters, though this is not widely documented.[5]

Table 2: Solution-Phase Synthesis Coupling Parameters

ParameterRecommended RangeNotes
Equivalents of this compound 1.0 - 1.5A smaller excess is typically used compared to SPPS to facilitate purification.
Solvent DMF, DCM, THF, AcetonitrileThe choice of solvent depends on the solubility of the peptide fragments.
Base (for amine salt) DIPEA, NMM, Triethylamine (1.0 - 2.0 eq.)Required if the amine component is a salt (e.g., hydrochloride or trifluoroacetate).
Reaction Time 6 - 48 hoursReactions are typically monitored by TLC or HPLC to determine completion.
Temperature 0°C to Room TemperatureStarting the reaction at a lower temperature can help minimize potential side reactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a single coupling cycle of this compound to a resin-bound peptide with a free N-terminal amine.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessel

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection (if necessary):

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a dark blue color).

  • This compound Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add the this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 4-24 hours.

  • Monitoring the Coupling:

    • After the desired reaction time, take a small sample of resin beads.

    • Wash the beads thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or a second coupling can be performed.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

    • Perform a final wash with DCM and/or isopropanol before drying or proceeding to the next deprotection step.

Protocol 2: Solution-Phase Coupling of this compound

This protocol outlines the coupling of this compound to a C-terminally protected amino acid or peptide in solution.

1. Materials and Reagents:

  • This compound

  • C-terminally protected amino acid or peptide with a free N-terminal amine (e.g., H-Xaa-OMe)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent (e.g., DMF, DCM, THF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates and developing system

2. Procedure:

  • Reaction Setup:

    • Dissolve the C-terminally protected amino acid or peptide (1.0 equivalent) in the chosen solvent.

    • If the amine component is a salt, add 1.0-1.2 equivalents of a non-nucleophilic base like DIPEA or NMM and stir for 10-15 minutes.

    • In a separate flask, dissolve this compound (1.1 - 1.2 equivalents) in the same solvent.

  • Coupling Reaction:

    • Add the this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature for 6-48 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted starting material and p-nitrophenol), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected peptide.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Optimization of the Coupling Reaction

Several factors can be adjusted to optimize the this compound coupling reaction:

  • Solvent Choice: In SPPS, using a solvent like NMP can help to disrupt secondary structures of the growing peptide chain, improving the accessibility of the N-terminal amine.[6]

  • Reaction Time: Due to the relatively low reactivity of ONp esters, ensuring sufficient reaction time is critical. Monitoring the reaction is the most reliable way to determine the necessary coupling duration.

  • Double Coupling: For difficult sequences or if the first coupling is incomplete, a second coupling with a fresh solution of this compound can be performed to drive the reaction to completion.

  • Use of Catalysts/Additives: While not standard practice for ONp esters, the addition of HOBt has been shown to increase the reaction rate of other active esters.[5] This could be explored as an optimization strategy, though its effect on this compound coupling would need to be empirically determined.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Coupling Add this compound in DMF Kaiser1->Coupling Agitate Agitate 4-24h at RT Coupling->Agitate Kaiser2 Kaiser Test (Negative) Agitate->Kaiser2 Wash2 DMF/DCM Wash Kaiser2->Wash2 NextCycle Proceed to Next Cycle Wash2->NextCycle

Caption: Experimental workflow for this compound coupling in SPPS.

optimization_factors cluster_conditions Reaction Conditions cluster_challenges Potential Challenges cluster_strategies Optimization Strategies center Coupling Efficiency Time Reaction Time center->Time Concentration This compound Equivalents center->Concentration Temperature Temperature center->Temperature Solvent Solvent (DMF vs. NMP) center->Solvent StericHindrance Steric Hindrance StericHindrance->center decrease Aggregation Peptide Aggregation Aggregation->center decrease DoubleCoupling Double Coupling DoubleCoupling->center increase Additives Additives (e.g., HOBt) Additives->center increase Monitor Reaction Monitoring Monitor->center increase

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the formation of the amide bond between the incoming amino acid and the N-terminal of the growing peptide chain is a critical step. The use of pre-activated amino acid derivatives, such as Fmoc-amino acid p-nitrophenyl (ONp) esters, represents one of the classical strategies for peptide coupling. Fmoc-Pro-ONp is a derivative of proline where the carboxylic acid is activated as a p-nitrophenyl ester. This pre-activation obviates the need for in-situ coupling reagents, which can sometimes lead to side reactions.

While modern SPPS predominantly relies on faster and more efficient in-situ coupling reagents like carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma) or onium salts (e.g., HBTU, HATU), the use of active esters like this compound can still be advantageous in specific contexts, such as in the synthesis of short peptides or for pedagogical purposes.[1] One of the notable features of using ONp esters is the release of p-nitrophenol upon successful coupling, which can be monitored spectrophotometrically to follow the reaction progress.

This document provides a detailed protocol and application notes for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Principle of Activation and Coupling

This compound is an "active ester." The p-nitrophenyl group is an effective leaving group, rendering the carbonyl carbon of the proline residue susceptible to nucleophilic attack by the free amine of the peptide chain attached to the solid support. Unlike coupling methods that require a separate activation step immediately before addition to the resin, this compound is, in principle, ready for coupling upon dissolution. Therefore, the term "activation time" in this context refers to the coupling time , which is the duration the this compound solution is in contact with the resin.

The reaction proceeds via a direct nucleophilic acyl substitution, where the N-terminal amine of the resin-bound peptide attacks the activated carbonyl of this compound, forming a tetrahedral intermediate that then collapses to form the peptide bond and release p-nitrophenol.

Recommended Coupling Conditions

Specific quantitative data on the optimal coupling time for this compound is not extensively documented in recent literature, as active esters have been largely superseded by more rapid coupling reagents. The coupling reaction with active esters is generally slower than with modern activators. The following table summarizes generally recommended conditions for the use of Fmoc-amino acid-ONp esters in SPPS. It is crucial to note that these are starting points, and optimization for each specific sequence and resin is highly recommended.

ParameterRecommended ConditionNotes
This compound Excess 2 - 4 equivalents (relative to resin loading)A higher excess can help drive the reaction to completion, especially for difficult couplings.
Solvent N,N-Dimethylformamide (DMF)Ensure the use of high-purity, amine-free DMF to prevent premature hydrolysis of the active ester.[2]
Coupling Time 2 - 12 hoursThe reaction is typically slower than with modern reagents. Reaction progress should be monitored.
Temperature Room Temperature (20-25°C)Elevated temperatures are generally not required and may increase the risk of side reactions.
Additives Generally not requiredIn some older protocols, HOBt was used as a catalyst to increase the rate of coupling of active esters. This can be considered for very slow couplings.
Monitoring Kaiser Test (for primary amines) or Isatin Test (for secondary amines like proline)A negative test result indicates the completion of the coupling reaction.[3]

Experimental Protocol: Coupling of this compound

This protocol describes a single coupling cycle for incorporating a proline residue using this compound on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (2-4 equivalents, e.g., 0.2-0.4 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test or Isatin test reagents

Procedure:

  • Resin Swelling: If starting with a dry resin, swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

    • Drain the piperidine solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve the desired amount of this compound (e.g., 0.3 mmol, 3 equivalents) in DMF (e.g., 2 mL).

    • Add the this compound solution to the deprotected and washed resin.

    • Agitate the reaction mixture at room temperature for 2-12 hours.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time (e.g., 2 hours), take a small sample of the resin beads.

    • Wash the beads thoroughly with DMF and then with DCM.

    • Perform an Isatin test to check for the presence of a free secondary amine (proline). A negative result (beads remain yellow/orange) indicates complete coupling. If the test is positive (beads turn blue/green), continue the coupling and re-test at later time points.

  • Washing:

    • Once the coupling reaction is complete (as indicated by a negative Isatin test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the p-nitrophenol byproduct.

    • Wash the resin with DCM (3-5 times) and prepare for the next deprotection and coupling cycle or for final cleavage if the synthesis is complete.

Visualizations

Experimental Workflow

SPPS_Workflow_Fmoc_Pro_ONp start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Add this compound in DMF wash1->coupling monitoring Monitor Reaction (Isatin Test) coupling->monitoring 2-12 hours monitoring->coupling Positive wash2 Wash (DMF, DCM) monitoring->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle end End of Cycle: Fmoc-Pro-Peptide-Resin next_cycle->end

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Chemical Reaction Pathway

Fmoc_Pro_ONp_Coupling_Reaction cluster_reactants Reactants cluster_products Products Resin Resin-Peptide-NH2 CoupledProduct Resin-Peptide-CO-Pro-Fmoc Resin->CoupledProduct Nucleophilic Attack FmocProONp This compound FmocProONp->CoupledProduct Byproduct p-Nitrophenol FmocProONp->Byproduct Leaving Group

Caption: The coupling reaction of this compound with the resin-bound peptide.

Troubleshooting

  • Incomplete Coupling (Positive Isatin Test):

    • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., overnight).

    • Increase Excess of this compound: If the problem persists, a higher molar excess of the active ester may be required.

    • Check Reagent Quality: Ensure the this compound has not hydrolyzed. Use fresh, high-quality reagents.

    • Consider Additives: For particularly difficult sequences, the addition of HOBt (1 equivalent) as a catalyst can be tested.

  • Racemization: Proline is a secondary amino acid and is not prone to racemization at the alpha-carbon during coupling.

  • Diketopiperazine Formation: When proline is the second amino acid in the sequence (N-terminal to the C-terminal residue), there is a high risk of diketopiperazine formation during the deprotection of the proline residue. This leads to cleavage of the dipeptide from the resin. To mitigate this, it is advisable to couple the third amino acid as quickly as possible after proline deprotection or to use a dipeptide (e.g., Fmoc-Xaa-Pro-OH) for the coupling step.[1]

Conclusion

The use of this compound offers a straightforward method for the incorporation of proline in SPPS without the need for in-situ activation reagents. While coupling times are generally longer compared to modern methods, it provides a reliable, albeit slower, alternative. Careful monitoring of the reaction completion is essential for achieving high-purity peptides. The provided protocol and guidelines serve as a comprehensive resource for researchers employing this classical coupling strategy.

References

Application Notes: A Step-by-Step Guide for Incorporating Proline with Fmoc-Pro-ONp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline, with its unique cyclic secondary amine structure, presents distinct challenges in solid-phase peptide synthesis (SPPS). The incorporation of proline residues can be prone to incomplete coupling reactions and the formation of side products, most notably diketopiperazines, especially when it is the second amino acid in the sequence. The use of N-α-Fmoc-L-proline-p-nitrophenyl ester (Fmoc-Pro-ONp) is a classical method for introducing proline into a peptide chain. As a pre-activated ester, this compound offers the convenience of a stable, isolable compound that can be used directly without the need for in-situ activation. This application note provides a detailed protocol for the use of this compound in Fmoc-based SPPS, along with a comparison to more contemporary in-situ activation methods.

These guidelines are intended for researchers, scientists, and drug development professionals familiar with the principles of solid-phase peptide synthesis.

Comparison of Proline Activation Methods

While this compound is a viable option for proline incorporation, modern peptide synthesis often favors in-situ activation methods due to their higher reactivity and faster coupling times. The choice of activation method can significantly impact the coupling efficiency and overall yield of the synthesis. Below is a comparative summary of different activation approaches for Fmoc-Pro-OH.

Activation MethodCoupling Reagent(s)Relative EfficiencyTypical Coupling TimeKey Considerations
p-Nitrophenyl Ester This compoundModerate2 - 12 hoursStable, isolable active ester; slower reaction rate compared to in-situ methods.[1]
Carbodiimide DIC / HOBtHigh1 - 4 hoursCost-effective and widely used; formation of insoluble DCU byproduct if DCC is used.[2]
Onium Salt (Uronium) HBTU / DIPEAVery High30 - 120 minutesRapid and efficient; potential for side reactions if not handled correctly.[1]
Onium Salt (Aminium) HATU / DIPEAVery High30 - 120 minutesHighly effective for sterically hindered couplings; generally provides excellent results.[1]

Experimental Protocols

The following protocols outline the key steps for incorporating a proline residue using this compound in a manual Fmoc-SPPS workflow. These steps can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with the N-terminus of the preceding amino acid deprotected.

  • Kaiser test kit (or alternative method for monitoring primary amines)

  • Isatin test kit (for monitoring secondary amines like proline)

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection of the N-Terminal Amino Acid

This step is performed on the resin-bound peptide prior to the coupling of this compound.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

Coupling of this compound
  • Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

  • Add the this compound solution to the deprotected, washed resin.

  • Agitate the reaction mixture at room temperature. The coupling time can range from 2 to 12 hours.

  • Monitor the reaction for completion. Since proline is a secondary amine, the Kaiser test will not give a positive blue color. The Isatin test can be used to detect uncoupled proline residues (a positive result is indicated by a blue or reddish-brown color). Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.

  • If the coupling is incomplete after the initial period, the reaction time can be extended, or a second coupling with fresh this compound can be performed.

Capping of Unreacted Amines (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped.

  • Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

  • Add the capping solution to the resin after the coupling step and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Post-Coupling Washing

After the coupling (and optional capping) is complete, it is crucial to wash the resin to remove any excess reagents and byproducts.

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • The resin is now ready for the deprotection of the Fmoc group on the newly added proline and the subsequent coupling of the next amino acid in the sequence.

Visualizing the Workflow

The following diagrams illustrate the key stages of incorporating a proline residue using this compound in an SPPS workflow.

spss_workflow start Start: Resin-bound Peptide swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 coupling 4. Coupling: This compound in DMF wash1->coupling monitor 5. Monitor Coupling (e.g., Isatin Test) coupling->monitor wash2 6. DMF/DCM Wash monitor->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: General workflow for a single cycle of proline incorporation using this compound.

troubleshooting_logic start Start: Coupling of this compound monitor Monitor Coupling (e.g., Isatin Test) start->monitor complete Coupling Complete: Proceed to Next Cycle monitor->complete Negative incomplete Coupling Incomplete monitor->incomplete Positive action1 Extend Coupling Time incomplete->action1 action2 Perform Double Coupling incomplete->action2 action3 Consider Capping incomplete->action3 action1->monitor Re-evaluate action2->monitor Re-evaluate

Caption: Troubleshooting logic for incomplete proline coupling.

Conclusion

The incorporation of proline using this compound is a well-established, albeit slower, method in solid-phase peptide synthesis. Its primary advantage lies in the stability of the pre-activated ester, which can simplify the coupling procedure by eliminating the need for in-situ activation. For sequences where proline coupling proves to be difficult, or when slower, more controlled coupling is desired, this compound remains a useful tool in the peptide chemist's arsenal. However, for routine synthesis and to maximize efficiency, the use of modern onium salt-based coupling reagents is generally recommended. Careful monitoring of the coupling reaction is essential to ensure the successful synthesis of the target peptide.

References

Application Notes and Protocols for the Use of Fmoc-Pro-ONp in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) has become an indispensable tool in academic and industrial research, enabling the efficient and reproducible production of peptides for a wide range of applications, including drug discovery, proteomics, and biomaterials science. The choice of protecting groups and activation strategies for amino acids is critical to the success of SPPS. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used for Nα-protection due to its base-lability, which allows for mild deprotection conditions.

This document provides detailed application notes and protocols for the use of Nα-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) in automated peptide synthesizers. Proline, with its unique cyclic structure, often presents challenges in peptide synthesis, and the use of pre-activated esters like p-nitrophenyl esters can offer advantages in certain synthetic contexts. These notes are intended to guide researchers in the effective utilization of this reagent.

Chemical Properties of this compound

PropertyValue
CAS Number 71989-32-7[1]
Molecular Formula C26H22N2O6
Molecular Weight 458.46 g/mol [1]
Appearance Light yellow powder[1]
Storage Conditions -15°C[1]

Data Presentation: Comparison of Activation Methods

The choice of activation method significantly impacts coupling efficiency and reaction time in automated SPPS. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides a general comparison of common coupling strategies, including the use of active esters like p-nitrophenyl (ONp) esters.

Activation MethodCommon ReagentsTypical Coupling Time (min)Relative Coupling EfficiencyKey Considerations
Carbodiimides DIC / HOBt30 - 120Good to ExcellentCost-effective and widely used. HOBt suppresses racemization.[2]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU15 - 60ExcellentHigh reactivity and efficiency, leading to shorter coupling times.[2] HATU and HCTU often show lower racemization.[2]
Onium Salts (Phosphonium) PyBOP, PyAOP20 - 90ExcellentHigh reactivity; avoids guanidinylation side reaction.
Active Esters Fmoc-AA-ONp , Fmoc-AA-OPfp60 - 240+Moderate to GoodStable and can be prepared in advance. Generally slower reaction rates compared to onium salts. May require longer coupling times or double coupling for difficult sequences.

Experimental Protocols

The following is a generalized protocol for the use of this compound in an automated peptide synthesizer. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin used.

Resin Preparation
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

  • Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel of the synthesizer.

Automated Synthesis Cycle for this compound Incorporation

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection :

    • Treat the resin with a solution of 20% piperidine in DMF.

    • Perform a short initial deprotection (e.g., 3-5 minutes), drain, and then a longer deprotection (e.g., 10-15 minutes).

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound :

    • Dissolve this compound in DMF to the desired concentration as per the synthesizer's protocol. An excess of the amino acid derivative (typically 2-5 equivalents relative to the resin loading) is used.

    • Deliver the this compound solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed. Due to the generally slower kinetics of ONp esters, a longer coupling time (e.g., 60-120 minutes) or a double coupling protocol may be necessary to ensure complete reaction.

    • Monitoring : If the synthesizer is equipped with a real-time monitoring system (e.g., UV monitoring of the Fmoc deprotection of the subsequent amino acid), this can be used to assess the efficiency of the this compound coupling in the previous step.

  • Washing :

    • Drain the coupling solution.

    • Wash the resin extensively with DMF to remove excess reagents and by-products.

Post-Synthesis: Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

  • Resin Washing and Drying :

    • Wash the peptide-resin with dichloromethane (DCM).

    • Dry the resin under a stream of nitrogen or under vacuum.

  • Cleavage Cocktail :

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K :

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction :

    • Add the cleavage cocktail to the dried peptide-resin.

    • Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Isolation :

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide pellet under vacuum.

  • Purification :

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Experimental Workflow for Automated Peptide Synthesis

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing resin_selection Select Resin resin_swelling Swell Resin in DMF resin_selection->resin_swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (this compound in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for next amino acid final_deprotection Final Fmoc Deprotection cleavage Cleavage from Resin (e.g., Reagent K) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway Involving Proline-Rich Peptides

Proline-rich peptides (PRPs) often act as ligands for protein domains such as SH3, WW, and EVH1, which are crucial for the assembly of multi-protein complexes in various signaling pathways.[2][3] The following diagram illustrates a generalized signal transduction cascade where a proline-rich motif plays a key role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor adaptor Adaptor Protein (with SH3 domain) receptor->adaptor Signal prp Proline-Rich Peptide (PRP) adaptor->prp Binds to SH3 domain effector Effector Protein prp->effector Recruits transcription Transcription Factor Activation effector->transcription Activates gene Gene Expression transcription->gene response Cellular Response gene->response

Caption: Proline-Rich Peptide in Signal Transduction.

References

Application Notes and Protocols for Fmoc-Pro-ONp in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides represent a significant class of therapeutic molecules, offering enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts. The synthesis of these complex structures is a cornerstone of modern drug discovery and development. While various methods exist for peptide cyclization, this document focuses on the application of Nα-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) in the synthesis of head-to-tail cyclic peptides.

This compound is a derivative of the amino acid proline, featuring the Fmoc protecting group at the N-terminus and a p-nitrophenyl (ONp) ester at the C-terminus. The ONp ester serves as a pre-activated functionality, facilitating the intramolecular aminolysis reaction required for cyclization. Proline's unique cyclic structure can induce turns in the peptide backbone, which may pre-organize the linear precursor into a conformation favorable for cyclization.

While modern peptide synthesis often employs more rapid and efficient coupling reagents for cyclization, the use of activated esters like this compound represents a classical and foundational approach. These application notes provide an overview of the principles and a potential protocol for the use of this compound in solution-phase cyclization, alongside standard, widely-used protocols for comparison.

Principle of Cyclization using this compound

The strategy involving this compound for head-to-tail cyclization is predicated on the synthesis of a linear peptide with a C-terminal proline that is already activated for amide bond formation. The general workflow is as follows:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is assembled on a solid support (resin) using standard Fmoc chemistry. The final amino acid coupled at the C-terminus is Fmoc-Pro-OH, which is then esterified to p-nitrophenol, or this compound is coupled to the resin-bound peptide.

  • Cleavage from Resin: The fully assembled and protected linear peptide is cleaved from the resin. For solution-phase cyclization, a resin that allows for cleavage while keeping the side-chain protecting groups intact is typically used (e.g., 2-chlorotrityl chloride resin).

  • N-terminal Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the linear peptide in solution, exposing the free amine.

  • Intramolecular Cyclization: Under basic conditions and high dilution to favor intramolecular reaction, the N-terminal amine attacks the C-terminal p-nitrophenyl ester of the proline residue, leading to the formation of a cyclic peptide and the release of p-nitrophenol.

  • Side-Chain Deprotection and Purification: The protecting groups on the amino acid side chains are removed, and the crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Due to the limited availability of recent, specific data for the this compound cyclization method, the following table presents representative data for a standard, modern solution-phase cyclization protocol using a common coupling reagent like HATU for comparison. The yields and purities are sequence-dependent.

Cyclization MethodPeptide Sequence (Example)Cyclization Time (hours)Crude Purity (%)Final Yield (%)
HATU/DIPEA cyclo(Arg-Gly-Asp-Phe-Lys)2 - 665 - 8520 - 40
PyBOP/DIPEA cyclo(Arg-Gly-Asp-Phe-Lys)4 - 1260 - 8018 - 35
DIC/HOBt cyclo(Arg-Gly-Asp-Phe-Lys)12 - 2450 - 7515 - 30

Experimental Protocols

Protocol 1: Synthesis of Linear Peptide Precursor on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the manual solid-phase synthesis of a linear peptide precursor suitable for subsequent solution-phase cyclization.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.0-1.6 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-Pro-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM[1]

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.

  • Loading of the First Amino Acid (Fmoc-Pro-OH):

    • Dissolve Fmoc-Pro-OH (2 equivalents relative to resin capacity) in DCM.

    • Add DIPEA (4 equivalents).

    • Add the solution to the drained resin and agitate for 2-4 hours.

    • Cap any unreacted sites with methanol.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Confirm complete coupling with a Kaiser test.

  • Repeat Fmoc deprotection and coupling steps for all amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection after the last amino acid coupling.

  • Cleavage of the Protected Linear Peptide:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 20% HFIP in DCM for 1-2 hours.[1]

    • Filter the resin and collect the filtrate containing the protected linear peptide.

    • Evaporate the solvent to obtain the crude protected linear peptide.

Protocol 2: Solution-Phase Cyclization using Pre-activated this compound (Theoretical)

This theoretical protocol outlines how a linear peptide with a C-terminal p-nitrophenyl ester could be cyclized. Note: This method is not commonly cited in recent literature, and optimization would be required.

Materials:

  • Protected linear peptide with C-terminal Pro-ONp and N-terminal amine

  • DMF (high purity)

  • DIPEA or another non-nucleophilic base

  • Cold diethyl ether

Procedure:

  • High Dilution: Dissolve the crude protected linear peptide in a large volume of DMF to a final concentration of 0.1-1 mM to favor intramolecular cyclization.

  • Base Addition: Add DIPEA (2-3 equivalents) to the solution to neutralize any residual acid and facilitate the intramolecular reaction.

  • Cyclization Reaction: Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by LC-MS by observing the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge and decant the ether.

Protocol 3: Standard Solution-Phase Cyclization using HATU

This is a standard and widely used protocol for the head-to-tail cyclization of linear peptides in solution.

Materials:

  • Protected linear peptide with a free N-terminal amine and a free C-terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF (high purity)

  • Cold diethyl ether

Procedure:

  • High Dilution: Dissolve the lyophilized linear peptide in DMF to a final concentration of 1-2 mM.

  • Reagent Addition: Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

  • Cyclization Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Lyophilize the crude cyclic peptide.

    • Purify the crude cyclic peptide by preparative RP-HPLC.

Visualizations

Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage cluster_cyclization Solution-Phase Cyclization cluster_final Final Steps Resin Start with Resin LoadAA1 Load First Amino Acid (e.g., Fmoc-Pro-OH) Resin->LoadAA1 Deprotect1 Fmoc Deprotection LoadAA1->Deprotect1 CoupleAA2 Couple Second Amino Acid Deprotect1->CoupleAA2 Deprotect2 Fmoc Deprotection CoupleAA2->Deprotect2 Elongation Repeat for all Amino Acids Deprotect2->Elongation Cleave Cleave Protected Linear Peptide from Resin Elongation->Cleave Dilute High Dilution in DMF Cleave->Dilute AddReagents Add Cyclization Reagents (e.g., HATU, DIPEA) Dilute->AddReagents Cyclize Intramolecular Cyclization AddReagents->Cyclize DeprotectSideChains Side-Chain Deprotection Cyclize->DeprotectSideChains Purify Purification (RP-HPLC) DeprotectSideChains->Purify FinalProduct Final Cyclic Peptide Purify->FinalProduct

Caption: General workflow for cyclic peptide synthesis.

Chemical Structure of this compound

Caption: Structure of this compound.

References

Application Notes and Protocols for the Synthesis of Proline-Rich Peptides using Fmoc-Pro-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich peptides (PRPs) are a significant class of biomolecules involved in a multitude of biological processes, including signal transduction, protein-protein interactions, and immune responses.[1] Their unique structural properties, conferred by the constrained pyrrolidine ring of proline, make them attractive candidates for drug development and as tools for chemical biology.[2] The synthesis of these peptides is often accomplished via solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protection strategy.[3][4]

This document provides detailed application notes and protocols for the use of Fmoc-Pro-ONp (N-α-Fmoc-L-proline p-nitrophenyl ester), an activated form of proline, in the synthesis of proline-rich peptides. While modern coupling reagents have become prevalent, active esters like p-nitrophenyl esters (ONp) represent a classical and sometimes advantageous method for peptide bond formation.

Core Concepts of Fmoc-SPPS

Fmoc-based solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).[5] The fundamental steps are:

  • Resin Swelling: The solid support is swelled in a suitable solvent to allow access to the reactive sites.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[4]

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.

  • Coupling: The next Fmoc-protected amino acid, activated at its C-terminus, is added to the resin to form a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[4]

This compound: An Active Ester Approach

This compound is an active ester of Fmoc-protected proline. In this approach, the carboxyl group of proline is pre-activated by forming an ester with p-nitrophenol. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

Advantages of Using this compound:
  • Reduced Racemization Risk: For many amino acids, activation as an active ester can minimize the risk of racemization compared to some in-situ coupling reagents, especially if the reaction conditions are not carefully controlled.[6]

  • Simplicity: The use of a pre-activated amino acid derivative can simplify the coupling step as it eliminates the need for additional coupling reagents during the synthesis cycle.

Disadvantages:
  • Slower Reaction Kinetics: Coupling reactions with active esters are generally slower compared to those using modern, highly reactive coupling reagents like HBTU or HATU.[7] This can lead to incomplete coupling, especially for sterically hindered residues or "difficult" sequences.

  • Limited Modern Usage: While historically significant, p-nitrophenyl esters have seen restricted application in modern SPPS due to the development of more efficient coupling methods.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[4]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as an additive to accelerate coupling and suppress side reactions)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[4]

  • Diethyl ether, cold

  • Solid-phase peptide synthesis reaction vessel

Protocol 1: Manual Solid-Phase Synthesis of a Proline-Rich Peptide

This protocol outlines the manual synthesis of a model proline-rich tripeptide (e.g., Ala-Pro-Gly) on Rink Amide resin.

1. Resin Preparation:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
  • Swell the resin in DMF for at least 30 minutes.

2. First Amino Acid Coupling (Glycine):

  • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5x) and DCM (3x).
  • Activate Fmoc-Gly-OH (0.5 mmol, 5 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF and couple to the resin for 1-2 hours.
  • Wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling (negative result).

3. Second Amino Acid Coupling (Proline using this compound):

  • Deprotect the Fmoc group from the resin-bound glycine as described in step 2.
  • Wash the resin thoroughly with DMF (5x).
  • Dissolve this compound (0.5 mmol, 5 eq.) in DMF. For improved performance, HOBt (0.5 mmol, 5 eq.) can be added to the solution.
  • Add the this compound solution to the resin.
  • Allow the coupling reaction to proceed for 4-12 hours. The reaction can be monitored by taking small resin samples and performing a Kaiser test. Due to the slower kinetics of ONp esters, a longer reaction time is necessary.
  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Third Amino Acid Coupling (Alanine):

  • Deprotect the Fmoc group from the resin-bound proline as described in step 2.
  • Wash the resin thoroughly with DMF (5x).
  • Couple Fmoc-Ala-OH using a standard coupling reagent as in step 2.
  • Wash the resin with DMF (5x).

5. Final Fmoc Deprotection:

  • Remove the final Fmoc group from the N-terminal alanine with 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin with DMF (5x) and DCM (3x), then dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[4]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Quantitative Data Summary
ParameterThis compound CouplingStandard Coupling (e.g., HBTU)
Coupling Time 4 - 12 hours1 - 2 hours
Reagents This compound, (optional HOBt)Fmoc-Pro-OH, HBTU, DIPEA
Relative Efficiency Moderate to HighHigh
Racemization Risk Generally LowLow (with appropriate reagents)

Note: The data in this table are representative and can vary depending on the specific peptide sequence and reaction conditions.

Visualizing the Workflow

Fmoc_Pro_ONp_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound (+/- HOBt in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Continue Synthesis cleavage Cleavage & Deprotection (TFA Cocktail) cycle->cleavage Final Residue end Purified Proline-Rich Peptide cleavage->end

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Signaling Pathways Involving Proline-Rich Peptides

Proline-rich motifs are crucial for mediating protein-protein interactions in various signaling pathways. For instance, SH3 (Src Homology 3) domains, commonly found in signaling proteins, recognize and bind to specific proline-rich sequences, thereby facilitating the assembly of signaling complexes.

PRP_Signaling_Pathway cluster_interaction Protein-Protein Interaction receptor Cell Surface Receptor adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Activation prp Proline-Rich Motif (PXXP) effector Effector Protein (e.g., Sos) sh3 SH3 Domain prp->sh3 Binding downstream Downstream Signaling (e.g., Ras/MAPK pathway) effector->downstream Activation

Caption: A generalized signaling pathway mediated by Proline-Rich Motif (PRM) and SH3 domain interaction.

Conclusion

The use of this compound offers a classic and reliable method for the incorporation of proline into synthetic peptides. While modern coupling reagents provide faster reaction times, the active ester approach can be advantageous in specific contexts, particularly concerning the mitigation of racemization. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of proline-rich peptides for various applications in research and drug development.

References

Application Notes and Protocols for Monitoring Fmoc-Pro-ONP Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the accurate and efficient monitoring of each coupling step is paramount to ensure the synthesis of the target peptide with high purity and yield. The Fmoc-Pro-ONP (N-α-(9-fluorenylmethoxycarbonyl)-L-proline o-nitrophenyl ester) coupling reaction, while representing an established method utilizing an active ester for amide bond formation, presents unique challenges for reaction monitoring. Proline, as a secondary amino acid, does not yield a positive result with the commonly used Kaiser test, necessitating alternative monitoring strategies. Furthermore, the kinetics of active ester couplings can differ from those employing more modern carbodiimide or phosphonium/uronium salt-based activators.

These application notes provide a comprehensive overview of various techniques to monitor the this compound coupling reaction, offering detailed protocols for both qualitative and quantitative analysis. The information herein is intended to guide researchers in selecting and implementing the most appropriate monitoring strategy for their specific synthetic requirements, thereby enabling enhanced process control and the successful synthesis of proline-containing peptides.

Reaction Monitoring Techniques

A variety of techniques can be employed to monitor the progress of the this compound coupling reaction. The choice of method will depend on the desired level of detail (qualitative vs. quantitative), available instrumentation, and the specific context of the synthesis (e.g., manual vs. automated).

Qualitative Colorimetric Tests

Qualitative colorimetric tests are rapid, simple methods performed on a small sample of the peptide-resin to detect the presence of unreacted free amines. For the coupling of proline, which has a secondary amine, specific tests are required.

  • Isatin Test: This test is specific for the detection of secondary amines like proline. A positive result, indicated by the development of a blue color on the resin beads, signifies an incomplete coupling reaction.

  • Chloranil Test: Similar to the isatin test, the chloranil test is used to detect the presence of secondary amines. A blue or greenish-blue color on the resin beads indicates that free proline residues are still present.

  • Kaiser Test (Ninhydrin Test): While the Kaiser test is a staple in SPPS for detecting primary amines (giving an intense blue color), it is unreliable for proline, typically yielding a reddish-brown color that can be difficult to interpret.[1][2] It is therefore not recommended as the primary monitoring tool for proline coupling but can be useful for confirming the absence of primary amine contaminants.

Quantitative UV-Vis Spectrophotometry

Quantitative monitoring can be achieved through UV-Vis spectrophotometry by two main approaches:

  • Indirect Monitoring via Fmoc Deprotection: The success of the this compound coupling can be indirectly quantified by measuring the amount of Fmoc group cleaved in the subsequent deprotection step. The piperidine-dibenzofulvene adduct formed during Fmoc removal has a characteristic UV absorbance maximum around 301 nm.[3][4] A strong and quantifiable absorbance indicates that the this compound was successfully coupled in the previous step.

  • Direct Monitoring of o-Nitrophenol Release: The coupling of this compound to the free amine on the resin results in the release of the o-nitrophenol (ONP) leaving group. This chromophoric byproduct can be monitored in the reaction solution by UV-Vis spectrophotometry. The increase in absorbance at a specific wavelength corresponding to o-nitrophenol can be correlated to the progress of the coupling reaction.

Chromatographic Techniques

Chromatographic methods offer a more detailed and quantitative analysis of the reaction progress. A small sample of the resin is typically cleaved, and the resulting peptide mixture is analyzed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool to assess the purity of the crude peptide after cleavage from the resin. By comparing the chromatograms of samples taken at different time points during the coupling reaction, the disappearance of the starting material (peptide with a free N-terminal proline) and the appearance of the product (the coupled peptide) can be monitored.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid and cost-effective method for qualitative monitoring. A cleaved sample from the resin is spotted on a TLC plate and developed in an appropriate mobile phase. Visualization under UV light or with specific staining reagents can distinguish between the starting material and the product.

Data Presentation

The following tables summarize representative quantitative data for Fmoc-amino acid couplings. It is important to note that specific efficiencies and optimal reaction times for this compound can vary depending on the resin, solvent, temperature, and peptide sequence.

Table 1: Representative Coupling Efficiencies of Fmoc-Amino Acids with Different Activation Methods

Coupling Reagent/MethodAdditiveTypical Yield (%)Purity (%)Racemization RiskKey Characteristics
Fmoc-AA-ONP -70-90>90Low to ModerateClassic active ester method; slower reaction times.
HATU HOAt>95>98Very LowHighly efficient, fast reaction times, effective for hindered couplings.[3]
HBTU HOBt90-95>95LowCommon and reliable, slightly less effective than HATU for difficult couplings.[3]
DIC/HOBt HOBt85-90~95ModerateCost-effective carbodiimide-based method.

Table 2: Indicative Coupling Times for Different Activation Methods

Coupling Reagent/MethodTypical Coupling Time (minutes)
Fmoc-AA-ONP 60 - 240
HATU 5 - 30
HBTU 15 - 60
DIC/HOBt 30 - 120

Experimental Protocols

Protocol 1: Isatin Test for Incomplete Proline Coupling

Materials:

  • Peptide-resin sample (approx. 5-10 mg)

  • Isatin solution (e.g., 1 g isatin in 100 mL of benzyl alcohol with 1 g of Boc-Phe-OH)

  • Small test tube

  • Heating block or water bath (100 °C)

Procedure:

  • Place a small sample of the washed and dried peptide-resin into a test tube.

  • Add 2-3 drops of the isatin solution to the resin.

  • Heat the test tube at 100 °C for 5-10 minutes.

  • Observe the color of the resin beads.

    • Blue beads: Incomplete coupling (free proline present).

    • Yellow/Orange beads: Complete coupling (no free proline).

Protocol 2: Chloranil Test for Incomplete Proline Coupling

Materials:

  • Peptide-resin sample (approx. 5-10 mg)

  • Acetaldehyde solution (2% in DMF)

  • p-Chloranil solution (2% in DMF)

  • Small test tube

Procedure:

  • Place a small sample of the washed and dried peptide-resin into a test tube.

  • Add 2-3 drops of the acetaldehyde solution.

  • Add 2-3 drops of the p-chloranil solution.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the resin beads.

    • Blue or greenish-blue beads: Incomplete coupling (free proline present).

    • Colorless or yellow beads: Complete coupling (no free proline).

Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy

Materials:

  • Peptide-resin with N-terminal Fmoc-proline

  • 20% Piperidine in DMF solution

  • UV-Vis Spectrophotometer

  • Quartz cuvette (1 cm path length)

  • Volumetric flask

Procedure:

  • After the this compound coupling and subsequent washing steps, treat the resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.

  • Collect the filtrate containing the piperidine-dibenzofulvene adduct.

  • Dilute the filtrate to a known volume with 20% piperidine in DMF in a volumetric flask.

  • Measure the absorbance of the solution at 301 nm using 20% piperidine in DMF as a blank.

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (Absorbance = εcl), where ε (molar absorptivity of the adduct) is approximately 7800 L mol⁻¹ cm⁻¹.

  • The calculated amount of Fmoc group corresponds to the loading of the proline residue, thus indicating the success of the coupling reaction.

Protocol 4: HPLC Monitoring of Coupling Progress

Materials:

  • Peptide-resin sample (approx. 5-10 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • At various time points during the coupling reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small sample of the peptide-resin.

  • Wash the resin sample thoroughly with DMF and DCM and dry under vacuum.

  • Treat the dried resin with the cleavage cocktail for 1-2 hours to cleave the peptide from the support.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge and decant the ether. Wash the peptide pellet with cold ether and dry.

  • Dissolve the crude peptide in mobile phase A.

  • Analyze the sample by RP-HPLC using a suitable gradient of mobile phase B.

  • Monitor the chromatogram at 220 nm. Compare the peak areas of the uncoupled peptide and the coupled product to determine the reaction progress.

Protocol 5: TLC Monitoring of Coupling Progress

Materials:

  • Cleaved peptide samples (from Protocol 4)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of n-butanol, acetic acid, and water)

  • Visualization method (UV lamp, iodine chamber, or ninhydrin stain)

Procedure:

  • Spot the dissolved crude peptide samples from different time points onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with the chosen mobile phase.

  • After the solvent front has reached a sufficient height, remove the plate and dry it.

  • Visualize the spots. Fmoc-containing compounds will be visible under a UV lamp (254 nm).

  • Compare the intensity of the spot corresponding to the starting material with the intensity of the product spot to qualitatively assess the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_SPPS_Cycle SPPS Cycle Start Start: Resin with Free Amine Coupling This compound Coupling Start->Coupling Monitoring Reaction Monitoring Coupling->Monitoring Monitoring->Coupling Incomplete Wash Washing Monitoring->Wash Complete Deprotection Fmoc Deprotection Wash->Deprotection Next_Cycle Proceed to Next Cycle Deprotection->Next_Cycle

Caption: General workflow for monitoring the this compound coupling step in SPPS.

Qualitative_Tests cluster_Isatin Isatin Test cluster_Chloranil Chloranil Test Resin_Sample Peptide-Resin Sample Isatin_Add Add Isatin Solution Resin_Sample->Isatin_Add Chloranil_Add Add Acetaldehyde & Chloranil Solutions Resin_Sample->Chloranil_Add Isatin_Heat Heat at 100°C Isatin_Add->Isatin_Heat Isatin_Result Observe Color Isatin_Heat->Isatin_Result Isatin_Blue Blue Beads (Incomplete) Isatin_Result->Isatin_Blue Positive Isatin_Yellow Yellow/Orange Beads (Complete) Isatin_Result->Isatin_Yellow Negative Chloranil_Wait Wait 5 min Chloranil_Add->Chloranil_Wait Chloranil_Result Observe Color Chloranil_Wait->Chloranil_Result Chloranil_Blue Blue/Green Beads (Incomplete) Chloranil_Result->Chloranil_Blue Positive Chloranil_Yellow Colorless/Yellow Beads (Complete) Chloranil_Result->Chloranil_Yellow Negative Quantitative_Monitoring cluster_UV_Vis UV-Vis Monitoring cluster_Chromatography Chromatographic Monitoring UV_Indirect Indirect: Monitor Fmoc Deprotection UV_Indirect_Collect UV_Indirect_Collect UV_Indirect->UV_Indirect_Collect Collect Piperidine Filtrate UV_Direct Direct: Monitor o-Nitrophenol Release UV_Direct_Sample UV_Direct_Sample UV_Direct->UV_Direct_Sample Sample Reaction Solution UV_Indirect_Measure UV_Indirect_Measure UV_Indirect_Collect->UV_Indirect_Measure Measure Absorbance at 301 nm UV_Direct_Measure UV_Direct_Measure UV_Direct_Sample->UV_Direct_Measure Measure Absorbance of ONP Chrom_Sample Take Resin Sample at Time Points Chrom_Cleave Cleave Peptide from Resin Chrom_Sample->Chrom_Cleave Chrom_Analyze Analyze by HPLC or TLC Chrom_Cleave->Chrom_Analyze

References

Choosing the appropriate cleavage cocktail for peptides with Fmoc-pro-onp incorporated proline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Introduction

The incorporation of pre-activated amino acid derivatives, such as Fmoc-Pro-ONP (N-α-Fmoc-L-proline-o-nitrophenyl ester), into peptide sequences is a valuable strategy for specialized applications in peptide synthesis, including cyclic peptide formation and fragment condensation. The o-nitrophenyl (ONP) ester provides a moderate level of activation, allowing for subsequent chemoselective reactions. However, the presence of this activated ester functionality requires careful consideration during the final cleavage and deprotection step to ensure the integrity of the desired peptide.

This document provides detailed application notes and protocols for selecting the appropriate cleavage cocktail for peptides synthesized using this compound. It addresses the potential challenges associated with the stability of the o-nitrophenyl ester under strongly acidic conditions and outlines a systematic approach to optimize the cleavage process.

Chemical Background and Potential Challenges

The final step in solid-phase peptide synthesis (SPPS) involves the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of various scavengers.

The primary challenge when cleaving peptides containing an o-nitrophenyl ester is the potential for hydrolysis or modification of the ester group by the acidic cleavage cocktail. While nitrophenyl esters are relatively stable, the harsh conditions of TFA cleavage can lead to undesired side reactions. The choice of cleavage cocktail, therefore, represents a critical step that must be carefully optimized to maximize the yield of the desired peptide while minimizing the formation of impurities.

Potential side reactions include:

  • Hydrolysis of the ONP ester: The presence of water in the cleavage cocktail can lead to the hydrolysis of the o-nitrophenyl ester, resulting in a peptide with a free C-terminal proline.

  • TFA adduction: The highly reactive carbocations generated during the cleavage of protecting groups can potentially react with the nitrophenyl ring.

  • Incomplete cleavage or deprotection: The presence of the electron-withdrawing nitro group might influence the cleavage kinetics of nearby protecting groups or the peptide-resin linkage.

Recommended Cleavage Cocktails: A Comparative Approach

Due to the lack of specific literature data on the cleavage of this compound containing peptides, a systematic evaluation of different cleavage cocktails is recommended. A preliminary small-scale cleavage using 20-50 mg of peptide-resin should be performed to determine the optimal conditions before committing the entire batch.[1]

Below are three recommended starting cocktails, ranging from mild to strong, along with the rationale for their selection.

Table 1: Recommended Cleavage Cocktails for Peptides with this compound

Cocktail IDComposition (v/v/w)RationalePotential Outcome
CC-1 (Mild) TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)A standard and relatively mild cleavage cocktail.[2] The low water content may help to minimize hydrolysis of the ONP ester. TIS is an effective scavenger for common protecting groups.May preserve the ONP ester but could be insufficient for complete deprotection of more robust protecting groups.
CC-2 (Standard) Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A widely used "universal" cleavage cocktail effective for a broad range of sensitive amino acids.[3][4] The scavenger combination protects against various side reactions.Higher water content may increase the risk of ONP ester hydrolysis. The strong scavengers can help in achieving complete deprotection.
CC-3 (Low Water) TFA / TIS / 1,2-Ethanedithiol (EDT) (95:2.5:2.5)This cocktail minimizes water content to reduce the risk of ester hydrolysis while including EDT to protect sensitive residues and act as a reducing agent.[5]A good compromise between preserving the ONP ester and achieving efficient cleavage and deprotection.

Experimental Protocols

Small-Scale Test Cleavage

Objective: To determine the most suitable cleavage cocktail for the specific peptide containing this compound.

Materials:

  • Peptide-resin (20-50 mg for each cocktail to be tested)

  • Cleavage cocktails (CC-1, CC-2, CC-3, freshly prepared)

  • Cold diethyl ether

  • Centrifuge tubes (15 mL or 50 mL)

  • HPLC-grade water and acetonitrile

  • TFA (for sample preparation)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Resin Preparation: Place 20-50 mg of the dried peptide-resin into three separate 1.5 mL microcentrifuge tubes.

  • Cleavage Reaction:

    • To each tube, add 1 mL of one of the freshly prepared cleavage cocktails (CC-1, CC-2, or CC-3).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing. For peptides with multiple arginine residues, the cleavage time may need to be extended.[6]

  • Peptide Precipitation:

    • After the cleavage is complete, filter the resin and combine the filtrates.

    • Add the TFA filtrate dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the tube at 3000-4000 rpm for 5 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 10 mL of cold diethyl ether, centrifuge, and decant again. Repeat this wash step twice.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation for Analysis:

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the samples by RP-HPLC and Mass Spectrometry.

Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Detection: 214 nm and 280 nm.

Mass Spectrometry (MS):

  • Use an electrospray ionization (ESI) source to determine the molecular weight of the major peaks observed in the HPLC chromatogram.

  • Compare the observed masses with the theoretical masses of the expected peptide (with intact ONP ester) and potential side products (e.g., hydrolyzed peptide).

Data Presentation and Interpretation

The results from the small-scale cleavage trials should be tabulated to facilitate comparison. The following table provides a hypothetical example of how to present the data.

Table 2: Hypothetical Results of a Comparative Cleavage Study

Cocktail IDDesired Peptide (with ONP) Purity (%)Hydrolyzed Peptide (%)Other Impurities (%)
CC-1 85105
CC-2 65305
CC-3 9055

Interpretation of Hypothetical Results:

In this example, Cocktail CC-3 (TFA/TIS/EDT) would be the optimal choice as it yields the highest purity of the desired peptide with the intact o-nitrophenyl ester and the lowest amount of the hydrolyzed side product. CC-1 also performs reasonably well, while CC-2 leads to significant hydrolysis of the ONP ester.

Visualizations

Decision Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Start: Peptide with this compound Synthesized small_scale Perform Small-Scale Test Cleavage with CC-1, CC-2, and CC-3 start->small_scale analysis Analyze Crude Peptides by HPLC and Mass Spectrometry small_scale->analysis evaluate Evaluate Purity and Side Products analysis->evaluate cc1 CC-1 Optimal: High Purity, Low Hydrolysis evaluate->cc1 CC-1 Best cc2 CC-2 Optimal: Unlikely, but possible if other side reactions are suppressed evaluate->cc2 CC-2 Best cc3 CC-3 Optimal: Highest Purity, Minimal Hydrolysis evaluate->cc3 CC-3 Best scale_up Select Optimal Cocktail and Proceed with Large-Scale Cleavage cc1->scale_up cc2->scale_up cc3->scale_up

Caption: Decision workflow for selecting the optimal cleavage cocktail.

Experimental Workflow for Small-Scale Test Cleavage

Experimental_Workflow resin Start: Dried Peptide-Resin aliquot Aliquot Resin into 3 Tubes resin->aliquot add_cocktail Add Cleavage Cocktails (CC-1, CC-2, CC-3) aliquot->add_cocktail react React for 2-3 hours at Room Temperature add_cocktail->react precipitate Precipitate Peptide in Cold Diethyl Ether react->precipitate isolate Isolate and Wash Peptide Pellet precipitate->isolate dry Dry Crude Peptide isolate->dry analyze Analyze by HPLC and MS dry->analyze

References

Application Notes and Protocols for Fmoc-Pro-ONp in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the construction of long or complex peptides. This approach involves the synthesis of protected peptide fragments, which are then coupled together to form the final product. The choice of coupling method for these fragments is critical to the success of the synthesis, directly impacting yield, purity, and the preservation of stereochemical integrity.

Historically, active esters have played a significant role in peptide bond formation. Among these, p-nitrophenyl (ONp) esters, such as Nα-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp), were utilized in the earlier days of solid-phase peptide synthesis (SPPS). While modern in situ coupling reagents like HBTU and HATU have largely superseded active esters due to their faster reaction rates, this compound can still hold relevance in specific niche applications within fragment condensation, particularly in solution-phase strategies where slower, more controlled coupling may be advantageous.

These application notes provide an overview of the use of this compound in fragment condensation, detailing its characteristics, potential applications, and protocols for its use.

Core Concepts and Logical Relationships

The following diagram illustrates the general workflow of a fragment condensation strategy incorporating this compound.

FragmentCondensationWorkflow cluster_fragment_a Synthesis of N-terminal Fragment (C-terminal Acid) cluster_fragment_b Synthesis of C-terminal Fragment (N-terminal Amine) cluster_coupling Fragment Condensation cluster_final_steps Finalization cluster_fmoc_pro_onp This compound Specific Role A Fmoc-SPPS of N-terminal Fragment B Cleavage from Resin (e.g., 2-chlorotrityl) A->B C Purification of Protected Fragment A (Fmoc-Peptide-OH) B->C H Activation of Fragment A (if not using pre-activated ester) C->H Activation Step D Fmoc-SPPS of C-terminal Fragment E Fmoc Deprotection on Resin D->E F Cleavage and Side-Chain Deprotection (TFA cocktail) E->F G Purification of Fragment B (H2N-Peptide-Resin or H2N-Peptide-NH2) F->G I Coupling of Fragments A and B (Solution or Solid Phase) G->I N-terminal Amine Fragment H->I Activated Fragment J Deprotection of Remaining Protecting Groups I->J K Purification of Final Peptide J->K L This compound as the C-terminal residue of Fragment A L->I Pre-activated C-terminus for coupling

Caption: General workflow for peptide synthesis via fragment condensation.

Data Presentation: Comparative Analysis of Coupling Methods

The selection of a coupling method is a critical decision in fragment condensation. While quantitative data specifically for this compound in modern fragment condensation is scarce due to the prevalence of faster reagents, a qualitative and comparative overview is presented below.

Performance MetricThis compoundOnium Salts (HBTU, HATU)Carbodiimides (e.g., DIC/Oxyma)
Primary Application Niche use in solution-phase fragment condensation; historical SPPS.Standard for both solution and solid-phase coupling, including fragment condensation.Widely used, cost-effective method for standard couplings.
Coupling Efficiency Moderate to good, but highly dependent on conditions. Slower reaction times may necessitate longer coupling periods.Very high, with rapid reaction kinetics, even for sterically hindered couplings.[1]Good, but generally slower than onium salts.
Racemization Risk Proline itself is at a low risk for racemization due to its secondary amine structure.[2] The use of an active ester can sometimes minimize racemization of the C-terminal amino acid of the coupling fragment compared to some in situ methods.Generally low when used correctly, but can be a concern for sensitive amino acids, especially with excess base or elevated temperatures.Can be significant without the use of additives like HOBt or Oxyma.[3]
Side Reactions - Slower reaction can lead to incomplete coupling. - Potential for hydrolysis of the active ester.- Guanidinylation of the free N-terminus if used in excess.[1]- Dehydration of Asn/Gln side chains. - Formation of insoluble N-acylurea byproduct with DCC.
Ease of Use Requires synthesis and isolation of the active ester prior to use.Simple in situ activation.Simple in situ activation.
Cost Potentially higher due to the additional step of preparing the active ester.Higher reagent cost compared to carbodiimides.Cost-effective.

Experimental Protocols

Protocol 1: Synthesis of a Protected Peptide Fragment with a C-terminal Pro-ONp

This protocol describes the preparation of a peptide fragment where the C-terminal residue is this compound, making it ready for a subsequent fragment condensation step. This is typically performed in solution phase.

Materials:

  • This compound

  • N-terminal protected, C-terminal free peptide fragment (Peptide-COOH)

  • Coupling reagents (e.g., DCC or EDC) and additives (e.g., HOBt) for the synthesis of the initial peptide fragment

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

  • Bases: N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF) for Fmoc deprotection during fragment synthesis

Procedure:

  • Synthesis of the N-terminal protected peptide fragment: Synthesize the desired peptide fragment (minus the C-terminal proline) using standard solution-phase or solid-phase methods, ensuring the C-terminus remains as a free carboxylic acid and the N-terminus is protected (e.g., with a Boc group if the final deprotection is to be orthogonal to Fmoc).

  • Activation of the C-terminal Proline: In a separate reaction, Fmoc-Pro-OH is converted to this compound. This is a standard organic synthesis procedure and the product should be purified before use.

  • Coupling of this compound to the peptide fragment: This step is generally not recommended as it is more efficient to synthesize the fragment with Proline as the C-terminal residue from the start. However, if a pre-synthesized fragment needs to be activated at a C-terminal proline, it would involve standard carbodiimide chemistry to attach the p-nitrophenol.

  • A more practical approach is to use this compound to couple to the N-terminus of a peptide-amine component.

Protocol 2: Solution-Phase Fragment Condensation using a Peptide-Pro-ONp Fragment

This protocol outlines the coupling of a C-terminal activated peptide fragment (Peptide-Pro-ONp) with an N-terminally deprotected peptide fragment.

Materials:

  • N-terminally protected peptide fragment with a C-terminal p-nitrophenyl ester (e.g., Boc-Peptide-Pro-ONp)

  • C-terminally protected peptide fragment with a free N-terminal amine (e.g., H₂N-Peptide-OtBu)

  • Solvent: Anhydrous DMF or a mixture of DMF/DCM

  • Optional: Additive such as 1-Hydroxybenzotriazole (HOBt) to accelerate the reaction

  • Analytical HPLC and Mass Spectrometry for reaction monitoring

Procedure:

  • Dissolution of Reactants: Dissolve the N-terminally deprotected peptide fragment (1 equivalent) in the chosen anhydrous solvent.

  • Addition of the Activated Fragment: Add the peptide-Pro-ONp fragment (1.0 to 1.2 equivalents) to the solution.

  • (Optional) Addition of HOBt: To increase the coupling rate, HOBt (1.0 equivalent) can be added to the reaction mixture.[4]

  • Reaction Monitoring: The reaction progress is monitored by the release of p-nitrophenol, which has a characteristic yellow color and can be quantified by UV-Vis spectroscopy. The reaction can also be monitored by analytical HPLC. Due to the slower nature of active ester couplings, the reaction may require several hours to days to reach completion.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as flash chromatography or preparative HPLC to isolate the desired coupled peptide.

Mandatory Visualizations

Logical Relationship: Advantages and Disadvantages of this compound

ProsCons_FmocProONp cluster_advantages Advantages cluster_disadvantages Disadvantages FmocProONp This compound in Fragment Condensation Adv1 Pre-activated and isolable, allowing for controlled stoichiometry FmocProONp->Adv1 Adv2 Generally low risk of racemization for the proline residue [3] FmocProONp->Adv2 Adv3 Can be useful in solution-phase synthesis where slower, more controlled coupling is desired FmocProONp->Adv3 Dis1 Significantly slower reaction kinetics compared to modern coupling reagents [2] FmocProONp->Dis1 Dis2 Limited application in modern SPPS [18] FmocProONp->Dis2 Dis3 May require longer reaction times, increasing the risk of side reactions like hydrolysis FmocProONp->Dis3 Dis4 Requires an additional synthesis step to prepare the active ester FmocProONp->Dis4

Caption: Advantages and Disadvantages of this compound.

Experimental Workflow: Solution-Phase Fragment Condensation

SolutionPhaseCondensation Start Start Dissolve_N_term Dissolve N-terminally deprotected peptide fragment in anhydrous DMF Start->Dissolve_N_term Add_Activated Add Peptide-Pro-ONp fragment (1.0-1.2 eq.) Dissolve_N_term->Add_Activated Add_HOBt Optional: Add HOBt (1.0 eq.) to accelerate coupling [2] Add_Activated->Add_HOBt Monitor Monitor reaction by HPLC and/or UV-Vis for p-nitrophenol release Add_HOBt->Monitor Workup Reaction complete: Quench and remove solvent under reduced pressure Monitor->Workup Purify Purify crude product by chromatography (e.g., preparative HPLC) Workup->Purify Characterize Characterize final peptide (MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Workflow for solution-phase fragment condensation.

Conclusion

While this compound is not a mainstream reagent in modern peptide synthesis, it represents a classical approach to peptide bond formation that can still find utility in specific contexts, such as solution-phase fragment condensation where a slower, more deliberate coupling is desired. Its use necessitates a trade-off between the control offered by a pre-activated, isolable species and the significantly slower reaction kinetics compared to contemporary in situ coupling reagents. Researchers and drug development professionals should consider the specific requirements of their synthetic target, including scale, sequence, and potential for side reactions, when deciding whether to employ this compound in their fragment condensation strategies. For most applications, particularly on solid-phase, the use of more efficient coupling reagents such as HATU or HCTU is recommended for incorporating proline.[2]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Pro-ONp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting incomplete coupling reactions involving Fmoc-Pro-ONp (N-α-Fmoc-L-proline p-nitrophenyl ester) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Proline, including its p-nitrophenyl ester form, often challenging?

A1: The primary challenge in coupling Fmoc-Pro-OH and its active esters stems from proline's unique structure. As a secondary amino acid, its alpha-amino group is part of a pyrrolidine ring. This conformation creates steric hindrance, making the nitrogen less accessible and less nucleophilic compared to primary amino acids. This can lead to slower and often incomplete coupling reactions.

Q2: What are the signs of an incomplete this compound coupling reaction?

A2: Incomplete coupling can be identified through several methods:

  • Positive Isatin Test: While the Kaiser test is used for primary amines, the isatin test is specific for secondary amines like proline. A blue or green color indicates the presence of unreacted proline on the resin.

  • HPLC Analysis of a Test Cleavage: A small amount of resin can be cleaved and analyzed by HPLC. The presence of a significant peak corresponding to the deletion sequence (the peptide without the proline residue) confirms incomplete coupling.

  • Mass Spectrometry (MS) of a Test Cleavage: MS analysis will show a mass corresponding to the peptide lacking the proline residue.

Q3: What is diketopiperazine (DKP) formation, and why is it a concern with proline?

A3: Diketopiperazine formation is a major side reaction in SPPS, particularly when proline is the C-terminal or penultimate residue in a dipeptide attached to the resin.[1] The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1] This results in the termination of the peptide chain. The cis-amide bond that proline can adopt facilitates this intramolecular cyclization.[1]

Q4: Are p-nitrophenyl esters (ONp) still a good choice for coupling proline?

A4: Fmoc-amino acid-ONp esters are considered a more traditional type of active ester. While they are stable, their reactivity is significantly lower than modern coupling reagents like HBTU, HATU, or COMU.[1] For a sterically hindered amino acid like proline, using a less reactive coupling method like an ONp ester can exacerbate the problem of incomplete coupling.

Troubleshooting Guide for Incomplete this compound Coupling

If you are experiencing incomplete coupling with this compound, consider the following troubleshooting steps:

Reaction Conditions
  • Extend Coupling Time: Due to the lower reactivity of ONp esters and the steric hindrance of proline, a significantly longer coupling time (e.g., 4-24 hours) may be necessary.[2] Monitor the reaction progress with an isatin test at various time points.

  • Increase Reagent Excess: Use a higher excess of this compound (e.g., 3-5 equivalents) to drive the reaction to completion.

  • Elevated Temperature: Cautiously increasing the temperature (e.g., to 40-50°C) can improve the reaction rate. However, be aware that this may also increase the risk of side reactions like racemization.

  • Solvent Choice: Ensure you are using high-quality, amine-free N,N-dimethylformamide (DMF). In cases of peptide aggregation, which can also hinder coupling, consider switching to or using a mixture with N-methyl-2-pyrrolidone (NMP).

Alternative Coupling Strategies

If optimizing the reaction conditions for this compound is unsuccessful, consider these more effective alternatives for coupling proline:

  • Switch to a More Potent Coupling Reagent: Modern onium salt-based reagents are highly effective for hindered couplings.

    • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly reactive and can significantly improve coupling efficiency for proline.[3]

    • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices and do not carry the risk of guanidinylation of the N-terminus, a potential side reaction with uronium reagents.

  • Use of Additives: When using carbodiimide reagents like DIC, the addition of nucleophilic additives such as HOBt or Oxyma Pure is crucial to suppress racemization and improve reaction rates by forming a more reactive intermediate ester.[4]

  • Double Coupling: After the initial coupling with this compound, wash the resin and perform a second coupling with a more potent reagent like HATU or HBTU to cap any unreacted amines.[5]

Data Presentation: Comparison of Proline Coupling Methods

The following table provides a qualitative comparison of different coupling strategies for proline.

Coupling MethodRelative SpeedTypical Efficiency for ProlineRisk of RacemizationKey Considerations
This compound (Active Ester) SlowModerate to LowLowLow reactivity, may require extended reaction times.
DIC / HOBt ModerateModerate to HighModerateHOBt is essential to suppress racemization.
HBTU / DIPEA FastHighLowA standard and effective method for proline coupling.
HATU / DIPEA Very FastVery HighVery LowHighly recommended for difficult couplings and to minimize side reactions.
PyBOP / DIPEA FastHighLowGood alternative to uronium salts, avoids guanidinylation.

Experimental Protocols

Protocol 1: Standard Coupling with this compound

This protocol is a general guideline for using this compound in manual solid-phase peptide synthesis. Optimization may be required.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve this compound (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

    • Add the this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring and Washing:

    • Perform an isatin test on a small sample of resin beads to check for completion (a negative test results in a yellow/orange color).

    • If the test is positive (blue/green), continue coupling and re-test, or proceed to a double coupling with a more potent reagent.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times).

Protocol 2: Isatin Test for Free Proline

This qualitative test is used to detect the presence of unreacted N-terminal proline residues.

  • Sample Preparation: Take a few beads of the peptide-resin and wash them with DMF and then ethanol. Dry the beads.

  • Reagent Addition: Add 2-3 drops of a 2% solution of isatin in benzyl alcohol and 2-3 drops of a 2% solution of Boc-Phe-OH in benzyl alcohol to the beads in a small test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads turn a blue or greenish-blue color.

    • Negative Result (Complete Coupling): The beads remain their original color or turn a faint yellow/orange.

Visualizations

This compound Coupling Reaction

G cluster_reactants Reactants cluster_products Products Resin Peptide-Resin-NH2 CoupledProduct Peptide-Resin-NH-Pro-Fmoc Resin->CoupledProduct Coupling in DMF FmocProONp This compound FmocProONp->CoupledProduct Nitrophenol p-Nitrophenol FmocProONp->Nitrophenol Leaving Group

Caption: Amide bond formation between the resin-bound peptide and this compound.

Troubleshooting Workflow for Incomplete Coupling

G Start Incomplete Coupling Detected (Positive Isatin Test) Step1 Extend Coupling Time (e.g., to 24h) Start->Step1 Check1 Isatin Test Negative? Step1->Check1 Step2 Perform Double Coupling with HATU/HBTU Check1->Step2 No End_Success Proceed to Next Cycle Check1->End_Success Yes Check2 Isatin Test Negative? Step2->Check2 Step3 Consider Capping Unreacted Amines Check2->Step3 No Check2->End_Success Yes End_Failure Sequence Truncation Accept or Resynthesize Step3->End_Failure G DipeptideResin H2N-Pro-Xaa-CO-Resin Attack Intramolecular Attack of N-terminal Amine DipeptideResin->Attack Deprotection Fmoc Deprotection of Fmoc-Pro-Xaa-CO-Resin Deprotection->DipeptideResin DKP Diketopiperazine (cleaved) Attack->DKP Resin Resin Attack->Resin

References

Technical Support Center: Fmoc-Proline Derivatives & Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address and prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) using Fmoc-proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS involving the intramolecular cyclization of a dipeptide unit to form a stable six-membered ring. This process is especially prevalent when a secondary amino acid like proline is at the penultimate position of the growing peptide chain.[1] The reaction leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide sequence and a significantly reduced yield of the desired full-length peptide.[2] In some cases, this is referred to as "traceless" DKP formation because the cleaved DKP is washed away, leading to a low yield of a highly pure-looking crude product.[3]

Q2: What is the chemical mechanism of DKP formation?

A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin. This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The basic conditions used for Fmoc-deprotection, typically with piperidine, enhance the nucleophilicity of the N-terminal amine, thereby promoting this side reaction.

DKP_Mechanism cluster_0 Dipeptidyl-Resin (Post Fmoc-Deprotection) cluster_1 Intramolecular Cyclization cluster_2 Products Resin Resin-O-C(=O)-CHR'-NH-C(=O)-CHR-NH2 Transition Nucleophilic Attack (N-terminal amine on ester carbonyl) Resin->Transition Base (e.g., Piperidine) DKP Diketopiperazine (Cyclic Dipeptide) Transition->DKP Cleavage CleavedResin Resin-OH Transition->CleavedResin

Caption: Mechanism of diketopiperazine (DKP) formation.

Q3: Which peptide sequences are most susceptible to DKP formation?

A3: Peptide sequences with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[4] The unique cis-amide bond preference of proline facilitates the necessary conformation for cyclization.[1] Other secondary amino acids, such as N-alkyl amino acids, also increase the likelihood of this side reaction.[1] The risk is highest when synthesizing dipeptides, particularly when proline is the C-terminal amino acid attached to the resin.[5] Furthermore, sequences containing Pro-Pro are known to be problematic.[4][6]

Q4: How do reaction conditions influence DKP formation?

A4: Several experimental factors significantly influence the rate and extent of DKP formation:

  • Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a well-known catalyst for DKP formation due to its basicity.

  • Resin Type: Resins that anchor the peptide via an ester bond, such as Wang or p-alkoxybenzyl ester resins, are prone to DKP formation.[4] Sterically hindered resins like 2-chlorotrityl chloride (CTC) can help suppress this side reaction.[3]

  • Solvent: The choice of solvent can impact the rate of DKP formation. Spontaneous Fmoc deprotection and subsequent DKP formation have been observed in solvents like DMF, NMP, and DMSO even without the addition of a base.[4][6][7]

  • Temperature and Time: Elevated temperatures and longer reaction times during deprotection or post-coupling holds can increase the incidence of DKP formation.[4][6]

Q5: Are there alternative protecting groups to Fmoc for proline that can prevent DKP formation?

A5: Yes, alternative Nα-protecting groups can be used to bypass the base-mediated deprotection step that often induces DKP formation. One such alternative is the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group, which has been shown to eliminate the formation of DKP byproducts.[6][7] Other strategies involve using Boc (tert-butyloxycarbonyl) chemistry, where the acidic deprotection conditions result in a protonated N-terminal amine that is less nucleophilic and thus less likely to initiate DKP formation.[8]

Troubleshooting Guides

Issue 1: My final peptide yield is very low, but the crude product on HPLC appears to be highly pure.
  • Probable Cause: You are likely experiencing "traceless" DKP formation. This occurs when the C-terminal dipeptide (e.g., H-Xaa-Pro-Resin) cyclizes and cleaves from the resin during the Fmoc deprotection of the second amino acid.[3] The resulting DKP is washed away during synthesis, leaving unreacted resin sites that do not participate in further chain elongation. This leads to a significant loss of product without generating a corresponding peptide impurity.[3]

  • Solutions:

    • Use a Sterically Hindered Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin. Its significant steric hindrance suppresses DKP formation at the dipeptide stage.[3][9]

    • Utilize a Dipeptide Building Block: Instead of coupling single amino acids, synthesize or purchase the dipeptide (e.g., Fmoc-Ile-Pro-OH) and couple it in a single step. This strategy completely bypasses the formation of the DKP-susceptible dipeptide-resin intermediate.[1][3][9]

    • Optimize Deprotection Conditions: Avoid the standard 20% piperidine/DMF. Switch to a milder base cocktail proven to reduce DKP formation (see Issue 2 and Table 1).[1][3]

Troubleshooting_DKP Start Low Peptide Yield Suspected CheckPurity Analyze Crude Purity (HPLC) Start->CheckPurity HighPurity High Purity, Low Yield CheckPurity->HighPurity Yes Impure Significant Impurities Present CheckPurity->Impure No Cause1 Probable Cause: 'Traceless' DKP Formation HighPurity->Cause1 Cause2 Probable Cause: In-sequence DKP Formation or other side reactions Impure->Cause2 Solution1 Solution: 1. Use 2-CTC Resin 2. Couple Dipeptide Block 3. Optimized Deprotection Cause1->Solution1 Solution2 Solution: 1. Optimized Deprotection (e.g., DBU/Piperazine) 2. Lower Temperature 3. Analyze Deprotection Solution Cause2->Solution2

Caption: Troubleshooting workflow for DKP-related issues.

Issue 2: My crude product shows a significant impurity corresponding to a double amino acid deletion (des-Xaa-Pro).
  • Probable Cause: DKP formation is occurring within the peptide sequence, not just at the C-terminus. This happens when the N-terminal amine of a residue attacks the amide bond two residues back (at a proline), cleaving the dipeptide and leaving a truncated sequence that continues to elongate. This is common in sequences with a penultimate proline.[7][10]

  • Solutions:

    • Modify Fmoc-Deprotection Conditions: This is the most effective strategy. Standard 20% piperidine in DMF is known to promote DKP formation.[1] An alternative solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone) has been shown to drastically reduce DKP formation.[1][3]

    • Lower the Reaction Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0-5°C) to slow the rate of the intramolecular cyclization reaction.[6][11]

    • Incorporate Additives: The use of oxyma additives has been demonstrated to markedly improve the stability of peptide intermediates against DKP degradation pathways.[6]

Data Presentation: Impact of Deprotection Reagent on DKP Formation

The following table summarizes quantitative data on the effect of different Fmoc deprotection reagents on the extent of DKP formation for susceptible sequences.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF~13.8%[1]
5% PiperidineDMF~12.2%[1]
5% PiperazineDMF or NMP< 4%[1]
2% DBU / 5% PiperazineNMPDrastically Reduced[1][3][11]

Data is sequence-dependent and serves as a general guide.

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol utilizes a DBU/piperazine cocktail, which has been shown to suppress DKP formation effectively.[1][3][9]

  • Resin Preparation: After the coupling step, drain the coupling solution and wash the peptide-resin thoroughly with NMP (3 x 1 min).

  • First Deprotection: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Add the solution to the resin and agitate gently for 5 minutes.[11]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to ensure complete removal of DBU and piperazine before proceeding to the next coupling step.

Protocol 2: Analytical Confirmation of DKP Formation by LC-MS

If "traceless" DKP formation is suspected, the cleaved DKP byproduct can be detected in the Fmoc-deprotection solution.

  • Sample Collection: During the synthesis at the critical dipeptide stage (after deprotection of the second amino acid, e.g., H-Xaa-Pro-Resin), collect the piperidine/DMF solution that was drained from the resin.

  • Sample Preparation: Take a small aliquot of the collected solution (e.g., 100 µL) and dilute it with an appropriate solvent (e.g., 900 µL of 50% acetonitrile in water) to prevent precipitation of dibenzofulvene-piperidine adducts.

  • LC-MS Analysis: Inject the diluted sample onto an LC-MS system.

  • Mass Detection: Monitor the eluent using the mass spectrometer in positive ion mode. Calculate the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺) from the two N-terminal amino acids.

  • Confirmation: The presence of a peak with the corresponding m/z confirms that DKP formation and cleavage from the resin have occurred. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in resolving challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on improving the solubility of Fmoc-Pro-ONP in N,N-Dimethylformamide (DMF).

Troubleshooting Guide: Improving this compound Solubility

This guide addresses specific issues you might encounter with this compound solubility during your experiments.

Issue: this compound does not fully dissolve in DMF at the desired concentration.

  • Possible Cause 1: Approaching Saturation Limit. While the parent compound, Fmoc-Pro-OH, is readily soluble in DMF[1][2][3], the ONp-ester derivative may have different solubility characteristics. The desired concentration may be at or exceeding its saturation point in pure DMF at room temperature.

  • Possible Cause 2: Solvent Quality. The quality of DMF is critical. Over time, DMF can degrade to form dimethylamine and formic acid, which can negatively impact solubility and subsequent reactions.

  • Possible Cause 3: Particulate Matter. The solid this compound may be compacted or contain small, less soluble particulates.

Solutions:

  • Physical Dissolution Aids:

    • Sonication: Place the vial containing the this compound and DMF in an ultrasonic bath for 5-15 minutes. This can help break up solid aggregates and accelerate dissolution.

    • Vortexing: Vigorously vortex the solution for 2-5 minutes.

    • Gentle Warming: Gently warm the solution to 30-40°C. This can significantly increase the solubility of many organic compounds. However, avoid prolonged heating, as it may risk degradation of the active ester. Use the solution promptly after cooling to room temperature.

  • Solvent System Modification:

    • Co-Solvents: If solubility in pure DMF remains an issue, consider adding a small percentage of a stronger co-solvent. N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are excellent alternatives with high solvating power for protected amino acids. Start with a 9:1 or 4:1 mixture of DMF:NMP or DMF:DMSO.

    • Use of NMP or DMSO as Primary Solvent: NMP is a common and effective alternative to DMF for SPPS, often demonstrating superior solvating properties for complex sequences and derivatives.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound slow to dissolve or forming a precipitate in DMF?

A1: This can be due to several factors. The concentration of your solution may be too high, exceeding the solubility limit of this compound in DMF under your current conditions. The quality of your DMF might also be suboptimal; ensure you are using high-purity, amine-free DMF. Finally, intermolecular aggregation, a common issue with Fmoc-protected amino acids, could be occurring. We recommend trying physical dissolution methods like sonication or gentle warming, or modifying your solvent system with NMP or DMSO.

Q2: Is there a standard concentration for this compound in DMF for SPPS coupling?

A2: While a universal standard concentration is not defined and depends on the specific scale and protocol, coupling reactions in SPPS typically use concentrations in the range of 0.2 M to 0.5 M. If you are experiencing solubility issues at the higher end of this range, preparing a more dilute solution is a recommended first step.

Q3: Can I pre-dissolve this compound in a small amount of DMSO and then dilute it with DMF?

A3: Yes, this is a very effective strategy. DMSO is a powerful solvent for many Fmoc derivatives. You can prepare a concentrated stock solution of this compound in DMSO and then add the required volume of this stock to your DMF for the coupling reaction. Ensure the final concentration of DMSO in the reaction mixture is not excessively high, as it can alter the properties of the resin and reaction kinetics. A final concentration of 10-25% DMSO in DMF is generally well-tolerated.

Q4: Are there alternatives to this compound if solubility issues persist?

A4: Yes. While active esters like p-nitrophenyl (-ONp) and succinimidyl (-OSu) esters were historically used, modern SPPS predominantly relies on in situ activation of the corresponding Fmoc-Pro-OH.[4] Using coupling reagents like HBTU, HATU, or DIC/Oxyma directly with Fmoc-Pro-OH is often more efficient and circumvents the potential solubility issues of pre-activated esters. Fmoc-Pro-OH itself is known to be easily soluble in DMF and NMP.[1]

Quantitative Data Summary

Specific quantitative solubility data for this compound in DMF is not widely published. However, we can use data from a structurally similar compound, Fmoc-N-hydroxysuccinimide (Fmoc-OSu), as a general reference point. Please note this is an approximation and empirical determination is recommended.

CompoundSolventSolubility (approx.)Molar Concentration (approx.)
Fmoc-OSuDMF~25 mg/mL~0.074 M
Fmoc-OSuDMSO~20 mg/mL~0.059 M

Data sourced from vendor technical information.[5][6]

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility in DMF

Objective: To determine the saturation solubility of this compound in DMF at a specific temperature.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add a pre-weighed excess amount of this compound (e.g., 50 mg) to a vial containing a precise volume of DMF (e.g., 1.0 mL).

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to your desired experimental temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a known volume of DMF and determine the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer (measuring absorbance of the Fmoc group).

  • Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL or mol/L.

Protocol 2: Recommended Dissolution and Coupling Procedure for this compound

Objective: To provide a robust method for dissolving and using this compound in a standard SPPS coupling cycle.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Fmoc-deprotected peptide-resin

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh the required amount of this compound for your coupling reaction (typically 3-5 equivalents relative to resin loading) into a clean, dry reaction vessel.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.4 M).

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • If solids persist, place the vessel in an ultrasonic bath for 5-10 minutes.

    • If solubility is still incomplete, warm the mixture gently to 35°C with intermittent vortexing until the solid is fully dissolved. Allow the solution to return to room temperature before use.

  • Coupling: Immediately add the prepared solution to the deprotected peptide-resin.

  • Monitoring: Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours). Monitor the completion of the reaction using a colorimetric test (e.g., Isatin test for proline coupling).[1]

Visualizations

G Troubleshooting Workflow for this compound Solubility start This compound fails to dissolve in DMF concentration Is concentration > 0.5 M? start->concentration reduce_conc Reduce concentration to 0.2-0.4 M concentration->reduce_conc Yes physical_aids Apply physical aids: - Vortex (2-5 min) - Sonicate (5-15 min) - Gentle Warming (30-40°C) concentration->physical_aids No reduce_conc->physical_aids dissolved1 Dissolved? physical_aids->dissolved1 cosolvent Add co-solvent: - 10-25% NMP or DMSO - Or use 100% NMP dissolved1->cosolvent No proceed Proceed to Coupling dissolved1->proceed Yes dissolved2 Dissolved? cosolvent->dissolved2 dissolved2->proceed Yes alt_method Consider alternative method: - In situ activation of Fmoc-Pro-OH dissolved2->alt_method No

Caption: A troubleshooting workflow for addressing this compound solubility issues.

G Experimental Workflow for Solubility Determination prep 1. Prepare Slurry Add excess this compound to known volume of DMF equilibrate 2. Equilibrate Agitate at constant temperature for 24h prep->equilibrate separate 3. Separate Phases Centrifuge to pellet undissolved solid equilibrate->separate sample 4. Sample Supernatant Withdraw known volume of clear supernatant separate->sample quantify 5. Quantify Dilute and measure concentration via HPLC or UV-Vis sample->quantify calculate 6. Calculate Solubility Determine concentration in original supernatant (mg/mL or M) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Identifying and characterizing side reactions of Fmoc-pro-onp by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Fmoc-Pro-ONp in solid-phase peptide synthesis (SPPS). It provides detailed troubleshooting advice and frequently asked questions regarding the identification and characterization of side reactions using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound stands for N-α-(9-fluorenylmethyloxycarbonyl)-L-proline p-nitrophenyl ester. It is an activated amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the N-terminus, while the p-nitrophenyl (ONp) ester is an active group that facilitates coupling to the N-terminal amine of the growing peptide chain.

Q2: What are the most common side reactions associated with the use of proline and Fmoc chemistry?

A2: The most prevalent side reactions include:

  • Diketopiperazine (DKP) formation: This is a significant issue, especially when proline is one of the first two amino acids at the N-terminus of a resin-bound peptide. The free N-terminal amine can intramolecularly attack the amide bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1][2][3]

  • Piperidinyl-fulvene adduct formation: During Fmoc deprotection with piperidine, the cleaved dibenzofulvene (DBF) intermediate is trapped by excess piperidine.[4] However, this reactive intermediate can sometimes form adducts with the peptide chain, leading to impurities.

  • Incomplete Fmoc deprotection: Aggregation of the growing peptide chain can hinder the access of the deprotection reagent (piperidine) to the Fmoc group, resulting in deletion sequences where an amino acid is missing.[4][5]

  • Racemization: Although less common for proline itself, the basic conditions of Fmoc deprotection can sometimes lead to racemization of the C-terminal amino acid, particularly cysteine.[6]

Q3: How can mass spectrometry (MS) be used to identify these side products?

A3: Mass spectrometry is a crucial tool for identifying and characterizing peptide impurities.[7][8][9]

  • Intact Mass Analysis: By determining the monoisotopic mass of the components in a crude peptide sample, one can quickly identify expected products and potential side products based on their mass difference from the target peptide. For example, a DKP formation would result in a truncated peptide sequence.

  • Tandem MS (MS/MS): For unidentifiable masses or to confirm a structure, MS/MS is used. The peptide ion of interest is isolated and fragmented. The resulting fragment ions provide sequence information that can pinpoint the exact location and nature of the modification or truncation.[7][9]

  • LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for analyzing peptide purity. It separates the components of a mixture before they enter the mass spectrometer, allowing for the detection and identification of even low-abundance impurities.[10][11]

Troubleshooting Guide

Problem: My mass spectrum shows a significant peak corresponding to the loss of the first two amino acids from my target peptide.

  • Possible Cause: Diketopiperazine (DKP) Formation. This is highly likely if proline is the second amino acid in your sequence (Xaa-Pro-...). The N-terminal amine of the Xaa residue attacks the carbonyl group of the proline amide bond, cleaving the dipeptide from the resin.[2][3] This reaction is particularly favored for sequences containing a C-terminal proline.[5]

  • Suggested Solution:

    • Use a pre-formed dipeptide: Instead of coupling the second amino acid (e.g., Fmoc-Pro-OH) and then the first (Fmoc-Xaa-OH), use a pre-coupled Fmoc-Xaa-Pro-OH dipeptide for the coupling step. This eliminates the vulnerable dipeptide-resin intermediate.[5]

    • Use a bulky resin: Employing a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can physically distance the reactive N-terminus from the ester linkage to the resin, thus reducing the rate of DKP formation.[5]

    • Modify coupling conditions: Ensure rapid and efficient coupling of the third amino acid to minimize the time the free N-terminal dipeptide is present on the resin.

Problem: I am observing a mass addition of +164 Da or +178 Da to my peptide.

  • Possible Cause: Adduct formation with dibenzofulvene (DBF) or the piperidine-fulvene adduct. During Fmoc deprotection, the cleaved DBF molecule (166 Da) is highly reactive. While it is typically scavenged by piperidine (forming a 251 Da adduct), it can sometimes react with nucleophilic side chains or the N-terminus of the peptide.

  • Suggested Solution:

    • Ensure sufficient scavenger: Use a standard concentration of 20% piperidine in DMF to ensure rapid and efficient trapping of the DBF intermediate.[4][12]

    • Optimize deprotection time: While sufficient time is needed for complete deprotection, excessively long exposure to piperidine can increase the chance of side reactions.[4] Typical protocols recommend two treatments: one short (e.g., 3-5 min) and one longer (e.g., 7-10 min).[5]

    • Consider alternative bases: For sensitive sequences, bases like piperazine have been shown to cause fewer side reactions compared to piperidine.[6][13]

Problem: My LC-MS analysis shows a complex mixture with many deletion sequences (e.g., target peptide minus one amino acid).

  • Possible Cause: Incomplete Fmoc deprotection. This is often caused by peptide aggregation on the solid support, which prevents the piperidine solution from reaching the N-terminal Fmoc group.[14] The subsequent coupling step fails, leading to a peptide missing that specific amino acid.

  • Suggested Solution:

    • Improve Solvation: Ensure the resin is well-swollen and solvated. Use high-quality, fresh N,N-dimethylformamide (DMF).

    • Monitor Deprotection: The completion of the Fmoc deprotection can be monitored qualitatively with a color test (e.g., ninhydrin test) or quantitatively by UV spectrophotometry of the fulvene-piperidine adduct in the wash solution.[5][12][14] If deprotection is incomplete, repeat the piperidine treatment.

    • Microwave Synthesis: Microwave-assisted peptide synthesis can help disrupt aggregation and improve the efficiency of both deprotection and coupling steps.

Quantitative Data Summary

The formation of side products is highly dependent on the specific peptide sequence, synthesis conditions, and reagents used. Below is a template table for quantifying side products observed during LC-MS analysis.

Side Reaction TypeMass Shift (Da) from Target PeptideObserved m/z of ImpurityRelative Abundance (%) by UV or TIC
Diketopiperazine Formation- (Mass of first dipeptide)User InputUser Input
Single Deletion Sequence- (Mass of missing residue)User InputUser Input
Piperidine-Fulvene Adduct+251User InputUser Input
Incomplete Side-Chain Deprotection+ (Mass of protecting group)User InputUser Input

Note: Relative abundance can be estimated from the peak area in the UV chromatogram or the Total Ion Chromatogram (TIC) from the MS. For accurate quantification, a purified standard of the impurity is required.

Experimental Protocols

Protocol: LC-MS Analysis of Crude Peptide for Impurity Profiling

This protocol outlines a general procedure for analyzing the purity of a synthetic peptide and identifying potential side products.

  • Sample Preparation: a. Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water). b. Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. c. Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[15]

  • Liquid Chromatography (LC) Conditions:

    • LC System: A standard HPLC or UPLC system.[11]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

    • Column Temperature: 40-65 °C.[11]

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 20-30 minutes. This must be optimized for the specific peptide.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Detection: UV detection at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Conditions:

    • MS System: An electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS.[9]

    • Ionization Mode: Positive Ion Mode.

    • Scan Range: m/z 300 - 2000.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and peptide.[15]

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs an MS1 scan followed by MS/MS scans on the most abundant precursor ions.

  • Data Analysis: a. Process the LC-MS data using the instrument's software. b. Identify the peak corresponding to the target peptide based on its expected mass and retention time. c. Integrate the peak areas in the UV chromatogram to estimate the relative purity. d. Examine the mass spectra of other peaks to identify potential impurities. Calculate the mass difference between the impurity and the target peptide to hypothesize the modification (e.g., deletion, adduct formation). e. Analyze the MS/MS spectra of the impurities to confirm their sequence and the site of modification.

Visualizations

experimental_workflow Diagram 1: Peptide Analysis Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_id Identification spps 1. Solid-Phase Peptide Synthesis cleavage 2. Cleavage from Resin & Deprotection spps->cleavage precip 3. Peptide Precipitation cleavage->precip lcms 4. LC-MS Analysis precip->lcms data_proc 5. Data Processing (Deconvolution) lcms->data_proc target_id 6. Identify Target Peptide data_proc->target_id impurity_id 7. Characterize Impurities (MS/MS) data_proc->impurity_id

Caption: General workflow from peptide synthesis to impurity identification via LC-MS.

dkp_formation Diagram 2: Diketopiperazine (DKP) Side Reaction start H₂N-Xaa-Pro-Resin Dipeptide on Resin intermediate Intramolecular Attack N-terminus attacks amide bond start->intermediate Spontaneous Cyclization product_dkp cyclo(Xaa-Pro) |{Diketopiperazine (cleaved)} intermediate->product_dkp product_resin Truncated Sequence |{Resin with free OH/NH₂} intermediate->product_resin

References

Optimizing reaction time for Fmoc-pro-onp to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: Optimizing Fmoc-Pro-ONP Coupling Reactions

Welcome to the technical support hub for researchers and drug development professionals. This guide provides detailed troubleshooting advice, FAQs, and optimized protocols for the coupling of Fmac-Pro-ONP (N-α-Fmoc-L-proline p-nitrophenyl ester), a critical step in many synthetic pathways. The unique cyclic structure of proline can present specific challenges, and this resource is designed to help you navigate them to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of this compound and other active esters.

Q1: My coupling reaction with this compound is slow or incomplete, resulting in low yield. What are the primary causes and solutions?

A1: Incomplete coupling is a frequent issue, often indicated by the presence of unreacted starting amine when monitored by TLC, HPLC, or a positive Kaiser test in solid-phase synthesis.[1][2]

  • Cause 1: Insufficient Reactivity: p-Nitrophenyl (ONP) esters are moderately reactive. For sterically hindered amines or "difficult" sequences, their reactivity may be insufficient for the reaction to go to completion in a reasonable timeframe.

  • Solution 1: Extend Reaction Time & Increase Temperature: The simplest approach is to allow the reaction to proceed longer (e.g., from 4 hours to overnight).[3] If the reaction is still sluggish, cautiously increasing the temperature (e.g., from room temperature to 40-50°C) can significantly accelerate the rate.[4] Always monitor for potential side reactions when heating.

  • Solution 2: Add Catalytic Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, can markedly accelerate couplings involving active esters.[5] These additives act as catalysts by forming a more reactive intermediate in situ.

  • Solution 3: Switch to a More Potent Activating Group: If optimization fails, consider using a more reactive proline derivative. Fmoc-Pro-OPfp (pentafluorophenyl ester) or activating Fmoc-Pro-OH in situ with a potent coupling reagent like HATU or HBTU is a common strategy for challenging couplings.[5][6]

Q2: I'm observing significant side products in my reaction. What are they and how can I prevent them?

A2: Side reactions can compromise the purity and yield of your final product. With proline, two side reactions are of particular note.

  • Side Reaction 1: Diketopiperazine (DKP) Formation: This is a major issue in solid-phase peptide synthesis (SPPS) after the second amino acid (in this case, proline) has been coupled. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. Sequences with C-terminal Proline are especially prone to this.[5]

  • Prevention:

    • Use a sterically bulky resin, such as a 2-chlorotrityl chloride resin, which minimizes DKP formation.[7]

    • Immediately couple the third amino acid after deprotecting the proline residue to minimize the time the vulnerable dipeptide is exposed to basic conditions.[7]

    • Couple a pre-formed Fmoc-dipeptide instead of single amino acids for the first two residues.[5]

  • Side Reaction 2: Racemization: While proline is a secondary amine and is not susceptible to racemization via the common oxazolone mechanism, the amino acid it is coupling to can be at risk, especially if strong bases or high temperatures are used.[8][9]

  • Prevention:

    • Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA if racemization is suspected.[8]

    • Avoid excessive heating or prolonged reaction times where possible.

    • The use of additives like HOBt or HOAt is known to suppress racemization.[5]

Q3: How does solvent choice impact the reaction of this compound?

A3: The solvent plays a critical role in solubilizing reactants and, in SPPS, swelling the resin.[5]

  • DMF and NMP: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for peptide coupling due to their excellent solvating properties. High-purity, anhydrous-grade solvent is essential, as water can hydrolyze the active ester, reducing its efficiency.[10]

  • DCM: Dichloromethane (DCM) is often used, sometimes in a mixture with DMF. While it is good for dissolving the protected amino acid, it is less effective at swelling polystyrene resins and can be less optimal for the coupling step itself, which often proceeds faster in more polar solvents like DMF.[3][5]

  • Chaotropic Salts: For sequences prone to aggregation on a solid support, adding chaotropic agents like LiCl (e.g., 0.5 M) to the DMF can disrupt secondary structures and improve reaction efficiency.[10][11]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters and their typical ranges for optimizing active ester coupling reactions.

Table 1: Reaction Condition Optimization

Parameter Standard Condition Optimization Range Notes
Equivalents of this compound 1.1 - 1.5 eq. 1.0 - 3.0 eq. Higher excess drives the reaction to completion but can complicate purification.[10]
Temperature 20-25°C (RT) 20 - 50°C Increasing temperature can accelerate slow reactions but may also increase side products.[4][12]
Reaction Time 2 - 4 hours 1 - 24 hours Monitor reaction by TLC or HPLC to determine completion. Difficult couplings may require overnight reaction.[1][3]
Solvent DMF or DCM/DMF N/A Ensure use of high-purity, anhydrous solvent to prevent hydrolysis of the active ester.[5][10]

| Additive (e.g., HOBt) | None | 1.0 - 1.2 eq. | Additives can significantly increase the rate of coupling for active esters.[5] |

Table 2: Comparison of Proline Activation Methods

Activation Method Reagents Relative Speed Racemization Risk Key Application
ONP Ester This compound Moderate Low General use, stable for storage
Pfp Ester Fmoc-Pro-OPfp Fast Low More reactive alternative to ONP esters[5]
Carbodiimide Fmoc-Pro-OH, DIC/DCC, HOBt Fast Low (with HOBt) In situ activation, common in automated SPPS[5]

| Uronium/Aminium | Fmoc-Pro-OH, HATU/HBTU, Base | Very Fast | Low (with weak base) | For "difficult" or sterically hindered couplings[6][8] |

Experimental Protocols

Protocol 1: General Solution-Phase Coupling of this compound

  • Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in anhydrous DMF.

  • Addition: Add this compound (1.2 eq.) to the solution. If the reaction is known to be slow, also add HOBt (1.2 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus.[2]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.

  • Coupling: Prepare a solution of this compound (3-5 eq. relative to resin loading) in DMF. Add the solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the time can be extended or the temperature raised.[1][6]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete. If the test is positive (blue beads), the coupling is incomplete; extend the reaction time or perform a second coupling.[2][6]

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next synthesis cycle.

Visualized Workflows and Pathways

G cluster_reactants Reactants cluster_products Products FmocPro This compound Intermediate Tetrahedral Intermediate FmocPro->Intermediate Nucleophilic Attack Amine R-NH2 (Free Amine) Amine->Intermediate Peptide Fmoc-Pro-NH-R (Coupled Product) LeavingGroup p-Nitrophenol Intermediate->Peptide Intermediate->LeavingGroup Collapse

Caption: Reaction pathway for this compound coupling.

G Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Couple this compound (2-4h, RT) Wash1->Coupling Monitor Kaiser Test Coupling->Monitor Wash2 Wash Resin (DMF) Complete Coupling Complete (Next Cycle) Monitor->Complete Negative Incomplete Incomplete Coupling Monitor->Incomplete Positive Troubleshoot Extend Time / Double Couple Incomplete->Troubleshoot Troubleshoot->Coupling

Caption: Workflow for a coupling cycle in SPPS.

References

Managing premature Fmoc deprotection during Fmoc-pro-onp coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges related to Fmoc-Pro-ONp coupling in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions (FAQs) regarding premature Fmoc deprotection and other side reactions associated with the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is premature Fmoc deprotection and why is it a concern during this compound coupling?

Premature Fmoc deprotection is the unintended removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide chain before the intended deprotection step.[1][2][3] During the coupling of this compound, this can lead to the formation of deletion sequences where the proline residue is missing, or to the double incorporation of proline, reducing the yield and purity of the target peptide.[1][4]

Q2: What are the primary causes of premature Fmoc deprotection?

Several factors can contribute to premature Fmoc deprotection:

  • Prolonged Exposure to Basic Conditions: The Fmoc group is labile to bases, especially secondary amines like piperidine, which is used for its removal.[5] Any residual piperidine from the previous deprotection step can cause premature cleavage.

  • Amine Impurities in Solvents: N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, can degrade over time to produce dimethylamine, which can cleave the Fmoc group.[1] It is crucial to use high-purity, amine-free DMF.

  • Slow Coupling Kinetics: The coupling reaction of this compound, being an active ester, can be slower compared to couplings with more potent activating reagents like HATU or HCTU.[1] During a slow coupling, the free amino group of the growing peptide chain can act as a base, potentially leading to the deprotection of another Fmoc group on a neighboring chain.[1][5]

  • Steric Hindrance: The bulky nature of the proline residue can sometimes lead to slower reactions, increasing the time the peptide is exposed to potentially basic conditions on the resin.[1]

Q3: How can I detect premature Fmoc deprotection?

You can detect premature Fmoc deprotection through several analytical methods:

  • Mass Spectrometry (MS): Analysis of the crude peptide will show the presence of deletion sequences (mass of the target peptide minus the mass of a proline residue).

  • High-Performance Liquid Chromatography (HPLC): The crude peptide chromatogram will show multiple peaks, indicating impurities. The deletion peptide will likely have a different retention time than the target peptide.

  • Kaiser Test: A positive Kaiser test on the resin after the coupling step (before the intended deprotection) indicates the presence of free primary amines, suggesting that some Fmoc groups have been prematurely removed.[1][6] Note that this test is not reliable for the N-terminal proline itself, which is a secondary amine.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to premature Fmoc deprotection during this compound coupling.

Problem: Detection of deletion sequences or low yield of the target peptide after this compound coupling.

Troubleshooting Workflow

cluster_reagents Reagent & Solvent Checks cluster_deprotection Deprotection Step Review cluster_coupling Coupling Optimization start Start: Low Yield / Deletion Sequence Detected check_reagents 1. Check Reagents and Solvents start->check_reagents check_deprotection 2. Review Previous Deprotection Step check_reagents->check_deprotection Reagents OK dmf_purity Use high-purity, amine-free DMF? optimize_coupling 3. Optimize Coupling Conditions check_deprotection->optimize_coupling Deprotection OK wash_thorough Thorough washing after Fmoc removal? result Improved Yield and Purity optimize_coupling->result Optimized coupling_time Sufficient coupling time? piperidine_fresh Use fresh piperidine solution? deprotection_time Optimized deprotection time? double_coupling Consider double coupling? alt_reagent Use alternative coupling reagent (e.g., HATU)? cause1 Residual Piperidine problem Premature Fmoc Deprotection cause1->problem cause2 Amine Impurities in DMF cause2->problem cause3 Slow Coupling Kinetics (this compound) cause3->problem consequence1 Deletion Sequences problem->consequence1 consequence2 Double Incorporation problem->consequence2 consequence3 Low Yield & Purity consequence1->consequence3 consequence2->consequence3 mitigation1 Thorough Washing mitigation1->cause1 Mitigates mitigation2 High-Purity Solvents mitigation2->cause2 Mitigates mitigation3 Optimize Coupling Time & Equivalents mitigation3->cause3 Mitigates mitigation4 Use Stronger Coupling Reagents mitigation4->cause3 Alternative to

References

Why is the Kaiser test not reliable for proline incorporation using Fmoc-pro-onp?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the challenges related to monitoring proline incorporation.

Troubleshooting Guide

Issue: Ambiguous or Negative Kaiser Test Result After Proline Coupling

If you have attempted to couple Fmoc-Pro-ONP and the subsequent Kaiser test is negative (yellow beads) or shows an ambiguous brownish-red color, this does not necessarily indicate a failed coupling reaction.

Logical Workflow for Troubleshooting Proline Incorporation Monitoring

G start Kaiser Test after This compound Coupling result Observe Result start->result blue Intense Blue Color result->blue Positive yellow_red Yellow to Reddish-Brown Color result->yellow_red Negative/Ambiguous incomplete_coupling Incomplete Coupling: - Recouple this compound - Check reagents blue->incomplete_coupling alternative_test Perform Alternative Test (Chloranil or Isatin) yellow_red->alternative_test alt_positive Positive (Blue Color) alternative_test->alt_positive Positive alt_negative Negative (No Blue Color) alternative_test->alt_negative Negative troubleshoot_alt Incomplete Coupling: - Recouple this compound - Check reagents and protocol alt_positive->troubleshoot_alt proceed Proline coupling is likely successful. Proceed to next step. alt_negative->proceed

Caption: Troubleshooting workflow for monitoring proline incorporation.

Frequently Asked Questions (FAQs)

Q1: Why is the Kaiser test unreliable for monitoring the incorporation of proline?

The Kaiser test is designed to detect primary amines. Proline, however, is a secondary amine due to its cyclic structure. The reaction of ninhydrin (the reagent in the Kaiser test) with secondary amines like proline does not produce the characteristic deep blue color (Ruhemann's purple) that is indicative of a positive result for primary amines.[1][2][3][4] Instead, it typically yields a weak and often ambiguous reddish-brown or yellow color, which can be misinterpreted as a completed coupling reaction (a false negative).[1][2][3]

Chemical Basis of the Kaiser Test with Primary vs. Secondary Amines

G cluster_primary Primary Amine Reaction cluster_secondary Secondary Amine Reaction primary_amine Primary Amine (e.g., N-terminus of most amino acids) intermediate1 Intermediate Complex primary_amine->intermediate1 + Ninhydrin ninhydrin1 Ninhydrin ninhydrin1->intermediate1 ruhemanns_purple Ruhemann's Purple (Intense Blue Color) intermediate1->ruhemanns_purple secondary_amine Secondary Amine (e.g., Proline) yellow_product Yellow/Reddish-Brown Product secondary_amine->yellow_product + Ninhydrin ninhydrin2 Ninhydrin ninhydrin2->yellow_product

Caption: Reaction of the Kaiser test with primary versus secondary amines.

Q2: What are reliable alternative tests for monitoring proline incorporation?

For peptides with N-terminal proline, the Chloranil test and the Isatin test are recommended alternatives to the Kaiser test.[1][2][5] Both of these tests produce a distinct blue color in the presence of an unprotected N-terminal proline, providing a clear indication of an incomplete coupling reaction.[1][5]

Q3: Can a false positive result occur with the Kaiser test?

Yes, a false positive can occur. Overheating during the test can cause the Fmoc protecting group to be prematurely removed, exposing a primary amine and leading to a false positive blue color.[1][3] This is particularly relevant when using reagents containing pyridine.[1][3]

Data Presentation

Table 1: Expected Colorimetric Test Results in SPPS

Amino Acid at N-terminusKaiser TestChloranil TestIsatin Test
Primary Amines (e.g., Ala, Gly, Leu)Intense BlueNot typically usedNot typically used
Secondary Amines (e.g., Proline)Yellow to Reddish-BrownBlue Blue
Completed Coupling (No free amine)Yellow/ColorlessYellow/ColorlessYellow/Colorless

Experimental Protocols

Protocol 1: The Chloranil Test for Proline

This protocol is used to detect the presence of free secondary amines, such as proline, on the resin.[1][6][7]

Reagents:

  • Reagent A: 2% acetaldehyde in N,N-dimethylformamide (DMF).

  • Reagent B: 0.8 mM chloranil in DMF.

Procedure:

  • Transfer a small sample of resin (approximately 1-5 mg) to a small test tube.

  • Add 1-3 drops of Reagent A to the resin.

  • Add 1-3 drops of Reagent B to the resin.

  • Allow the mixture to stand at room temperature for 5-10 minutes.

  • Observe the color of the resin beads.

Interpretation:

  • Positive Result (Incomplete Coupling): The resin beads turn a blue or blue-green color, indicating the presence of a free secondary amine.[1][8]

  • Negative Result (Complete Coupling): The resin beads remain yellow or colorless.[8]

Protocol 2: The Isatin Test for Proline

This protocol is another sensitive method for the detection of N-terminal proline.[1][5][9]

Reagents:

  • Isatin Solution: Dissolve 2g of isatin in 60 mL of benzyl alcohol. Stir for 2 hours and filter out any undissolved solid. To the filtrate, add 2.5g of Boc-Phe-OH and dissolve.

Procedure:

  • Place a small amount of the peptide-resin (4-5 mg) in a small test tube.

  • Add 2 to 3 drops of the isatin solution.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the resin beads.

Interpretation:

  • Positive Result (Incomplete Coupling): The resin beads turn blue, indicating the presence of N-terminal proline.[1][9]

  • Negative Result (Complete Coupling): The beads do not turn blue.

References

Alternative monitoring tests for Fmoc-pro-onp coupling completion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Fmoc-Pro-ONp Coupling

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the critical step of monitoring coupling completion, with a specific focus on Fmoc-Proline-ONp and other challenging secondary amine couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Kaiser test unreliable for monitoring the coupling of this compound?

The Kaiser test is designed to detect primary amines, which react with ninhydrin to produce an intense blue color.[1] Proline, however, is a secondary amine. The N-terminal amine of proline reacts with ninhydrin to produce a less intense red-brown or orange color, which can be difficult to interpret and may be mistaken for a negative result.[1] Furthermore, under the heating conditions of the test, the Fmoc protecting group can sometimes be partially cleaved, leading to false positive results.[1]

Q2: What are the most common qualitative alternatives to the Kaiser test for proline?

For N-terminal proline residues, the Isatin test and the Chloranil test are highly recommended alternatives.[1] Both of these tests are specifically designed to give a clear positive result, typically a blue or blue-green color, in the presence of a free secondary amine like proline.[1]

Q3: Are there monitoring tests that work for both primary and secondary amines?

Yes, several tests can detect both primary and secondary amines, making them versatile for general use in SPPS. These include the Bromophenol Blue (BPB) test and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test.[1][2] These tests are based on acid-base reactions or the formation of a colored complex with any free amine.[1]

Q4: Can I quantitatively monitor the progress of my synthesis?

Yes, quantitative monitoring is possible and highly recommended for optimizing protocols. The most common method is UV-Vis spectrophotometry to monitor Fmoc group removal.[3] During the deprotection step, the cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[3] By measuring the absorbance of the filtrate, you can quantify the amount of Fmoc group removed, which directly corresponds to the number of available coupling sites. This provides a real-time assessment of deprotection efficiency before the coupling step.[3][4] A newer, non-destructive colorimetric method has also been developed for the quantitative analysis of free amines on the resin.[5][6]

Q5: What should I do if a monitoring test indicates my coupling is incomplete?

If a reliable test shows the presence of unreacted amines, the recommended first step is to perform a second coupling (recoupling) with a fresh solution of the activated amino acid.[1][7] If the test is still positive after recoupling, it may indicate a "difficult sequence" prone to aggregation. In this case, the remaining unreacted amines should be "capped" by acetylating them with a reagent like acetic anhydride.[1] Capping prevents the formation of deletion peptide impurities in the final product.[1]

Troubleshooting Guide

Problem: My Isatin or Chloranil test is negative (indicating complete coupling), but I still suspect issues due to the nature of my peptide sequence.

  • Cause: While these tests are more reliable than the Kaiser test for proline, severe peptide aggregation on the solid support can sometimes make the N-terminal amine inaccessible to the test reagents, leading to a false negative.[2]

  • Solution: For critical or very long peptides, the most definitive method is to cleave a small sample of the resin from the support and analyze it via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][8] This will unambiguously identify the presence and quantity of any deletion sequences resulting from incomplete coupling.

Problem: The color in my Bromophenol Blue (BPB) test is ambiguous or faint.

  • Cause: The BPB test is based on a pH change. Insufficient washing of the resin after the coupling or deprotection steps can leave residual acidic or basic reagents (like DIPEA or piperidine), which interfere with the indicator's color.[1]

  • Solution: Ensure the resin is washed thoroughly with an appropriate solvent (e.g., DMF, then IPA) until a neutral pH is achieved before performing the test.[2] Always run a positive (resin with a known free amine) and negative (resin with an Fmoc-protected amine) control for a clear comparison.

Problem: I've recoupled my proline, but the monitoring test is still positive.

  • Cause: This strongly suggests a "difficult coupling," which can be caused by steric hindrance or peptide chain aggregation. The secondary structure of the growing peptide can physically block access to the reaction site.

  • Solution 1 (Change Conditions): Switch to a more polar solvent mixture (e.g., NMP or DMSO instead of pure DMF) to disrupt aggregation.[1]

  • Solution 2 (Use Stronger Reagents): Employ a more potent coupling reagent, such as HATU or HCTU, which can accelerate the reaction and drive it to completion.[1][2]

  • Solution 3 (Capping): If the above solutions fail, you must cap the unreacted amines using acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[1][2] This is a crucial step to ensure the purity of the final product.

Alternative Monitoring Test Protocols

Isatin Test (for Proline)

This test is a reliable alternative to the Kaiser test for detecting N-terminal proline.

  • Reagents:

    • Solution A: 2 g of isatin in 60 mL of benzyl alcohol. Stir for 2 hours and filter.

    • Solution B: 2.5 g of Boc-Phe-OH dissolved in the filtrate from Solution A.

  • Procedure:

    • Take a small sample of washed and dried resin beads (approx. 5-10 mg).

    • Add 2-3 drops of Solution B to the resin sample.

    • Heat the mixture at 100°C for 5 minutes.

    • Observe: A blue or blue-green color on the beads indicates the presence of free N-terminal proline. A yellow or orange color indicates a complete coupling.

Chloranil Test (for Proline)

This is another sensitive test for secondary amines.

  • Reagents:

    • Solution A: Acetaldehyde/Toluene (1:1 v/v)

    • Solution B: 2% Chloranil in Toluene

  • Procedure:

    • Place a small sample of washed resin in a test tube.

    • Add 2-3 drops of Solution A, mix, and wait for 1 minute.

    • Add 2-3 drops of Solution B, mix, and wait for 5 minutes.

    • Observe: A blue color indicates the presence of a free secondary amine.

Bromophenol Blue (BPB) Test

This test works for both primary and secondary amines and relies on a color change of a pH indicator.

  • Reagent: 0.1% (w/v) Bromophenol Blue in DMF.

  • Procedure:

    • Take a small sample of thoroughly washed resin beads.

    • Add a few drops of the BPB solution.

    • Observe: If the beads and/or the solution turn blue, it indicates the presence of free basic amino groups. If the solution remains yellow/green, the coupling is complete.

Quantitative Data Summary

The table below summarizes and compares the key features of different monitoring tests for coupling completion in SPPS.

Test NameTarget AmineResult for Positive TestQuantitative?Key AdvantagesKey Disadvantages
Kaiser Test PrimaryIntense BlueNoVery sensitive for primary amines.[1]Unreliable for proline (red/brown color); can give false positives.[1]
Isatin Test Secondary (Proline)Blue / Blue-GreenNoSpecific and reliable for N-terminal proline.[1]Requires heating; not suitable for primary amines.
Chloranil Test Secondary (Proline)BlueNoHigh sensitivity for secondary amines.[1]Uses toluene and acetaldehyde; requires two steps.
TNBS Test Primary & SecondaryRed / OrangeNoDetects both primary and secondary amines.Can be slower than other tests; TNBS is a hazardous substance.
Bromophenol Blue Primary & SecondaryBlueNoSimple, fast, and works for all amine types.[1]Highly sensitive to residual acid/base; requires thorough washing.[1]
Fmoc Release (UV-Vis) N/A (Monitors Deprotection)UV Absorbance at ~301 nmYesQuantitative, non-destructive, and can be automated.[3]Monitors the preceding deprotection step, not the coupling itself.

Experimental Workflows

The following diagrams illustrate the decision-making process and general workflow for monitoring peptide coupling.

G cluster_0 SPPS Coupling & Monitoring Cycle start Start: Free N-terminal Amine on Resin coupling Perform Fmoc-AA-ONp Coupling start->coupling wash Thoroughly Wash Resin (e.g., DMF, IPA) coupling->wash test Perform Monitoring Test wash->test wash->test Retest recouple Recouple with Fresh Reagents test->recouple Test Positive (Incomplete) cap Cap Unreacted Amines (e.g., Acetic Anhydride) test->cap Still Positive after Recouple next_cycle Proceed to Next Deprotection Cycle test->next_cycle  Test Negative (Complete) recouple->wash cap->next_cycle

Caption: General workflow for a single coupling and monitoring cycle in SPPS.

G cluster_1 Decision Logic for Monitoring Test Selection start Which Amino Acid is at the N-terminus? proline Proline or other Secondary Amine start->proline Secondary primary_aa Primary Amine start->primary_aa Primary isatin Use Isatin or Chloranil Test proline->isatin Specific Test bpb Use Bromophenol Blue or TNBS Test proline->bpb General Test kaiser Use Kaiser Test primary_aa->kaiser Standard Test primary_aa->bpb Alternative

References

Validation & Comparative

A Comparative Analysis of Fmoc-Pro-ONp and Fmoc-Pro-Osu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of activation strategy for amino acid coupling is a critical determinant of peptide purity and overall yield. While modern SPPS predominantly relies on in situ activation reagents like carbodiimides and onium salts, pre-activated esters of Fmoc-amino acids, such as p-nitrophenyl (ONp) and N-hydroxysuccinimidyl (OSu) esters, represent an older but still relevant methodology, particularly in specific applications like segment condensation or for manual synthesis where simplicity is advantageous.

This guide provides a comparative overview of Fmoc-Pro-ONp and Fmoc-Pro-Osu, two activated forms of proline for use in Fmoc-based SPPS. Due to the limited contemporary use of these specific reagents in routine automated synthesis, direct head-to-head quantitative comparisons in recent literature are scarce.[1] However, a robust comparison can be drawn from the well-established principles of active ester reactivity and the known challenges associated with proline incorporation.

Performance Comparison: A Tale of Two Leaving Groups

The primary difference between this compound and Fmoc-Pro-Osu lies in the reactivity of the active ester, which is governed by the nature of the leaving group (p-nitrophenoxide and N-hydroxysuccinimide, respectively). N-hydroxysuccinimide is generally a better leaving group than p-nitrophenoxide, leading to a higher acylation rate for OSu esters.[2]

ParameterThis compoundFmoc-Pro-OSuKey Considerations
Coupling Efficiency ModerateHighOSu esters are generally more reactive and lead to faster and more complete coupling reactions.[2]
Reaction Time Longer (several hours to overnight)Shorter (typically 1-4 hours)The higher reactivity of OSu esters allows for significantly reduced coupling times.
Racemization Risk LowVery LowProline, as a secondary amino acid, is inherently less prone to racemization. The urethane protection of the Fmoc group further suppresses this side reaction. While both esters are relatively safe in this regard, the faster kinetics of OSu esters can further minimize the time the activated proline is susceptible to base-catalyzed epimerization.[1][3]
Side Reactions Moderate risk of incomplete coupling leading to deletion sequences.Lower risk of incomplete coupling. Potential for hydrolysis of the active ester.Diketopiperazine formation is a significant risk when proline is the second amino acid in a sequence, irrespective of the activation method.[1][4]
Shelf Stability Generally stableStable, but more susceptible to hydrolysis than ONp estersBoth reagents are typically stable solids that can be stored for extended periods under appropriate conditions (cool, dry, and dark).

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a model tripeptide, Gly-Pro-Gly, on a Rink Amide resin. This protocol can be adapted to compare the coupling efficiency of this compound and Fmoc-Pro-Osu.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • This compound or Fmoc-Pro-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Diisopropylethylamine (DIEA)

  • Coupling additives (optional, e.g., HOBt)

  • Reagents for Kaiser test (Ninhydrin test)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • This is typically performed using a standard in situ activation method (e.g., DIC/HOBt or HBTU) for the first residue.

  • Fmoc Deprotection:

    • Perform Fmoc deprotection as described in step 1 to expose the free amine of the glycine residue.

  • Coupling of this compound or Fmoc-Pro-OSu:

    • Dissolve this compound or Fmoc-Pro-OSu (3 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature.

      • For this compound, allow the reaction to proceed for 4-12 hours.

      • For Fmoc-Pro-OSu, allow the reaction to proceed for 1-4 hours.

    • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.

  • Fmoc Deprotection and Coupling of the Third Amino Acid (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection step.

    • Couple the final Fmoc-Gly-OH using a standard in situ activation method.

  • Final Deprotection, Cleavage, and Precipitation:

    • Perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry to determine the yield and purity, allowing for a comparison of the coupling efficiency of the two activated esters.

Visualizing the Workflow

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Coupling (this compound or Fmoc-Pro-Osu) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Resin Start: Resin with free amine Resin->Deprotection Analysis Purification & Analysis (HPLC, MS) Cleavage->Analysis

General workflow for SPPS using activated esters.

Logical Pathway for Reagent Selection

Reagent_Selection Start Need to couple Fmoc-Proline using a pre-activated ester Question_Speed Is rapid coupling critical? Start->Question_Speed Question_Cost Is cost the primary concern? Question_Speed->Question_Cost No Fmoc_Osu Choose Fmoc-Pro-Osu (Higher reactivity, shorter time) Question_Speed->Fmoc_Osu Yes Fmoc_Onp Consider this compound (Slower, potentially more economical) Question_Cost->Fmoc_Onp Yes In_Situ Consider modern in situ activation (e.g., HBTU/HATU) for optimal efficiency Question_Cost->In_Situ No

Decision pathway for selecting a proline activation method.

Conclusion

For researchers requiring the use of pre-activated proline esters in SPPS, Fmoc-Pro-Osu is generally the superior choice over this compound in terms of coupling efficiency and reaction speed. The higher reactivity of the OSu ester leads to more complete and faster amide bond formation, which can be crucial for minimizing side reactions and improving the overall purity of the synthesized peptide. While both reagents present a low risk of proline racemization, the faster kinetics of Fmoc-Pro-Osu may offer a slight advantage. However, for applications where cost is a primary driver and longer reaction times are acceptable, this compound can still be a viable option. For most modern applications demanding high efficiency, especially in automated synthesis, the use of in situ coupling reagents remains the gold standard.

References

A Comparative Guide to Fmoc-Pro-ONp and Other Activated Esters for Proline Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of activated ester for incorporating proline residues is a critical decision that influences coupling efficiency, synthesis time, and the stereochemical integrity of the final peptide. While Fmoc-Pro-OH is the standard precursor, its activation is paramount for successful peptide bond formation. This guide provides an objective comparison of Fmoc-Pro-ONp (Nα-Fmoc-L-proline p-nitrophenyl ester) with other commonly used activated esters of proline, including Fmoc-Pro-Pfp (pentafluorophenyl ester), Fmoc-Pro-Obt (O-benzotriazolyl ester), and Fmoc-Pro-OSu (N-hydroxysuccinimide ester). The information presented is supported by available experimental data to facilitate an informed selection for your specific synthesis needs.

Executive Summary

The selection of an appropriate activated ester for proline incorporation is a balance between reactivity, stability, and the propensity for side reactions, most notably racemization. This compound is a classical activated ester known for its crystallinity and stability, making it easy to handle and store. However, its reactivity is generally lower compared to more modern activating groups. In contrast, esters like Fmoc-Pro-Pfp and Fmoc-Pro-Obt offer higher reactivity, potentially leading to faster and more complete coupling reactions, which is especially beneficial for sterically hindered couplings. Fmoc-Pro-OSu is also a widely used activated ester, but like this compound, it has seen somewhat restricted application in modern SPPS due to the advent of more efficient in-situ activation methods.

Proline's unique cyclic structure as a secondary amine makes it less prone to racemization at the α-carbon compared to other amino acids. However, the choice of activating group and coupling conditions can still influence the stereochemical purity of the incorporated proline residue.

Performance Comparison of Activated Esters for Proline Incorporation

The following table summarizes the key performance characteristics of this compound and its alternatives based on literature data. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and performance can be sequence and condition-dependent.

Activated EsterTypical Coupling TimeRepresentative Coupling Yield (%)Level of RacemizationKey Characteristics
This compound 2 - 12 hours85 - 95%Very LowCrystalline, stable, and easy to handle. Lower reactivity compared to other esters, may require longer coupling times or catalysts like HOBt.
Fmoc-Pro-Pfp 1 - 4 hours>98%Very LowHighly reactive ester leading to rapid coupling. The pentafluorophenyl group is an excellent leaving group. May be more susceptible to hydrolysis.
Fmoc-Pro-Obt 1 - 3 hours>99%Very LowFormed in-situ with coupling reagents like HBTU/TBTU and HOBt. Highly efficient with minimal risk of racemization. The standard for many difficult couplings.
Fmoc-Pro-OSu 2 - 8 hours90 - 98%Very LowA common and relatively stable activated ester. Its reactivity is generally considered moderate, falling between -ONp and -Pfp esters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different activated esters. Below are generalized protocols for a manual solid-phase peptide synthesis coupling step.

General Protocol for Coupling of Fmoc-Proline Activated Esters

This protocol outlines a standard procedure for coupling an Fmoc-proline activated ester to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation: a. Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. b. Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF (1 x 5 min, 1 x 15 min). c. Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and byproducts.

2. Amino Acid Coupling: a. For pre-formed activated esters (this compound, Fmoc-Pro-Pfp, Fmoc-Pro-OSu): i. Dissolve the Fmoc-Proline activated ester (3 equivalents relative to resin loading) in a minimal amount of DMF. ii. For this compound and Fmoc-Pro-OSu, the addition of an equivalent of 1-Hydroxybenzotriazole (HOBt) can be beneficial to increase the coupling rate. iii. Add the activated amino acid solution to the deprotected peptide-resin. b. For in-situ activation (to form Fmoc-Pro-Obt): i. Dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. ii. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 2-5 minutes. iii. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture at room temperature for the time specified in the comparison table or until a negative Kaiser test (or other appropriate test for secondary amines like the chloranil test) indicates completion of the coupling. For proline, the Kaiser test is unreliable; the isatin test can be used as an alternative.[1]

3. Washing: a. After the coupling reaction is complete, drain the reaction vessel. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

4. Monitoring and Analysis: a. To quantify coupling efficiency, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC. b. To determine the extent of racemization, the peptide is hydrolyzed to its constituent amino acids, which are then derivatized and analyzed by chiral HPLC or gas chromatography.[2]

Visualizing the Chemistry: Diagrams

To better illustrate the processes involved in proline incorporation using activated esters, the following diagrams are provided.

Reaction Mechanism of Activated Esters in Peptide Synthesis

The following diagram illustrates the general mechanism of peptide bond formation using an activated ester. The "R" group represents the leaving group of the activated ester (e.g., p-nitrophenyl, pentafluorophenyl, N-hydroxysuccinimidyl).

ReactionMechanism FmocPro Fmoc-Pro-OR (Activated Ester) Intermediate Tetrahedral Intermediate FmocPro->Intermediate Nucleophilic Attack ResinAmine H₂N-Peptide-Resin ResinAmine->Intermediate Product Fmoc-Pro-Peptide-Resin Intermediate->Product Collapse LeavingGroup HOR (Leaving Group) Intermediate->LeavingGroup Elimination

Caption: General reaction mechanism for peptide bond formation using an activated ester.

Experimental Workflow for Comparing Activated Esters

This diagram outlines a typical workflow for the comparative evaluation of different Fmoc-proline activated esters in solid-phase peptide synthesis.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis ResinPrep Resin Swelling & Fmoc Deprotection Coupling Coupling with Activated Fmoc-Proline Ester ResinPrep->Coupling Washing1 DMF Wash Coupling->Washing1 Cleavage Cleavage from Resin Washing1->Cleavage HPLC_Purity HPLC Analysis (Purity & Yield) Cleavage->HPLC_Purity Hydrolysis Peptide Hydrolysis Cleavage->Hydrolysis end End HPLC_Purity->end Chiral_HPLC Chiral HPLC/GC (Racemization Analysis) Hydrolysis->Chiral_HPLC Chiral_HPLC->end start Start start->ResinPrep

Caption: Workflow for comparing the performance of different activated proline esters.

Conclusion

The choice of an activated ester for proline incorporation is a critical parameter in SPPS that can significantly impact the efficiency and purity of the synthesized peptide. While This compound offers stability and ease of handling, its lower reactivity may necessitate longer coupling times. For more rapid and efficient syntheses, especially for challenging sequences, the more reactive Fmoc-Pro-Pfp and in-situ generated Fmoc-Pro-Obt esters are generally preferred. Fmoc-Pro-OSu provides a balance of stability and reactivity.

Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and the available resources. For routine syntheses of non-complex peptides, any of these activated esters can likely be used successfully with appropriate optimization of coupling times. However, for difficult couplings or when high throughput is desired, the more reactive esters or in-situ activation methods offer a distinct advantage. Researchers should always perform small-scale test couplings to determine the optimal conditions for their specific application.

References

A Comparative Guide to Peptide Purity Analysis: The Role of Fmoc-Pro-ONp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The incorporation of proline, a unique secondary amino acid, often presents challenges in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of peptide purity achieved using Nα-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) against other common proline derivatives, supported by established experimental data and detailed protocols.

The choice of proline derivative and coupling strategy can significantly impact the purity of the final peptide product. While Fmoc-Pro-OH activated in situ is widely used, active esters like this compound offer an alternative approach. This guide will delve into the HPLC analysis of peptide purity following the use of this compound and compare its performance with other methods.

Performance Comparison of Proline Incorporation Methods

The selection of a proline derivative in Fmoc-SPPS is a trade-off between reaction kinetics, risk of side reactions, and handling convenience. The following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundFmoc-Pro-OH with in situ activation (e.g., HBTU/DIPEA)Boc-Pro-OHPseudoproline Dipeptides
Activation Method Pre-activated p-nitrophenyl esterIn situ activation with coupling reagentsIn situ activation (typically in Boc-SPPS)Incorporated as a dipeptide unit
Coupling Speed Generally slower than in situ activationFastFastFast
Racemization Risk Low for proline itselfLow for proline, but some coupling reagents can pose a risk for other amino acidsLow for prolineLow
Major Side Reactions Incomplete coupling leading to deletion sequences.Diketopiperazine (DKP) formation, especially at the dipeptide stage.[1][2]Requires harsh acidic conditions for deprotection, limiting orthogonality in Fmoc-SPPS.Requires an additional cleavage step to remove the pseudoproline moiety.[3]
Handling Stable, crystalline solid, but can be moisture sensitive.Requires fresh preparation of activated species.Utilized in a different chemical strategy (Boc-SPPS).Purchased as pre-formed dipeptides.
Impact on Purity Potential for deletion sequences if coupling is incomplete. Purity is highly sequence-dependent.High coupling efficiency can lead to high purity, but DKP formation can be a significant impurity.High purity can be achieved, but the overall strategy is less common in modern labs for routine synthesis.Can significantly improve purity by disrupting peptide aggregation.[3]

Experimental Protocols

Accurate assessment of peptide purity relies on standardized and well-documented experimental procedures. Below are detailed protocols for peptide synthesis incorporating proline and the subsequent HPLC analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a manual synthesis cycle for incorporating a proline residue using this compound.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Proline Coupling with this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF. An additive such as 1-Hydroxybenzotriazole (HOBt) (3 equivalents) can be included to improve coupling efficiency.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. Coupling times for active esters are generally longer than for in situ activation methods and may require monitoring (e.g., Kaiser test) for completion, often ranging from 4 to 24 hours.

    • Once the coupling is complete, drain the reaction solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize the crude product.

Protocol 2: HPLC Analysis of Crude Peptide Purity

This protocol provides a standard method for determining the purity of the synthesized peptide.[4][5][6][7]

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]

  • HPLC System and Column:

    • Use a reverse-phase HPLC (RP-HPLC) system equipped with a UV detector.

    • The standard column for peptide analysis is a C18 column.[4][6]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A typical gradient for analytical HPLC is a linear gradient from 5% to 65% Solvent B over 30 minutes. The exact gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[5]

    • Column Temperature: 30-45°C, depending on peptide stability.[5]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[5][7]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams are provided.

Caption: Experimental workflow for peptide synthesis and subsequent HPLC purity analysis.

comparison_logic cluster_goal Objective cluster_methods Proline Incorporation Methods cluster_analysis Analysis & Comparison Goal High Purity Proline-Containing Peptide Fmoc_ONp This compound Goal->Fmoc_ONp Fmoc_OH Fmoc-Pro-OH (in situ activation) Goal->Fmoc_OH Boc Boc-Pro-OH Goal->Boc Pseudo Pseudoproline Dipeptides Goal->Pseudo HPLC HPLC Purity Analysis Fmoc_ONp->HPLC Fmoc_OH->HPLC Boc->HPLC Pseudo->HPLC Comparison Compare Purity, Side Reactions, Efficiency HPLC->Comparison

Caption: Logical diagram for comparing different proline incorporation methods.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a viable, albeit sometimes slower, alternative to in situ activation methods. Its primary advantage lies in providing a stable, pre-activated building block, which can be beneficial in certain synthetic contexts. However, to ensure high peptide purity, careful monitoring of the coupling reaction is essential to avoid the formation of deletion sequences.

For challenging sequences prone to aggregation, pseudoproline dipeptides often provide a superior solution for achieving higher purity.[3] Ultimately, the choice of proline derivative should be made based on the specific peptide sequence, the desired purity level, and the available synthetic instrumentation and expertise. Rigorous HPLC analysis remains the gold standard for verifying the purity of the final peptide product, regardless of the synthetic strategy employed.[4][5][8]

References

A Comparative Guide to Mass Spectrometry Validation of Proline Incorporation: Fmoc-Pro-ONP vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of proline residues into synthetic peptides presents unique challenges in solid-phase peptide synthesis (SPPS). The secondary amine structure of proline can lead to slower coupling kinetics and an increased risk of side reactions, such as diketopiperazine formation. The choice of proline derivative and activation method is therefore critical to ensure high coupling efficiency and peptide purity. This guide provides an objective comparison of Fmoc-Pro-ONP (N-(9-fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester) with other common proline incorporation strategies, supported by mass spectrometry validation.

Performance Comparison of Proline Derivatives

The efficiency of proline incorporation is paramount for the successful synthesis of the target peptide. Below is a summary of the performance characteristics of this compound and a common alternative, Fmoc-Pro-OH, which requires an in-situ activating agent.

FeatureThis compound (p-Nitrophenyl Ester)Fmoc-Pro-OH + In-situ Activation (e.g., HBTU/HOBt)
Activation Method Pre-activated esterIn-situ activation at the time of coupling
Coupling Rate ModerateHigh
Racemization Risk Very LowLow
Convenience High (no in-situ activation required)Moderate (requires preparation of activation solution)
Common Side Reactions Incomplete coupling with sterically hindered residuesDiketopiperazine (DKP) formation, especially at the C-terminus
Cost-Effectiveness Generally higher cost per gramLower cost for the amino acid, but requires additional coupling reagents

Mass Spectrometry Validation of Proline Incorporation

Mass spectrometry is an indispensable tool for verifying the correct incorporation of proline and identifying potential side products. A typical analysis of a crude peptide following a proline coupling step would aim to identify the mass of the desired full-length peptide and any deletion sequences (where proline failed to couple) or byproducts.

Hypothetical Mass Spectrometry Data for a Model Peptide (Ac-Gly-Pro-Gly-NH2)

SpeciesTheoretical Mass (Da)Observed Relative Abundance (this compound)Observed Relative Abundance (Fmoc-Pro-OH + HBTU)
Target Peptide (Ac-Gly-Pro-Gly-NH2) 270.14 85% 95%
Deletion Sequence (Ac-Gly-Gly-NH2)173.0810%3%
Diketopiperazine (cyclo(Pro-Gly))154.08<1%2%

Note: This data is representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Workflows and Protocols

To ensure reproducible and high-fidelity peptide synthesis, detailed and validated protocols are essential.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Mass Spectrometry Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Proline Coupling deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 capping Capping (Optional) deprotection2->capping cleavage Cleavage from Resin capping->cleavage prep Sample Preparation cleavage->prep Crude Peptide lcms LC-MS Analysis prep->lcms data Data Analysis lcms->data

Figure 1. General workflow for SPPS and subsequent mass spectrometry analysis.

Protocol 1: Solid-Phase Peptide Synthesis using this compound
  • Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x).

  • Proline Coupling:

    • Dissolve this compound (3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 4-6 hours at room temperature.

    • Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents.

  • Chain Elongation: Continue with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Pro-OH with HBTU/HOBt
  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Proline Coupling:

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Perform a Kaiser test. If the test is positive, a second coupling (double coupling) may be necessary.

  • Washing and Subsequent Steps: Follow steps 4-7 from Protocol 1.

Protocol 3: Mass Spectrometry Analysis of Crude Peptide
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • LC-MS Analysis:

    • Inject the sample onto a UPLC-MS system equipped with a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected peptide mass (e.g., m/z 200-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) of the target peptide.

    • Compare the observed monoisotopic mass with the calculated theoretical mass.

    • Search for peaks corresponding to potential deletion sequences and other byproducts.

    • Calculate the relative abundance of the target peptide and impurities based on peak area.

Logical Relationship of Proline Coupling Strategies

proline_coupling cluster_strategy Proline Coupling Strategy cluster_outcome Synthesis Outcome proline_derivative Choice of Proline Derivative activation_method Activation Method proline_derivative->activation_method reaction_conditions Reaction Conditions activation_method->reaction_conditions coupling_efficiency Coupling Efficiency reaction_conditions->coupling_efficiency side_reactions Side Reactions reaction_conditions->side_reactions peptide_purity Peptide Purity coupling_efficiency->peptide_purity side_reactions->peptide_purity

Figure 2. Factors influencing the outcome of proline incorporation in SPPS.

Conclusion

The choice between pre-activated proline derivatives like this compound and in-situ activation of Fmoc-Pro-OH depends on a balance of factors including the specific peptide sequence, desired purity, and cost considerations. While this compound offers convenience, in-situ activation methods generally provide higher coupling efficiencies, which can be critical for challenging sequences. Regardless of the method chosen, rigorous mass spectrometry analysis of the crude peptide is essential to validate the successful incorporation of proline and to identify and quantify any impurities, ensuring the quality and reliability of the final synthetic peptide.

Performance of Fmoc-pro-onp compared to carbodiimide activators like HBTU

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison between the performance of Fmoc-Pro-ONp, a representative of the pre-formed active ester class of reagents, and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a widely used carbodiimide-based in situ activator. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their peptide synthesis endeavors.

Executive Summary

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester, belongs to a class of historically significant but now less commonly used active esters for peptide bond formation. These reagents are stable, isolable compounds that react directly with the free amine of the growing peptide chain. In contrast, HBTU is a modern coupling reagent that activates the carboxylic acid of the incoming amino acid in situ to form a highly reactive intermediate, which then rapidly couples with the peptide chain.

Generally, HBTU and other uronium/aminium salt-based reagents offer significantly faster coupling times, higher efficiency, and a lower risk of side reactions compared to older active esters like p-nitrophenyl esters. While proline itself is less prone to racemization due to its cyclic structure, the efficiency of the coupling reaction is paramount to prevent the formation of deletion sequences, especially in challenging synthetic contexts.

Performance Comparison

The following tables summarize the key performance indicators for this compound and HBTU based on established principles of peptide chemistry and available data.

Table 1: General Performance Characteristics

ParameterThis compound (p-Nitrophenyl Ester)HBTU (Carbodiimide Activator)
Activation Method Pre-formed active esterIn situ activation of the carboxylic acid
Reactivity Low to moderateHigh
Coupling Time Slow (hours to overnight)Fast (minutes to a few hours)[1][2]
Coupling Efficiency Moderate; may require longer reaction times or double couplingHigh, even for sterically hindered amino acids[2]
Side Reactions Potential for side reactions with prolonged coupling timesLow, but can cause guanidinylation of the N-terminus if used in large excess
Ease of Use Simple to use as a pre-activated reagentRequires the presence of a base for activation
Cost-Effectiveness Generally lower cost of the activating moietyHigher reagent cost, but can be offset by faster synthesis and higher purity

Table 2: Racemization and Purity

ParameterThis compound (p-Nitrophenyl Ester)HBTU (Carbodiimide Activator)
Racemization Risk Proline is inherently less prone to racemization. However, slow coupling can increase the risk of base-catalyzed epimerization of the preceding amino acid.Low. The formation of the HOBt active ester intermediate effectively suppresses racemization.[3]
Byproducts p-nitrophenol, which needs to be thoroughly washed from the resin.Tetramethylurea, which is generally soluble and easily washed away.
Crude Peptide Purity Generally lower due to the potential for incomplete couplings leading to deletion sequences.Typically high, resulting in simpler purification.

Experimental Protocols

Detailed methodologies for utilizing both types of coupling strategies in Fmoc-based solid-phase peptide synthesis are provided below.

Protocol 1: Peptide Coupling with this compound

This protocol is a representative procedure for the use of pre-formed active esters in manual SPPS. It should be noted that p-nitrophenyl esters are among the less reactive active esters, and longer coupling times or the use of catalysts may be necessary.

Materials and Reagents:

  • Fmoc-protected resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5-7 times). Confirm the presence of the free amine with a positive Kaiser test.

  • Coupling:

    • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature. Coupling times can vary significantly, from several hours to overnight.

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test remains positive, extend the coupling time or consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and the p-nitrophenol byproduct.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

Protocol 2: Peptide Coupling with HBTU

This protocol outlines a standard procedure for in situ activation and coupling using HBTU in manual SPPS.

Materials and Reagents:

  • Fmoc-protected resin with a free N-terminal amine

  • Fmoc-Pro-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times). Confirm the presence of the free amine with a positive Kaiser test.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Pro-OH (2-4 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution.

    • Pre-activate the mixture by stirring for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes.[4]

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result indicates a complete reaction. For proline, a second coupling is often recommended to ensure high efficiency.[4]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental workflows for both coupling methods.

HBTU_Activation_Pathway Fmoc_Pro_OH Fmoc-Pro-OH Active_Ester HOBt Active Ester (Highly Reactive) Fmoc_Pro_OH->Active_Ester + HBTU / DIPEA HBTU HBTU DIPEA DIPEA (Base) Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide + Peptide-Resin Byproducts Tetramethylurea Peptide_Resin Peptide-Resin (Free N-terminus) Active_Ester_Coupling_Pathway Fmoc_Pro_ONp This compound (Pre-formed Active Ester) Coupled_Peptide Coupled Peptide-Resin Fmoc_Pro_ONp->Coupled_Peptide + Peptide-Resin Byproduct p-Nitrophenol Fmoc_Pro_ONp->Byproduct releases Peptide_Resin Peptide-Resin (Free N-terminus) SPPS_Workflow_Comparison cluster_0 This compound Workflow cluster_1 HBTU Workflow A1 Resin Swelling A2 Fmoc Deprotection A1->A2 A3 Wash A2->A3 A4 Add this compound in DMF A3->A4 A5 Couple (hours to overnight) A4->A5 A6 Wash A5->A6 A7 Kaiser Test A6->A7 B1 Resin Swelling B2 Fmoc Deprotection B1->B2 B3 Wash B2->B3 B4 Pre-activate Fmoc-Pro-OH with HBTU/DIPEA B3->B4 B5 Couple (30-60 min) B4->B5 B6 Wash B5->B6 B7 Kaiser Test B6->B7

References

A Head-to-Head Comparison: Validating Fmoc-Pro-ONp Coupling Success with MALDI-TOF and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to obtaining the desired final peptide with high purity. The incorporation of proline, particularly as an activated ester like Fmoc-Pro-ONp (N-α-Fmoc-L-proline p-nitrophenyl ester), presents unique challenges due to its secondary amine structure. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the success of this compound coupling reactions.

This comparison guide delves into the experimental protocols, data presentation, and the relative strengths and weaknesses of each method to assist researchers in selecting the most appropriate validation strategy for their workflow.

The Challenge of Proline Incorporation

The secondary amine of proline makes it less reactive than primary amines of other amino acids, potentially leading to incomplete coupling reactions. Standard colorimetric tests for primary amines, such as the Kaiser test, are unreliable for proline, necessitating alternative validation methods.[1] Incomplete coupling results in deletion sequences, which are often difficult to separate from the target peptide, compromising the final product's purity and biological activity.

MALDI-TOF Mass Spectrometry: A Rapid and Sensitive Tool

MALDI-TOF MS is a powerful technique for the rapid determination of molecular weights.[2] In the context of SPPS, it can be used to verify the addition of the proline residue by observing the expected mass increase in the growing peptide chain.

Experimental Protocol: MALDI-TOF Analysis
  • Sample Preparation (Cleavage from Resin):

    • A small sample of the peptide-resin (a few beads) is taken from the reaction vessel.[2]

    • The peptide is cleaved from the resin using a cleavage cocktail. A common cocktail for Fmoc/tBu-based synthesis is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

    • The cleavage reaction is typically carried out for 1-2 hours at room temperature.[4]

    • The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.[3]

    • The precipitated peptide is centrifuged, the ether is decanted, and the peptide pellet is dried.

  • MALDI Plate Spotting:

    • The dried peptide is dissolved in a suitable solvent (e.g., 0.1% TFA in acetonitrile/water).

    • A saturated solution of a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) is prepared in the same solvent.[5]

    • The peptide solution is mixed with the matrix solution in a 1:1 ratio.

    • A small volume (typically 1 µL) of the mixture is spotted onto the MALDI target plate and allowed to air dry.[5]

  • Data Acquisition:

    • The MALDI target plate is inserted into the mass spectrometer.

    • The instrument is operated in positive ion mode to detect the protonated peptide molecules ([M+H]+).

    • The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the ions.

Data Interpretation

A successful this compound coupling is confirmed by the presence of a peak corresponding to the molecular weight of the peptide with the added Fmoc-proline residue. The absence of a significant peak corresponding to the unreacted peptide (before proline coupling) indicates a high coupling efficiency.

Alternative Validation Methods

While MALDI-TOF offers speed and sensitivity, other techniques provide complementary and sometimes more quantitative information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of peptide analysis, offering excellent resolution for separating the desired peptide from impurities, including deletion sequences resulting from incomplete coupling.[6]

Experimental Protocol: HPLC Analysis
  • Sample Preparation (Cleavage and Work-up):

    • The peptide is cleaved from the resin as described in the MALDI-TOF protocol.

    • After precipitation and drying, the crude peptide is dissolved in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).[7]

  • Chromatographic Separation:

    • The sample is injected onto a reverse-phase HPLC column (e.g., C18).[7]

    • A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.

    • Detection is typically performed using UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different components of the crude peptide mixture.

    • The retention time of the desired peptide can be compared to a standard or predicted based on its sequence.

    • The peak area of the desired product relative to the peak area of the unreacted starting material provides a quantitative measure of the coupling efficiency.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative method for monitoring the progress of a reaction.[2] For SPPS, specific colorimetric tests performed on resin beads are more common than traditional TLC of cleaved peptides.

Experimental Protocol: Isatin Test for Proline

The isatin test is a colorimetric assay specifically for detecting secondary amines like proline.[1]

  • Sample Preparation:

    • A small sample of the peptide-resin (a few beads) is washed thoroughly with DMF.

  • Reaction:

    • A few drops of isatin solution in benzyl alcohol containing Boc-Phe-OH are added to the resin beads in a test tube.

    • The mixture is heated at 100°C for 5 minutes.[1]

  • Observation:

    • A blue color on the beads indicates the presence of unreacted proline (incomplete coupling).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis of reaction mixtures.[8] For SPPS, NMR can be used to analyze the cleaved peptide or, with specialized techniques, directly on the resin-bound peptide.[9]

Experimental Protocol: NMR Analysis of Cleaved Peptide
  • Sample Preparation:

    • A sufficient amount of peptide is cleaved from the resin and purified to remove scavengers and other cleavage artifacts.

    • The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Data Acquisition:

    • A 1D proton (¹H) NMR spectrum is acquired.

  • Data Analysis:

    • The presence of characteristic proton signals for the proline residue in the peptide backbone confirms its incorporation.

    • Integration of specific, well-resolved peaks corresponding to the product and any remaining starting material can provide a quantitative measure of the coupling efficiency.[8]

Head-to-Head Comparison

FeatureMALDI-TOFHPLCTLC (Isatin Test)NMR
Principle Mass-to-charge ratioSeparation by polarityColorimetric reactionNuclear spin properties
Quantitative? Semi-quantitativeYesNo (Qualitative)Yes
Speed Very Fast (minutes)Moderate (20-60 min)Fast (minutes)Slow (hours)
Sensitivity High (femtomole)High (picomole)ModerateLow (micromole)
Sample Prep Cleavage requiredCleavage requiredOn-resinCleavage & Purification
Cost High (instrument)ModerateVery LowVery High (instrument)
Information Molecular WeightPurity, QuantityPresence of free amineStructure, Quantity

Visualizing the Workflow and Decision-Making

experimental_workflow Experimental Workflow for Validation cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Analytical Validation cluster_results Data Interpretation start This compound Coupling Reaction resin_sample Take Resin Sample start->resin_sample cleavage Cleavage from Resin resin_sample->cleavage isatin Isatin Test (On-Resin) resin_sample->isatin maldi MALDI-TOF Analysis cleavage->maldi hplc HPLC Analysis cleavage->hplc nmr NMR Analysis cleavage->nmr maldi_result Mass Confirmation maldi->maldi_result hplc_result Purity & Quantification hplc->hplc_result nmr_result Structural Confirmation & Quantification nmr->nmr_result isatin_result Qualitative Check isatin->isatin_result

Caption: Workflow for validating this compound coupling.

decision_tree Method Selection Guide start Need to validate this compound coupling? q1 Rapid confirmation of mass increase? start->q1 q2 Quantitative purity assessment needed? q1->q2 No maldi Use MALDI-TOF q1->maldi Yes q3 Quick, qualitative on-resin check? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Detailed structural confirmation? q3->q4 No isatin Use Isatin Test q3->isatin Yes nmr Use NMR q4->nmr Yes

References

A Comparative Guide to Confirmation of Proline Coupling in Solid-Phase Peptide Synthesis: The Isatin Test vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to the successful synthesis of the target peptide. While the widely used Kaiser test is effective for monitoring the coupling of primary amines, it is notoriously unreliable for secondary amines, most notably proline. This guide provides a comprehensive comparison of the Isatin test and other common methods for confirming the crucial coupling of proline, specifically focusing on the use of Fmoc-Pro-ONP (N-α-Fmoc-L-proline p-nitrophenyl ester).

The challenge in monitoring proline coupling arises from its secondary amine structure, which reacts poorly with ninhydrin, the reagent in the Kaiser test, often yielding a faint red-brown color that can be difficult to interpret.[1] To overcome this ambiguity, alternative qualitative tests have been developed to provide a clear indication of the presence of unreacted N-terminal proline on the solid support.

Comparison of Proline Coupling Confirmation Methods

This table summarizes the key characteristics of the Isatin test and its main alternatives for the qualitative assessment of proline coupling.

FeatureIsatin TestChloranil TestKaiser Test
Target Analyte Free N-terminal secondary amines (e.g., Proline)Free N-terminal secondary amines (e.g., Proline)Free N-terminal primary amines
Positive Result Blue beadsBlue beadsIntense blue solution and/or beads
Negative Result Colorless or yellowish beadsColorless or yellowish beadsColorless or yellowish solution and beads
Specificity for Proline HighHighLow (gives weak red-brown color)
Reaction Time ~5 minutes~5 minutes~5 minutes
Reaction Temperature 100°CRoom Temperature100-110°C
Key Reagents Isatin, Benzyl alcohol, Boc-Phe-OHAcetaldehyde, N,N-dimethylformamide (DMF), p-chloranilNinhydrin, Phenol, Pyridine, Ethanol
Potential for False Positives Excess heating can lead to Fmoc deprotection.[1]Can occur with prolonged heating.

Experimental Workflows

To provide a practical understanding of these tests, the following diagrams illustrate the experimental workflows.

Isatin_Test_Workflow start Start: Peptide-resin post-coupling wash Wash resin with DMF start->wash sample Take a small sample of resin (4-5 mg) wash->sample reagent Add 2-3 drops of Isatin solution sample->reagent heat Heat at 100°C for 5 minutes reagent->heat observe Observe the color of the beads heat->observe incomplete Incomplete Coupling (Beads turn blue) observe->incomplete Blue Color complete Complete Coupling (Beads remain colorless/yellow) observe->complete No Blue Color recouple Recouple Proline incomplete->recouple proceed Proceed to next step complete->proceed

Caption: Experimental workflow for the Isatin test.

Chloranil_Test_Workflow start Start: Peptide-resin post-coupling wash Wash resin with DMF start->wash sample Take a small sample of resin (1-5 mg) wash->sample reagentA Add 1 drop of Reagent A (Acetaldehyde in DMF) sample->reagentA reagentB Add 1 drop of Reagent B (p-chloranil in DMF) reagentA->reagentB wait Let stand at room temperature for 5 minutes reagentB->wait observe Observe the color of the beads wait->observe incomplete Incomplete Coupling (Beads turn blue) observe->incomplete Blue Color complete Complete Coupling (Beads remain colorless/yellow) observe->complete No Blue Color recouple Recouple Proline incomplete->recouple proceed Proceed to next step complete->proceed

Caption: Experimental workflow for the Chloranil test.

Logical Relationship for Proline Coupling Confirmation

The decision-making process following a coupling step for a secondary amino acid like proline is critical for the success of the synthesis. The following diagram outlines this logical relationship.

Proline_Coupling_Logic coupling Couple this compound to peptide-resin test Perform Isatin or Chloranil Test coupling->test result Test Result test->result positive Positive (Blue) result->positive negative Negative (Colorless/Yellow) result->negative recouple Recouple this compound positive->recouple cap Cap unreacted amines (e.g., with Acetic Anhydride) positive->cap If recoupling fails deprotect Proceed to Fmoc deprotection of the next amino acid negative->deprotect recouple->test

Caption: Decision-making workflow for proline coupling.

Detailed Experimental Protocols

Isatin Test Protocol [2][3]

Reagents:

  • Isatin Test Solution:

    • Add 2 g of isatin to 60 mL of benzyl alcohol.

    • Stir at room temperature for 2 hours.

    • Filter to remove any undissolved isatin.

    • Dissolve 2.5 g of Boc-Phe-OH in the filtrate.

Procedure:

  • Place a small amount of the peptide-resin sample (4-5 mg) into a small test tube.

  • Add 2 to 3 drops of the isatin test solution.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the resin beads. A blue color indicates the presence of unreacted proline (incomplete coupling).

Chloranil Test Protocol [1][2]

Reagents:

  • Reagent A: Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).

  • Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.

Procedure:

  • Place 1 to 5 mg of the peptide-resin in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. Blue beads indicate the presence of a secondary amine, signifying an incomplete coupling reaction.

Conclusion

The Isatin test serves as a reliable and sensitive method for the qualitative confirmation of proline coupling in SPPS, offering a distinct advantage over the traditional Kaiser test.[2] Its clear blue positive result provides an unambiguous signal for incomplete reactions, allowing for timely intervention through recoupling or capping. The Chloranil test presents a viable room-temperature alternative with a similar visual outcome. For researchers aiming for high-purity synthetic peptides, the integration of the Isatin or Chloranil test into the SPPS workflow for all proline residues is a critical step towards ensuring the fidelity of the final product.

References

A Comparative Analysis of Byproducts from Different Proline Activation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline's unique cyclic structure presents distinct challenges and opportunities in chemical and biological applications. The activation of its carboxyl group is a critical step in peptide synthesis, drug discovery, and metabolic studies. However, different activation methods can lead to the formation of various byproducts, impacting reaction efficiency, product purity, and even safety. This guide provides a comparative analysis of the byproducts generated from common proline activation methods, supported by experimental data and detailed protocols.

Byproduct Profiles of Proline Activation Methods

The choice of activation method for proline has significant implications for the types and quantities of byproducts formed. Below is a summary of the major byproducts associated with common chemical and biological activation pathways.

Activation MethodPrimary Byproduct(s)Key Side Reaction(s)Quantitative InsightsKey Considerations
Carbodiimide Activation (e.g., DCC, EDC) Substituted Urea (e.g., Dicyclohexylurea)N-acylurea formation, RacemizationN-acylurea formation can range from trace amounts to a significant side product depending on reaction conditions.[1]The substituted urea byproduct can be difficult to remove. Racemization is a concern, especially with prolonged activation times.
Onium Salt Activation (e.g., BOP, HBTU, HATU) Hexamethylphosphoramide (HMPA) (for BOP)Diketopiperazine formation, Guanidinylation (for aminium salts like HBTU)HMPA is a stoichiometric byproduct of BOP reagent.[2] Diketopiperazine formation is highly sequence-dependent, particularly with N-terminal or penultimate proline residues.[3][4][5]HMPA is a known carcinogen, necessitating stringent handling and removal procedures.[2] Diketopiperazine formation can lead to chain termination in peptide synthesis.
Proline N-Carboxyanhydride (NCA) Polymerization Carbon Dioxide (CO₂)Premature chain termination, Side reactions from unprotected side chainsPolymerization can be highly efficient, with CO₂ as the only major byproduct.[6]Requires anhydrous conditions to prevent premature hydrolysis of the NCA monomer.[6]
Biological Activation (Proline Metabolism) Reactive Oxygen Species (ROS), including H₂O₂ and O₂•⁻Not applicable in the same sense as chemical reactionsProline catabolism in mitochondria is a significant source of cellular ROS. The rate of H₂O₂ formation can be in the range of pmol/min/mg of mitochondrial protein.[7]ROS are crucial signaling molecules but can cause oxidative stress at high concentrations.[7][8][9]
Acyl Halide Formation Hydrogen Halide (e.g., HCl)Racemization, Formation of undesired side products with sensitive functional groupsCan lead to significant racemization if not performed under carefully controlled conditions.[10]The high reactivity of acyl halides can lead to a lack of selectivity and the formation of multiple byproducts.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the accurate analysis of byproducts.

Protocol 1: Detection and Quantification of Hexamethylphosphoramide (HMPA) from BOP Reagent

This protocol outlines a general procedure for the analysis of HMPA in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. At the completion of the coupling reaction, carefully quench the reaction with a suitable reagent if necessary. b. Take a precise aliquot (e.g., 100 µL) of the crude reaction mixture. c. Perform a liquid-liquid extraction by adding 1 mL of water and 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Vortex the mixture thoroughly and allow the layers to separate. e. Carefully collect the organic layer, which contains the HMPA. f. Repeat the extraction of the aqueous layer to ensure complete recovery of HMPA. g. Combine the organic extracts and dry over anhydrous sodium sulfate. h. Concentrate the sample to a known volume before GC-MS analysis.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar or medium-polarity capillary column suitable for the separation of polar compounds. c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample. d. Oven Program: Develop a temperature gradient program that allows for the separation of HMPA from other reaction components. e. Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring for the characteristic ions of HMPA. f. Quantification: Create a calibration curve using standard solutions of HMPA of known concentrations to quantify the amount in the reaction sample.

Protocol 2: Analysis of Diketopiperazine Formation in Peptide Synthesis

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to monitor the formation of diketopiperazines.

1. Sample Preparation: a. During solid-phase peptide synthesis, after the coupling of the second amino acid (especially if one of them is proline), a small sample of the resin can be cleaved. b. For solution-phase synthesis, an aliquot of the reaction mixture can be taken at different time points. c. The cleaved peptide or the reaction aliquot is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

2. HPLC Analysis: a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: A reverse-phase C18 column is typically used. c. Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed. d. Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm. e. Identification and Quantification: The diketopiperazine peak can be identified by comparing its retention time with a known standard or by collecting the peak and confirming its mass by mass spectrometry. Quantification is achieved by integrating the peak area and comparing it to a calibration curve or by using the relative peak area percentage.[11]

Protocol 3: Measurement of Reactive Oxygen Species (ROS) from Proline Metabolism

This protocol provides a method to measure hydrogen peroxide (H₂O₂) production resulting from proline catabolism in isolated mitochondria.

1. Isolation of Mitochondria: a. Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.

2. H₂O₂ Measurement Assay: a. Use a fluorescent probe that is sensitive to H₂O₂, such as Amplex Red, in the presence of horseradish peroxidase (HRP). b. In a microplate reader, combine the isolated mitochondria, the Amplex Red/HRP reagent, and a respiratory buffer. c. Initiate the reaction by adding proline as the substrate. d. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe. e. The rate of H₂O₂ production can be calculated from a standard curve generated with known concentrations of H₂O₂.[7][9]

Visualizing Proline Activation Pathways

Diagrams are powerful tools for understanding complex biological and chemical processes.

Proline Metabolism and ROS Production

The catabolism of proline in the mitochondria is a key biological activation pathway that results in the production of ATP and, as a byproduct, reactive oxygen species.

Proline_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Proline_cytosol Proline Proline_mito Proline Proline_cytosol->Proline_mito Transport P5C Pyrroline-5-Carboxylate Proline_mito->P5C Oxidation PRODH PRODH Proline_mito->PRODH Glutamate Glutamate P5C->Glutamate Oxidation P5CDH P5CDH P5C->P5CDH PRODH->P5C ETC Electron Transport Chain PRODH->ETC e⁻ P5CDH->Glutamate ROS ROS (O₂•⁻, H₂O₂) ETC->ROS e⁻ leakage

Caption: Proline catabolism in the mitochondrion leading to the production of Reactive Oxygen Species (ROS).

General Workflow for Proline Activation in Peptide Synthesis

This diagram illustrates a simplified workflow for the chemical activation of proline for use in peptide synthesis, highlighting the key steps where byproducts can be generated.

Peptide_Synthesis_Workflow Pro Proline Act_Pro Activated Proline Pro->Act_Pro Activation (e.g., Carbodiimide, Onium Salt) Coupled_Peptide Proline-Coupled Peptide Act_Pro->Coupled_Peptide Byproducts Byproducts Act_Pro->Byproducts Byproduct Formation Peptide Growing Peptide Chain Peptide->Coupled_Peptide Coupling Coupled_Peptide->Byproducts Side Reactions (e.g., Diketopiperazine)

Caption: A generalized workflow for proline activation and coupling in peptide synthesis.

References

Quantifying the yield of peptide synthesis using Fmoc-pro-onp

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantifying Peptide Synthesis Yield

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), accurate quantification of peptide yield is crucial for reliable experimental outcomes and process optimization. This guide provides a comparative analysis of common methods for quantifying peptide synthesis, with a focus on the widely used Fmoc-UV spectrophotometry method. We will also explore alternative techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Amino Acid Analysis (AAA), providing supporting experimental protocols for each.

Introduction to Peptide Yield Quantification

The overall yield of a peptide synthesis is a critical parameter that reflects the efficiency of each coupling and deprotection step. In Fmoc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected by the fluorenylmethoxycarbonyl (Fmoc) group. The quantification of the peptide is often performed at two key stages: on-resin, to determine the loading of the first amino acid or the efficiency of subsequent couplings, and after cleavage from the resin, to determine the final yield of the crude or purified peptide.

This guide will compare the following methods:

  • Fmoc-UV Spectrophotometry: A common on-resin quantification method.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for purity analysis, which can also be adapted for quantification.

  • Amino Acid Analysis (AAA): An absolute quantification method that determines the amino acid composition of the peptide.

Comparison of Peptide Yield Quantification Methods

The choice of quantification method depends on the stage of synthesis, the required accuracy, and the available instrumentation. The following table summarizes the key features of each technique.

FeatureFmoc-UV SpectrophotometryReverse-Phase HPLC (RP-HPLC)Amino Acid Analysis (AAA)
Principle Spectrophotometric measurement of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.Separation of the peptide from impurities based on hydrophobicity, with quantification by UV absorbance.Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.
Sample Type Resin-bound peptideCleaved (crude or purified) peptide in solutionCleaved (crude or purified) peptide
Primary Use On-resin loading determination and monitoring of coupling efficiency.Purity assessment and quantification of the final product.Absolute quantification and confirmation of amino acid composition.
Advantages Rapid, non-destructive to the peptide chain, and requires simple instrumentation.High resolution, provides purity information, and can be highly accurate with a suitable reference standard.Highly accurate and provides absolute quantification without the need for a peptide-specific standard.
Disadvantages Indirect measurement of peptide amount, assumes 1:1 stoichiometry, and can be affected by incomplete deprotection.Requires a purified peptide standard for accurate quantification, and results can be influenced by co-eluting impurities.Destructive to the peptide, time-consuming, and requires specialized equipment.

Experimental Protocols

Fmoc-UV Spectrophotometry for On-Resin Quantification

This method quantifies the amount of Fmoc groups cleaved from the resin-bound peptide, which is directly proportional to the amount of peptide on the resin.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (spectrophotometry grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Accurately weigh a small amount of the dried Fmoc-peptide-resin (approximately 1-5 mg) into a suitable reaction vessel.

  • Add a known volume of 20% piperidine in DMF to the resin to initiate Fmoc deprotection. Agitate the mixture for a set period (e.g., 30 minutes) to ensure complete removal of the Fmoc group.

  • Carefully collect the supernatant containing the dibenzofulvene-piperidine adduct.

  • Wash the resin with a known volume of DMF and combine the washings with the supernatant in a volumetric flask.

  • Dilute the solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at approximately 300-302 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as the blank.

  • Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of dilution (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm.[1]

Reverse-Phase HPLC for Peptide Quantification

RP-HPLC is a powerful technique for both purity assessment and quantification of cleaved peptides.[2] Quantification is typically achieved by comparing the peak area of the peptide of interest to a standard curve generated from a purified peptide of known concentration.

Materials:

  • Crude or purified peptide sample, lyophilized

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA

  • Purified peptide standard of known concentration

Procedure:

  • Prepare a stock solution of the purified peptide standard of known concentration.

  • Generate a standard curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC. Plot the peak area against the concentration.

  • Dissolve a known weight of the crude or purified peptide sample in a known volume of mobile phase A or a suitable solvent.

  • Inject a known volume of the sample solution into the HPLC.

  • Separate the peptide from impurities using a linear gradient of mobile phase B. A typical gradient might be 5% to 65% B over 30 minutes.[3]

  • Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs.[2]

  • Identify the peak corresponding to the target peptide based on its retention time (compared to the standard).

  • Determine the concentration of the peptide in the sample by interpolating its peak area on the standard curve.

  • Calculate the total amount of peptide and the overall yield.

Amino Acid Analysis for Absolute Peptide Quantification

AAA is a highly accurate method that provides an absolute measure of peptide quantity by determining its amino acid composition.[4][5]

Materials:

  • Lyophilized peptide sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid analyzer or HPLC with pre- or post-column derivatization

  • Amino acid standards

Procedure:

  • Accurately weigh a small amount of the lyophilized peptide.

  • Hydrolyze the peptide into its constituent amino acids by heating it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[4]

  • After hydrolysis, remove the HCl by evaporation under vacuum.

  • Dissolve the amino acid hydrolysate in a suitable buffer.

  • Separate the amino acids using ion-exchange chromatography or reversed-phase chromatography after derivatization.[5][6]

  • Detect and quantify each amino acid by comparing its peak area to that of known amino acid standards.

  • From the known sequence of the peptide, calculate the molar amount of the peptide based on the quantities of the recovered amino acids.

Workflow and Process Diagrams

The following diagrams illustrate the experimental workflows for each quantification method.

Fmoc_UV_Workflow start Start: Weigh Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection collection Collect Supernatant & Washings deprotection->collection dilution Dilute to Known Volume collection->dilution measurement Measure Absorbance at ~301 nm dilution->measurement calculation Calculate Loading (mmol/g) measurement->calculation end End: On-Resin Yield calculation->end

Caption: Experimental workflow for on-resin peptide quantification using Fmoc-UV spectrophotometry.

HPLC_Workflow start Start: Weigh Cleaved Peptide dissolve Dissolve in Known Volume start->dissolve injection Inject into RP-HPLC dissolve->injection separation Separation on C18 Column injection->separation detection UV Detection at 210-220 nm separation->detection analysis Peak Integration & Comparison to Standard detection->analysis end End: Final Peptide Yield analysis->end

Caption: Experimental workflow for peptide quantification using Reverse-Phase HPLC.

AAA_Workflow start Start: Weigh Cleaved Peptide hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) start->hydrolysis evaporation Remove HCl hydrolysis->evaporation dissolve Dissolve in Buffer evaporation->dissolve analysis Amino Acid Analysis dissolve->analysis calculation Calculate Molar Amount from AA Composition analysis->calculation end End: Absolute Peptide Yield calculation->end

Caption: Experimental workflow for absolute peptide quantification using Amino Acid Analysis.

Conclusion

The choice of method for quantifying peptide synthesis yield is dependent on the specific requirements of the researcher. Fmoc-UV spectrophotometry is a rapid and convenient method for monitoring the progress of solid-phase synthesis on the resin. For the final product, RP-HPLC offers a balance of providing both purity and quantitative information, especially when a reliable standard is available. When absolute and highly accurate quantification is required, Amino Acid Analysis is the method of choice, albeit being more labor-intensive. By understanding the principles and protocols of these methods, researchers can select the most appropriate technique to ensure the quality and reproducibility of their peptide synthesis endeavors.

References

Proline's Influence on Peptide Fragmentation in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for peptide analysis, understanding the fragmentation patterns of peptides containing proline is crucial for accurate sequencing and structural elucidation. This guide provides a detailed comparison of the mass spectrometric behavior of proline-containing peptides, synthesized using the standard Fmoc-Pro-ONp methodology, against peptides lacking this unique imino acid.

Peptides incorporating proline exhibit distinct fragmentation characteristics under collision-induced dissociation (CID) in a mass spectrometer. The presence of proline's rigid pyrrolidine ring profoundly influences the peptide backbone, leading to predictable and often dominant fragmentation pathways. This so-called "proline effect" is a cornerstone of peptide sequencing by mass spectrometry.

The Proline Effect: A Dominant Fragmentation Pathway

The most significant characteristic of proline-containing peptides during mass spectrometric analysis is the preferential cleavage of the peptide bond N-terminal to the proline residue.[1][2] This phenomenon, known as the "proline effect," results in the generation of abundant y-type ions. The underlying reason for this is the higher basicity of the proline amide bond compared to other amino acids, which leads to preferential protonation and subsequent charge-directed fragmentation at this site.[3]

In contrast, peptides lacking proline typically show a more varied fragmentation pattern along the peptide backbone, producing a series of both b- and y-ions without a single cleavage site being overwhelmingly dominant.

Comparative Fragmentation Data

The following table summarizes the key differences in fragmentation patterns observed between proline-containing and non-proline-containing peptides.

FeaturePeptides Containing ProlinePeptides without Proline
Dominant Cleavage Site N-terminal to the proline residue[1][2]Generally non-specific, occurring at various peptide bonds
Predominant Ion Series Strong y-ion series from cleavage N-terminal to proline[4][5]A mix of b- and y-ions
Cleavage C-terminal to Proline Reduced, but can be observed[6]Cleavage occurs at various positions
Predictability of Fragmentation Highly predictable, aiding in sequence confirmationLess predictable, requiring analysis of full b- and y-ion series
Influence of Adjacent Residues The amino acid preceding proline (Xxx-Pro) can influence the cleavage efficiency.[1]Fragmentation is influenced by the nature of adjacent amino acids throughout the sequence.

Experimental Protocols

Peptide Synthesis using this compound:

Peptides for this analysis are typically synthesized using automated solid-phase peptide synthesis (SPPS) on a suitable resin. The process for incorporating a proline residue using this compound (Nα-9-fluorenylmethoxycarbonyl-L-proline p-nitrophenyl ester) as an activated form of Fmoc-Pro-OH involves the following key steps:

  • Resin Preparation: The solid support resin with a linker and the first amino acid is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Proline Coupling: A solution of this compound in DMF, along with a base such as N,N-diisopropylethylamine (DIPEA), is added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion. The completion of the coupling can be monitored using a ninhydrin test.

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis:

The purified proline-containing peptide is then subjected to tandem mass spectrometry (MS/MS) analysis.

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and formic acid.

  • Ionization: The peptide solution is introduced into the mass spectrometer using electrospray ionization (ESI).

  • MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ion.

  • Precursor Ion Selection: The desired precursor ion of the proline-containing peptide is isolated.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to CID, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment.

  • MS2 Scan: The resulting fragment ions are analyzed in a second mass analyzer to generate the MS/MS spectrum.

  • Data Analysis: The MS/MS spectrum is interpreted to identify the b- and y-ions, which allows for the determination of the peptide's amino acid sequence. The prominent y-ion resulting from the cleavage N-terminal to proline is a key diagnostic feature.

Visualizing Proline-Directed Fragmentation

The following diagram illustrates the characteristic fragmentation of a peptide containing a proline residue.

Proline_Fragmentation cluster_fragments Major CID Fragments P1 H₂N-AA₁- Xxx CO-NH-Xxx- Pro CO-N-Pro- P2 CO-NH-AAₙ-COOH y_ion y-ion (H₂N-Pro-CO-NH-AAₙ-COOH) b_ion b-ion (H₂N-AA₁-CO-NH-Xxx-CO) Protonated_Ion [Peptide+H]⁺ Protonated_Ion->y_ion  Preferential Cleavage  (N-terminal to Proline) Protonated_Ion->b_ion

Caption: Proline-directed fragmentation in CID-MS/MS.

This guide highlights the predictable and dominant fragmentation patterns of proline-containing peptides. The "proline effect," characterized by intense y-ions from cleavage N-terminal to the proline residue, is a powerful tool for peptide sequencing and identification. Understanding this behavior is essential for accurate data interpretation in proteomics and drug development research.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Fmoc-Pro-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-Pro-ONp (N-α-Fmoc-L-proline p-nitrophenyl ester), a key reagent in peptide synthesis. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat is required to prevent skin contact.

  • Respiratory Protection: Handle the solid compound and any solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds to inform safe handling and disposal.

PropertyValueNotes
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester
Molecular Formula C₂₆H₂₂N₂O₆
Molecular Weight 470.47 g/mol
Appearance White to off-white solid/powderBased on similar Fmoc-amino acid derivatives.
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF).Based on typical solvents used in peptide synthesis.
Storage Store at -20°C, desiccated.To prevent degradation.
Toxicity The toxicological properties have not been thoroughly investigated. Treat as a hazardous substance.Hydrolysis can release p-nitrophenol, which is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.
GHS Hazard (inferred) May cause skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.Based on data for similar compounds and p-nitrophenol.[1]

Experimental Protocol: Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. This includes the pure compound, any reaction mixtures containing it, and all contaminated materials. Never dispose of this chemical down the drain or in regular trash.

1. Solid Waste Disposal:

This category includes unused or expired this compound, contaminated weighing boats, pipette tips, gloves, and other lab supplies.

  • Step 1: Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a chemically resistant material.

  • Step 2: Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List any other contaminants present.

  • Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

2. Liquid Waste Disposal:

This category includes solutions containing this compound, such as reaction mixtures and solvent washes.

  • Step 1: Segregation: Collect all liquid waste in a dedicated, sealed, and chemically resistant container. Do not mix with other waste streams, especially acidic or basic solutions, to avoid potentially violent reactions.

  • Step 2: Labeling: Label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "this compound in DMF").

  • Step 3: Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.

  • Step 4: Disposal: Contact your institution's environmental health and safety (EHS) office for collection and proper disposal.

3. Decontamination:

  • Clean any glassware or equipment that has come into contact with this compound with an appropriate organic solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.

  • Collect the initial solvent rinse as hazardous liquid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from the use of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A Start: Use of this compound B Generate Waste A->B C Solid Waste? B->C D Liquid Waste? B->D E Contaminated PPE & Lab Supplies C->E Yes F Unused/Expired This compound C->F Yes G Reaction Mixtures & Solvent Rinses D->G Yes H Collect in Labeled Solid Hazardous Waste Container E->H F->H I Collect in Labeled Liquid Hazardous Waste Container G->I J Store in Designated Hazardous Waste Accumulation Area H->J I->J K Arrange for Professional Disposal via EHS J->K

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fmoc-Pro-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-pro-ONP (Nα-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester). The following procedures detail operational and disposal plans to ensure the safe handling of this chemical reagent.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE varies depending on the form of the chemical being handled (solid or solution).

Table 1: Required Personal Protective Equipment for Handling this compound

Equipment Solid Form Solution Form Purpose
Eye Protection Chemical safety goggles with side shieldsChemical safety goggles with side shields or a face shieldProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesChemically resistant gloves (e.g., nitrile or neoprene)Prevents skin contact with the chemical.
Body Protection Laboratory coatLaboratory coatProtects skin and clothing from spills and contamination.[1][2]
Respiratory Protection N95 respirator or use in a fume hoodWork in a fume hoodPrevents inhalation of fine dust particles and vapors.[1][2]
Footwear Closed-toe shoesClosed-toe shoesProtects feet from spills.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Solid this compound

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[2] Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Weighing :

    • Always weigh solid this compound inside a chemical fume hood to minimize inhalation risk.

    • Use a clean, dry spatula to transfer the solid from its container to a tared weigh boat or weighing paper.

    • Avoid creating dust. If dust is generated, ensure the fume hood is functioning correctly to contain it.

    • Do not return any excess chemical to the original container to prevent contamination.[3]

  • Transfer : Carefully transfer the weighed solid to the reaction vessel.

Handling this compound in Solution

  • Dissolving :

    • Add the solid this compound to the solvent in a fume hood.

    • Be aware of potential exothermic reactions when dissolving, although not specifically noted for this compound.

  • Transferring :

    • Use appropriate glassware (e.g., pipettes with bulbs) to transfer solutions.

    • Always perform transfers over a secondary containment tray to catch any spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • Collect unused or contaminated solid this compound in a designated, labeled hazardous waste container.[4][5][6]

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be disposed of in this container.[4]

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[4][6]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Depending on the solvent used, this may need to be segregated into halogenated or non-halogenated waste streams.

  • Container Disposal :

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5]

    • After rinsing, the empty container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[5]

  • Spill Management :

    • In case of a spill, evacuate the area and alert others.

    • For small spills of solid material, carefully sweep it up while wearing appropriate PPE and place it in the solid hazardous waste container.

    • For liquid spills, use an inert absorbent material to contain and clean up the spill. Dispose of the absorbent material as hazardous waste.

    • Ensure the area is well-ventilated during cleanup.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_disposal Waste Disposal prep Don PPE: Lab Coat, Goggles, Gloves, N95 Respirator setup Prepare Fume Hood: Clean Surface, Gather Equipment prep->setup weigh Weigh Solid this compound in Fume Hood setup->weigh dissolve Dissolve in Solvent (if applicable) weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction solid_waste Collect Solid Waste: - Excess Reagent - Contaminated PPE reaction->solid_waste Generates liquid_waste Collect Liquid Waste: - Reaction Mixture - Rinsate reaction->liquid_waste Generates decontaminate Decontaminate Glassware and Work Area reaction->decontaminate decontaminate->solid_waste Contaminated Wipes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.